molecular formula C15H12O2 B1217052 1,3-Diphenyl-2,3-epoxy-1-propanone CAS No. 5411-12-1

1,3-Diphenyl-2,3-epoxy-1-propanone

Cat. No.: B1217052
CAS No.: 5411-12-1
M. Wt: 224.25 g/mol
InChI Key: UQGMJZQVDNZRKT-UHFFFAOYSA-N
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Description

2-Benzoyl-3-phenyloxirane, also known as chalcone oxide, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2-Benzoyl-3-phenyloxirane is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(3-phenyloxiran-2-yl)methanone
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InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UQGMJZQVDNZRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40968993
Record name Chalcone epoxide
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Molecular Weight

224.25 g/mol
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CAS No.

5411-12-1, 7570-86-7
Record name Chalcone epoxide
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Record name Chalcone epoxide
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Record name Propiophenone, 2,3-epoxy-3-phenyl-, trans-
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Record name Phenyl (3-phenyloxiranyl) ketone
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Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Diphenyl-2,3-epoxy-1-propanone: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenyl-2,3-epoxy-1-propanone, also known as chalcone (B49325) oxide, is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and its role as a cytotoxic agent, particularly against breast cancer cell lines. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its key quantitative data. Furthermore, this document elucidates the plausible signaling pathways involved in its pro-apoptotic activity, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is an α,β-epoxy ketone characterized by a three-membered oxirane ring adjacent to a carbonyl group, with phenyl substituents at the C1 and C3 positions. This unique structural arrangement, particularly the strained epoxide ring, is the primary determinant of its chemical reactivity and biological activity.[1][2] The presence of the phenyl groups enhances its solubility in many organic solvents.[1]

Structure:

(Where Ph represents a phenyl group)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₅H₁₂O₂[3]
Molecular Weight 224.26 g/mol [3]
CAS Number 5411-12-1[3]
Appearance White to almost white crystalline powder[4]
Melting Point 88-92 °C[3][4]
Boiling Point 374.1 ± 42.0 °C (Predicted)[3]
Density 1.209 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (400 MHz, CDCl₃) 4.08 (d, 1H, J=1.6 Hz, 3-CH), 4.30 (d, 1H, J=1.6 Hz, 2-CH), 7.39-8.01 (m, 10H, Ar-H)
¹³C NMR (100 MHz, CDCl₃) 193.3, 136.1, 135.8, 134.3, 129.2, 129.0, 128.9, 128.8, 126.3, 61.6, 59.9
Infrared (IR) ~1685 (C=O stretching), ~1234 & 891 (epoxide ring vibrations)
Mass Spectrometry (EI) Molecular Ion [M]⁺ at m/z 224

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the epoxidation of its precursor, 1,3-diphenyl-2-propen-1-one (chalcone).

Experimental Protocol: Epoxidation of Chalcone

This protocol is adapted from a procedure utilizing hydrogen peroxide as the oxidizing agent in the presence of a phase-transfer catalyst and ultrasound irradiation, which offers high yields and short reaction times.

Materials:

Procedure:

  • In a 50 mL Pyrex flask, combine 1,3-diphenyl-2-propen-1-one (1.0 mmol, 0.208 g), 30% aqueous hydrogen peroxide (1.5 mmol, 0.170 g), benzyldimethyltetradecylammonium chloride (0.05 mmol, 0.020 g), water (2 mL), and sodium hydroxide (1.0 mmol, 0.040 g).

  • Irradiate the mixture in an ultrasonic cleaning bath at 20 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chalcone spot disappears.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.

Biological Activity and Signaling Pathways

Chalcones and their derivatives, including this compound, have garnered significant interest for their wide range of biological activities, most notably their anticancer properties.[5] Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7.[6][7]

The pro-apoptotic mechanism of chalcones is multifaceted and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In breast cancer cells, chalcone derivatives have been shown to modulate key signaling pathways that regulate cell survival and apoptosis.

Plausible Pro-Apoptotic Signaling Pathway in MCF-7 Cells

Based on studies of various chalcone derivatives, a plausible signaling pathway for this compound-induced apoptosis in MCF-7 breast cancer cells is proposed. This pathway involves the induction of cellular stress, leading to the activation of apoptotic cascades.

Chalcone_Apoptosis_Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 NFkB_path NF-κB Pathway Compound->NFkB_path inhibits PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt inhibits JAK_STAT JAK/STAT Pathway Compound->JAK_STAT inhibits Mito Mitochondrial Stress (↓ ΔΨm) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Survival Cell Survival & Proliferation NFkB_path->Survival PI3K_Akt->Survival JAK_STAT->Survival

Caption: Plausible signaling pathway of this compound-induced apoptosis.

This proposed mechanism suggests that this compound may induce apoptosis in MCF-7 cells through the following key events:

  • Induction of Oxidative Stress: The compound may lead to an increase in intracellular Reactive Oxygen Species (ROS), creating a state of oxidative stress.

  • Mitochondrial Dysfunction: The elevated ROS levels can disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.

  • Modulation of Bcl-2 Family Proteins: The compound may upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, such as PARP (Poly [ADP-ribose] polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • Inhibition of Pro-Survival Pathways: Concurrently, chalcone derivatives have been shown to inhibit pro-survival signaling pathways such as NF-κB, PI3K/Akt, and JAK/STAT, which further sensitizes the cancer cells to apoptosis.[1][2][7]

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow Reactants Chalcone, H₂O₂, NaOH, Catalyst Reaction Ultrasonic Irradiation (2h, 20°C) Reactants->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product Pure 1,3-Diphenyl-2,3- epoxy-1-propanone Purification->Product

Caption: General workflow for the synthesis and purification.

Conclusion

This compound is a compound of significant interest due to its well-defined chemical structure and promising biological activities. Its synthesis is readily achievable through the epoxidation of chalcone, and its structure can be unequivocally confirmed by standard spectroscopic methods. The pro-apoptotic effects of this class of compounds in breast cancer cells highlight their potential as lead structures in the development of novel anticancer therapeutics. Further investigation into the specific molecular targets and the intricate details of the signaling pathways modulated by this compound will be crucial in fully elucidating its therapeutic potential and advancing its journey from a laboratory chemical to a potential clinical candidate. This guide serves as a foundational resource for researchers embarking on or continuing their work with this versatile molecule.

References

Chalcone Epoxide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5411-12-1[1][2][3][4]

This technical guide provides an in-depth overview of chalcone (B49325) epoxide, a key intermediate in the synthesis of various biologically active compounds.[5] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core physicochemical properties, synthesis, and biological significance of chalcone epoxide and its derivatives.

Physicochemical and Quantitative Data

Chalcone epoxide, also known as 2-benzoyl-3-phenyloxirane, is a solid, white compound with the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.26 g/mol .[2] Key quantitative data for chalcone epoxide and its derivatives are summarized in the tables below.

PropertyValueReference
CAS Number 5411-12-1[1][2][3][4]
Molecular Formula C₁₅H₁₂O₂[2][4]
Molecular Weight 224.26 g/mol [2]
Appearance White solid[4]
Melting Point 88-90 °CChemicalBook

Biological Activity of Chalcone Derivatives

Chalcones and their epoxide derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[5][6][7] The following tables summarize some of the reported quantitative data for various chalcone derivatives.

Anticancer Activity
Chalcone DerivativeCell LineIC₅₀ ValueReference
Panduretin AMCF-7 (Breast Cancer)11.5 µM (48h)[6]
Panduretin AT47D (Breast Cancer)14.5 µM (48h)[6]
Licochalcone AU87 (Glioma)-[6]
2-hydroxychalconeMDA-MB-231 (Breast Cancer)4.6 µM (24h)
XanthohumolMDA-MB-231 (Breast Cancer)6.7 µM (24h)
ButeinAromatase Inhibition3.75 µM
IsobavachalconeMCF-7 (Breast Cancer)Induces apoptosis
Diaryl ether chalcone derivativeMCF-7 (Breast Cancer)3.44 µM[7]
Diaryl ether chalcone derivativeHepG2 (Liver Cancer)4.64 µM[7]
Diaryl ether chalcone derivativeHCT116 (Colon Cancer)6.31 µM[7]
Coumaryl–chalcone derivativeA-549 (Lung Cancer)70.90 µg/mL[7]
α-phthalimido-chalconeHepG2 (Liver Cancer)1.62 µM[7]
Anti-inflammatory Activity
Chalcone DerivativeTarget/AssayIC₅₀ ValueReference
2'-hydroxy- and 2',5'-dihydroxychalconesβ-glucuronidase and lysozyme (B549824) release1.4 - 1.6 µM[8]
2',5'-dialkoxychalconesNitric oxide (NO) formation0.7 µM[8]
3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-onePGE2 and NO production0.5 µM (PGE2), 12.1 µM (NO)[9]
Antimicrobial Activity
Chalcone DerivativeMicroorganismMIC ValueReference
1,3-Bis-(2-hydroxy-phenyl)-propenoneMethicillin-resistant Staphylococcus aureus (MRSA)25-50 µg/mL[3]
Fluoro and trifluoromethyl substituted chalconesStaphylococcus aureus7.81 - 15.6 µg/mL[10]
Hydroxylated chalconesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicansBroad spectrum activity at 100 µg[11]
Antioxidant Activity
Chalcone DerivativeAssayIC₅₀ ValueReference
JVF3DPPH61.4 µM[12]
JVC3ABTS53.76 µM[12]
JVC4ABTS50.34 µM[12]
JVC2Lipid peroxidation33.64 µM[12]

Experimental Protocols

One-Pot Synthesis of Chalcone Epoxide

This protocol describes a green chemistry approach to synthesize chalcone epoxides via a one-pot Claisen-Schmidt condensation and subsequent epoxidation.[13]

Materials:

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the substituted benzaldehyde and acetophenone in methanol.

  • Slowly add 30% aqueous NaOH to the stirring solution at room temperature.

  • Continue stirring for 30 minutes to allow for the formation of the chalcone intermediate.

  • Cool the reaction mixture in an ice bath.

  • Add 30% hydrogen peroxide to the cooled mixture.

  • Stir the reaction in the ice bath for 1.5 hours.

  • The resulting chalcone epoxide can be collected by vacuum filtration.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol outlines the evaluation of the antioxidant activity of chalcone derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

  • DPPH solution in methanol

  • Chalcone derivative solutions of varying concentrations

  • Ascorbic acid (as a standard)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., methanol or DMSO).

  • Prepare serial dilutions of the chalcone stock solution.

  • To each dilution of the chalcone solution, add the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity.

  • The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Chalcones and their derivatives exert their biological effects by modulating various cellular signaling pathways. One of the key mechanisms of action for chalcone oxides is the inhibition of soluble epoxide hydrolase (sEH).[1]

sEH_Inhibition Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation_Resolution Resolution of Inflammation EETs->Inflammation_Resolution DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Chalcone_Epoxide Chalcone Epoxide Chalcone_Epoxide->sEH Inhibition

Caption: Inhibition of soluble epoxide hydrolase (sEH) by chalcone epoxide.

Chalcone derivatives have also been shown to exert anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 signaling pathways.

Anti_inflammatory_Antioxidant_Pathway cluster_stimulus Inflammatory/Oxidative Stimulus cluster_chalcone Chalcone Derivative cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Stimulus LPS, ROS, etc. IKK IKK Stimulus->IKK Keap1 Keap1 Stimulus->Keap1 induces ROS Chalcone Chalcone Derivative Chalcone->IKK Inhibits Chalcone->Keap1 Inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_nucleus->Pro_inflammatory_genes Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_genes

Caption: General anti-inflammatory and antioxidant signaling pathways modulated by chalcone derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcone epoxide and its derivatives.

workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (Aldehyde & Ketone) synthesis Claisen-Schmidt Condensation start->synthesis chalcone Chalcone Intermediate synthesis->chalcone epoxidation Epoxidation chalcone->epoxidation product Chalcone Epoxide epoxidation->product purification Purification (Recrystallization/ Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization invitro In Vitro Assays (Anticancer, Anti-inflammatory, Antimicrobial, Antioxidant) characterization->invitro ic50 Determine IC₅₀/MIC invitro->ic50 mechanistic Mechanistic Studies (Signaling Pathways) ic50->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo

References

An In-depth Technical Guide to the Synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenyl-2,3-epoxy-1-propanone, commonly known as chalcone (B49325) epoxide, is a versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of biologically active molecules and complex organic structures. Its strained oxirane ring, activated by an adjacent carbonyl group, allows for a variety of stereoselective transformations. This technical guide provides a comprehensive overview of the primary synthesis mechanisms of chalcone epoxide, focusing on the epoxidation of chalcones and the Darzens condensation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its synthesis and application in research and development.

Introduction

Chalcone epoxide, with the chemical formula C₁₅H₁₂O₂ and CAS Number 5411-12-1, is an organic compound featuring a three-membered epoxy ring attached to a carbonyl group and flanked by two phenyl rings.[1] This structural arrangement imparts significant reactivity, making it a valuable precursor in medicinal chemistry and materials science.[1] Understanding the nuances of its synthesis is critical for its efficient production and subsequent utilization. This guide will delve into the two predominant synthetic routes: the epoxidation of the corresponding α,β-unsaturated ketone (chalcone) and the Darzens condensation.

Synthesis via Epoxidation of Chalcone

A prevalent and often high-yielding method for synthesizing this compound involves a two-step process: the Claisen-Schmidt condensation to form the chalcone precursor, followed by its epoxidation.[1] A one-pot variation of this method offers a more streamlined and efficient approach.[1]

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aromatic aldehyde (benzaldehyde) and a ketone (acetophenone) in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide.[2]

The reaction proceeds through the following steps:

  • Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from acetophenone, forming a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[2]

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate (aldol adduct).[2]

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one (chalcone). The conjugation with the aromatic rings and the carbonyl group drives this elimination.[2]

Claisen_Schmidt cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack & Aldol Addition cluster_dehydration Dehydration acetophenone Acetophenone enolate Enolate acetophenone->enolate + OH⁻ benzaldehyde Benzaldehyde enolate->benzaldehyde Nucleophilic Attack aldol_adduct Aldol Adduct benzaldehyde->aldol_adduct chalcone Chalcone aldol_adduct->chalcone - H₂O

Claisen-Schmidt Condensation Mechanism
Step 2: Epoxidation of Chalcone with Alkaline Hydrogen Peroxide

The α,β-unsaturated double bond of the synthesized chalcone is then epoxidized, commonly using hydrogen peroxide under basic conditions.[1]

The epoxidation mechanism is as follows:

  • Peroxy Anion Formation: The base (e.g., NaOH) deprotonates hydrogen peroxide to form a hydroperoxide anion (HOO⁻).[3]

  • Nucleophilic Attack: The hydroperoxide anion attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition.[3]

  • Ring Closure: The resulting enolate then undergoes an intramolecular cyclization, with the oxygen anion attacking the α-carbon and displacing a hydroxide ion to form the epoxide ring.[3]

Epoxidation cluster_peroxy Peroxy Anion Formation cluster_attack_epox Nucleophilic Attack cluster_closure Ring Closure H2O2 H₂O₂ peroxy_anion HOO⁻ H2O2->peroxy_anion + OH⁻ chalcone_epox Chalcone peroxy_anion->chalcone_epox enolate_intermediate Enolate Intermediate chalcone_epox->enolate_intermediate chalcone_epoxide Chalcone Epoxide enolate_intermediate->chalcone_epoxide - OH⁻

Epoxidation of Chalcone Mechanism

Synthesis via Darzens Condensation

The Darzens condensation provides a more direct route to α,β-epoxy ketones, including this compound. This reaction involves the condensation of an α-halo ketone with an aldehyde in the presence of a base.[4][5] For the synthesis of chalcone epoxide, this would typically involve the reaction of 2-bromoacetophenone (B140003) with benzaldehyde.[6]

Mechanism

The mechanism of the Darzens condensation is as follows:

  • Enolate Formation: A strong base deprotonates the α-carbon of the α-halo ketone to form an enolate.[7]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde, forming a halohydrin anion.[5]

  • Intramolecular Sₙ2 Reaction: The newly formed alkoxide ion then displaces the adjacent halide via an intramolecular Sₙ2 reaction to form the epoxide ring.[5][8]

Darzens_Condensation cluster_enolate_darzens Enolate Formation cluster_addition_darzens Nucleophilic Addition cluster_sn2 Intramolecular Sₙ2 alpha_halo_ketone α-Halo Ketone enolate_darzens Enolate alpha_halo_ketone->enolate_darzens + Base aldehyde Aldehyde enolate_darzens->aldehyde halohydrin Halohydrin Anion aldehyde->halohydrin epoxy_ketone α,β-Epoxy Ketone halohydrin->epoxy_ketone - Halide

Darzens Condensation Mechanism

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from a green chemistry approach that combines the Claisen-Schmidt condensation and epoxidation in a single reaction vessel.[3]

One_Pot_Workflow start Start dissolve Dissolve Benzaldehyde and Acetophenone in Methanol start->dissolve add_naoh Add 30% aq. NaOH (Stir at RT for 30 min) dissolve->add_naoh dissolve_chalcone Gently heat to dissolve precipitated chalcone add_naoh->dissolve_chalcone add_h2o2 Add 30% H₂O₂ (Stir in ice bath for 1.5 h) dissolve_chalcone->add_h2o2 filter Vacuum Filtration add_h2o2->filter product This compound filter->product

References

Spectroscopic and Synthetic Profile of 1,3-Diphenyl-2,3-epoxy-1-propanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone (also known as chalcone (B49325) epoxide), a valuable intermediate in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with protocols for its preparation and characterization.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of this compound, particularly the presence and stereochemistry of the epoxide ring.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.08Doublet1.6Epoxide C3-H
4.30Doublet1.6Epoxide C2-H
7.39-8.01Multiplet-Aromatic Protons

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

The characteristic doublet signals at approximately 4.08 and 4.30 ppm correspond to the two protons on the epoxide ring. The small coupling constant (J = 1.6 Hz) is indicative of a trans configuration of these protons. The complex multiplet observed between 7.39 and 8.01 ppm arises from the protons of the two phenyl rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The key absorptions are indicative of the carbonyl group and the epoxide ring.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
1685StrongC=O (Carbonyl) Stretch
1234MediumAsymmetric Epoxide Ring Stretch
891MediumSymmetric Epoxide Ring Stretch

The strong absorption band at 1685 cm⁻¹ is characteristic of a conjugated ketone. The bands at 1234 cm⁻¹ and 891 cm⁻¹ are consistent with the asymmetric and symmetric stretching vibrations of the C-O bonds within the epoxide ring, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
22425[M]⁺ (Molecular Ion)
105100[C₆H₅CO]⁺ (Benzoyl Cation)
9130[C₇H₇]⁺ (Tropylium Ion)
7740[C₆H₅]⁺ (Phenyl Cation)

The mass spectrum displays a molecular ion peak [M]⁺ at an m/z of 224, which corresponds to the molecular weight of this compound (C₁₅H₁₂O₂). The base peak at m/z 105 is attributed to the stable benzoyl cation, formed by cleavage of the bond between the carbonyl carbon and the epoxide ring. Other significant fragments include the tropylium (B1234903) ion at m/z 91 and the phenyl cation at m/z 77.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis Protocol: Phase-Transfer Catalyzed Epoxidation under Ultrasonic Irradiation

This method offers high yields and short reaction times for the synthesis of this compound from 1,3-diphenyl-2-propen-1-one (chalcone).

Materials:

Procedure:

  • Combine 1,3-diphenyl-2-propen-1-one, 30% aqueous hydrogen peroxide, benzyldimethyltetradecylammonium chloride, sodium hydroxide, and water in a 50 mL Pyrex flask.[1]

  • Irradiate the mixture in an ultrasonic cleaning bath at 20°C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (chalcone) has been consumed (approximately 2 hours).[1]

  • Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain colorless solid this compound.

Spectroscopic Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.[1]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and integrate the signals.

  • Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. This can be achieved by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to the plate, and allowing the solvent to evaporate.

  • Background Spectrum: Obtain a background spectrum of the clean salt plate.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with expected cleavage pathways to confirm the structure.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its full spectroscopic characterization.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis cluster_conclusion Conclusion start Chalcone + H2O2 reaction Ultrasonic Irradiation Phase-Transfer Catalyst start->reaction product Crude this compound reaction->product purification Recrystallization product->purification final_product Pure Product purification->final_product nmr 1H NMR Spectroscopy final_product->nmr ir FT-IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Functional Group Frequencies ir->ir_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data structure Structural Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Fundamentals of Chalcone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of the chalcone (B49325) epoxidation reaction, a critical transformation for synthesizing valuable intermediates in medicinal chemistry. Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and possess a reactive α,β-unsaturated carbonyl system that makes them ideal substrates for a variety of chemical modifications.[1][2][3] The epoxidation of their carbon-carbon double bond yields chalcone epoxides (α,β-epoxyketones), a class of compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4] This makes the study of their synthesis fundamentals paramount for professionals in drug discovery and development.

Core Reaction Mechanisms

The epoxidation of electron-deficient alkenes like chalcones is most effectively achieved through nucleophilic epoxidation. The classical and most prevalent method is the Weitz-Scheffer reaction , which utilizes hydrogen peroxide under basic conditions.[5]

The fundamental mechanism proceeds as follows:

  • Formation of the Nucleophile: A base, typically a hydroxide (B78521) like sodium hydroxide (NaOH), deprotonates hydrogen peroxide (H₂O₂) to generate the hydroperoxide anion (HOO⁻). This anion is a potent nucleophile.[5]

  • Nucleophilic Attack: The hydroperoxide anion performs a conjugate (Michael) addition to the β-carbon of the chalcone's α,β-unsaturated system. This forms an enolate intermediate.

  • Intramolecular Cyclization: The reaction culminates in an intramolecular Sɴ2 reaction where the enolate oxygen attacks the adjacent oxygen atom, displacing a hydroxide ion and forming the three-membered epoxide ring.

This mechanism is foundational, but its stereochemical outcome is often uncontrolled, leading to racemic mixtures of the chiral epoxide. To address this, significant research has focused on developing catalytic asymmetric methods.

PTC_Mechanism Asymmetric Phase-Transfer Catalysis Workflow Aqueous Aqueous Phase (H₂O₂, NaOH) IonPair_aq Ion Pair Formation Aqueous->IonPair_aq HOO⁻ generation Organic Organic Phase (Chalcone, Solvent) Reaction Asymmetric Epoxidation Organic->Reaction Catalyst_aq Chiral Catalyst (Q⁺X⁻) Catalyst_aq->IonPair_aq Ion Exchange IonPair_org Q⁺HOO⁻ IonPair_aq->IonPair_org Phase Transfer IonPair_org->Reaction Nucleophilic Attack Product Chiral Epoxide Reaction->Product Catalyst_regen Catalyst Regeneration (Q⁺OH⁻) Reaction->Catalyst_regen Catalyst_regen->Catalyst_aq Return to Aq. Phase Anticancer_Signaling Chalcone Epoxide Anticancer Signaling Pathways cluster_pathways Signaling Pathways cluster_cellular_effects Chalcone Chalcone / Epoxide PI3K PI3K/Akt/mTOR Pathway Chalcone->PI3K Inhibits NFkB NF-κB Pathway Chalcone->NFkB Inhibits MAPK MAPK Pathway Chalcone->MAPK Modulates Apoptosis Apoptosis Induction Chalcone->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation PI3K->Apoptosis NFkB->Proliferation MAPK->Proliferation CellCycle Cell Cycle Arrest (G2/M Phase) MAPK->CellCycle Leads to

References

Unveiling the Biological Activities of 1,3-Diphenyl-2,3-epoxy-1-propanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenyl-2,3-epoxy-1-propanone, a chalcone (B49325) epoxide derivative also known as (2R,3S)-rel-2-benzoyl-3-phenyloxirane, is a versatile organic compound with a range of biological activities. This technical guide provides an in-depth overview of its anticancer, anti-inflammatory, and enzyme-inhibiting properties. Drawing from a comprehensive review of the scientific literature, this document details the molecular mechanisms of action, presents quantitative data on its biological efficacy, and provides detailed experimental protocols for researchers seeking to investigate this compound further. The information is supplemented with visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological relevance.

Introduction

Chalcones and their derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of pharmacological activities.[1] this compound, a prominent member of the chalcone epoxide family, has emerged as a compound of interest for its potential therapeutic applications. Its unique chemical structure, featuring a reactive epoxide ring, is believed to be central to its biological effects.[2] This guide synthesizes the current knowledge on the biological activities of this compound, with a focus on its anticancer and anti-inflammatory potential, as well as its role as an enzyme inhibitor.

Anticancer Activity

This compound, hereinafter referred to as DPEP, has demonstrated significant anticancer effects, primarily through the induction of apoptosis in cancer cells.[3]

Quantitative Data: Cytotoxicity

The cytotoxic effects of DPEP have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation(s)
HL-60Human Promyelocytic Leukemia32.8[4]
AGSHuman Gastric Adenocarcinoma53.4[4]
MCF-7Human Breast Adenocarcinoma>100[4]
HeLaHuman Cervical Adenocarcinoma>100[4]
Mechanism of Action: Induction of Apoptosis via ROS-Mediated Pathway

In human leukemia HL-60 cells, DPEP induces apoptosis through a signaling cascade initiated by the generation of reactive oxygen species (ROS).[3] The elevated intracellular ROS levels lead to the downregulation of the anti-apoptotic protein Bcl-xL.[3] This, in turn, triggers the activation of caspase-3, a key executioner caspase, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

DPEP This compound (DPEP) ROS Reactive Oxygen Species (ROS) Generation DPEP->ROS induces Bcl_xL Bcl-xL (Anti-apoptotic) ROS->Bcl_xL downregulates Caspase3 Caspase-3 Activation Bcl_xL->Caspase3 inhibits PARP PARP Cleavage Caspase3->PARP activates Apoptosis Apoptosis PARP->Apoptosis leads to

DPEP-induced ROS-mediated apoptotic pathway.
Experimental Protocols

This protocol is used to determine the cytotoxic effects of DPEP on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HL-60, AGS, MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of DPEP (e.g., 0, 10, 25, 50, 100 µM) and incubate for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat HL-60 cells (2 x 10^5 cells/mL) with the desired concentrations of DPEP for 12 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 70% ethanol (B145695) and incubate on ice for at least 30 minutes for fixation.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.

This protocol allows for the morphological observation of apoptotic cells.

  • Cell Treatment: Treat HL-60 cells with DPEP for 12 hours.

  • Staining: Add Hoechst 33342 staining solution to the cell culture and incubate for 10-15 minutes at 37°C.[5]

  • Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with DPEP seed_cells->treat_compound apoptosis_assay Perform Apoptosis Assay treat_compound->apoptosis_assay flow_cytometry Flow Cytometry (PI Staining) apoptosis_assay->flow_cytometry hoechst_staining Fluorescence Microscopy (Hoechst 33342 Staining) apoptosis_assay->hoechst_staining analyze_data Analyze Apoptotic Cell Population flow_cytometry->analyze_data hoechst_staining->analyze_data end End analyze_data->end

Experimental workflow for apoptosis analysis.

Anti-inflammatory Activity

Chalcone derivatives are known to possess anti-inflammatory properties.[1] DPEP has been shown to reduce the production of key inflammatory mediators.[6]

Mechanism of Action: Inhibition of Inflammatory Mediators

DPEP can attenuate the inflammatory response by reducing the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] It has also been reported to decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[6]

Experimental Protocols

This protocol measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of DPEP for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[7]

This protocol quantifies the levels of PGE2, TNF-α, and IL-6 in cell culture supernatants.

  • Sample Collection: Collect the cell culture supernatants from DPEP and LPS-treated RAW 264.7 cells as described in the NO production assay.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the respective commercial kits.

  • Data Analysis: Calculate the concentrations of the inflammatory mediators based on the standard curves.

Enzyme Inhibition

DPEP and its analogs have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids.

Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. By inhibiting sEH, DPEP can increase the levels of EETs, thereby potentiating their beneficial effects.

Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol provides a method for screening and characterizing sEH inhibitors.

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.0), a solution of the sEH enzyme, and a solution of the fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC).[8]

  • Inhibitor Preparation: Prepare stock solutions of DPEP in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • Add the buffer, enzyme solution, and inhibitor solution to a 96-well plate.

    • Incubate the mixture at 30°C for 5 minutes.[8]

    • Initiate the reaction by adding the substrate solution.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm over time.[8]

  • Data Analysis: Calculate the percentage of sEH inhibition and determine the IC50 value of DPEP.

start Start prepare_reagents Prepare Buffer, sEH Enzyme, and Fluorogenic Substrate start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of DPEP prepare_reagents->prepare_inhibitor add_reagents Add Buffer, Enzyme, and DPEP to 96-well Plate prepare_inhibitor->add_reagents incubate Incubate at 30°C for 5 min add_reagents->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 330 nm, Em: 465 nm) add_substrate->measure_fluorescence analyze_data Calculate % Inhibition and IC50 measure_fluorescence->analyze_data end End analyze_data->end

Workflow for fluorometric sEH inhibition assay.

Conclusion

This compound exhibits a compelling profile of biological activities, including potent anticancer effects through the induction of ROS-mediated apoptosis, anti-inflammatory properties via the suppression of key inflammatory mediators, and the inhibition of the clinically relevant enzyme, soluble epoxide hydrolase. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this promising chalcone epoxide. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the exploration of its therapeutic utility in various disease models.

References

Unveiling the Antioxidant Potential of Chalcone Epoxides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcone (B49325) epoxides, three-membered heterocyclic compounds derived from the oxidation of chalcones, are emerging as a class of molecules with significant therapeutic potential.[1] While their parent compounds, chalcones, are well-recognized for a broad spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer properties, the specific antioxidant capabilities of chalcone epoxides remain a largely unexplored frontier.[2][3] This technical guide aims to provide a comprehensive overview of the current understanding and methodologies for evaluating the potential antioxidant properties of chalcone epoxides.

This document details the synthesis of chalcone epoxides, outlines the primary in vitro assays for assessing antioxidant activity, and explores the key signaling pathways implicated in the antioxidant response of the broader chalcone family. Due to a notable gap in the scientific literature regarding specific quantitative antioxidant data for chalcone epoxides, this guide will present data from studies on chalcone derivatives to serve as a comparative framework. The methodologies and pathways described herein are directly applicable to the future investigation of chalcone epoxides, providing a solid foundation for researchers venturing into this promising area of study.

Synthesis of Chalcone Epoxides

The most common method for synthesizing chalcone epoxides is through the epoxidation of the corresponding chalcone precursors. This reaction typically involves the use of an oxidizing agent under basic conditions.

General Experimental Protocol: Synthesis of Chalcone Epoxides

This protocol describes the synthesis of chalcone epoxides from their respective chalcones using sodium hydroxide (B78521) and hydrogen peroxide.[1]

Materials:

  • Substituted Chalcone

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Methanol (B129727) or Ethanol (B145695)

  • Distilled Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Dichloromethane (B109758) or Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Appropriate solvent system for TLC (e.g., hexane:ethyl acetate)

Procedure:

  • Dissolve the substituted chalcone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 2M) to the flask.

  • To this cooled and stirring solution, add hydrogen peroxide (30% solution) dropwise.

  • Allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the chalcone spot on TLC), pour the mixture into a beaker containing cold distilled water.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate multiple times.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude chalcone epoxide.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield the pure chalcone epoxide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone Substituted Chalcone Dissolve Dissolve Chalcone in Solvent Chalcone->Dissolve Solvent Methanol/Ethanol Solvent->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_Base Add NaOH Solution Cool->Add_Base Add_H2O2 Add H₂O₂ Solution Add_Base->Add_H2O2 Stir Stir at Room Temperature Add_H2O2->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into Cold Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify Product Pure Chalcone Epoxide Purify->Product

Figure 1: Experimental workflow for the synthesis of chalcone epoxides.

In Vitro Antioxidant Activity Assays

A comprehensive evaluation of antioxidant potential typically involves multiple assays that measure different aspects of antioxidant activity, such as radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used and rapid method to assess the ability of a compound to act as a free radical scavenger. The principle is based on the reduction of the stable DPPH radical, which is a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol, to the pale yellow hydrazine (B178648) (DPPH-H) by an antioxidant. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[4]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.[4]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of the chalcone epoxide in 10 mL of a suitable solvent (e.g., DMSO, methanol).

    • Serial Dilutions: Prepare a series of dilutions of the test compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compound.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the different concentrations of the test compound solutions, positive control, or solvent (as a blank) to the wells of a 96-well microplate.[4]

    • Add 100 µL of the DPPH working solution to each well.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.[4]

    • The results are typically expressed as the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This can be determined by plotting the percentage of scavenging activity against the compound concentration.[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL DPPH Solution DPPH_sol->Add_DPPH Sample_sol Prepare Test Compound & Control Solutions Add_sample Add 100 µL Sample/Control/Blank to Plate Sample_sol->Add_sample Add_sample->Add_DPPH Incubate Incubate 30 min in Dark Add_DPPH->Incubate Read_abs Read Absorbance at 517 nm Incubate->Read_abs Calc_inhibition Calculate % Inhibition Read_abs->Calc_inhibition Calc_IC50 Determine IC₅₀ Value Calc_inhibition->Calc_IC50

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution.[4]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute this solution with ethanol or phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm before use.[4]

    • Test Compound and Control Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the different concentrations of the test compound solutions, positive control, or solvent (as a blank) to the wells of a 96-well microplate.[4]

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.[4]

    • Measure the absorbance at 734 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_sol Prepare ABTS•+ Working Solution Add_ABTS Add 190 µL ABTS•+ Solution ABTS_sol->Add_ABTS Sample_sol Prepare Test Compound & Control Solutions Add_sample Add 10 µL Sample/Control/Blank to Plate Sample_sol->Add_sample Add_sample->Add_ABTS Incubate Incubate 6 min in Dark Add_ABTS->Incubate Read_abs Read Absorbance at 734 nm Incubate->Read_abs Calc_inhibition Calculate % Inhibition Read_abs->Calc_inhibition Calc_IC50 Determine IC₅₀ or TEAC Calc_inhibition->Calc_IC50

Figure 3: Experimental workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[4]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

    • Test Compound and Control Solutions: Prepare as described for the DPPH assay. A standard curve is typically generated using different concentrations of FeSO₄·7H₂O.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the different concentrations of the test compound solutions, positive control, or solvent (as a blank) to the wells of a 96-well microplate.[4]

    • Add 280 µL of the FRAP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.[4]

    • Measure the absorbance at 593 nm using a microplate reader.[4]

  • Data Analysis:

    • Create a standard curve using the absorbance values of the different concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity of the test compound is expressed as ferric reducing equivalents (in µM Fe²⁺ per µg or µM of the compound).[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_sol Prepare FRAP Working Solution Add_FRAP Add 280 µL FRAP Solution FRAP_sol->Add_FRAP Sample_sol Prepare Test Compound & Standard Solutions Add_sample Add 20 µL Sample/Standard/Blank to Plate Sample_sol->Add_sample Add_sample->Add_FRAP Incubate Incubate 30 min at 37°C in Dark Add_FRAP->Incubate Read_abs Read Absorbance at 593 nm Incubate->Read_abs Std_curve Generate FeSO₄ Standard Curve Read_abs->Std_curve Calc_equiv Calculate Ferric Reducing Equivalents Std_curve->Calc_equiv

Figure 4: Experimental workflow for the FRAP assay.

Signaling Pathways in Antioxidant Defense: The Keap1-Nrf2-ARE Pathway

A key mechanism by which many chalcones exert their antioxidant effects is through the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[5]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[5] Electrophilic compounds, including many chalcones, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[5] As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[5] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

While this mechanism is well-established for chalcones possessing an α,β-unsaturated carbonyl system that can act as a Michael acceptor, the mechanism by which chalcone epoxides might activate this pathway is not yet clear and requires further investigation. It is possible that the epoxide ring could react with nucleophilic residues on Keap1, or that they may act through an entirely different mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Chalcone Chalcone (Electrophile) Chalcone->Keap1_Nrf2 Reacts with Keap1 Cysteines Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Proteins Antioxidant Proteins (HO-1, NQO1, etc.) Transcription->Antioxidant_Proteins Cell_Protection Cell_Protection Antioxidant_Proteins->Cell_Protection Cellular Protection against Oxidative Stress

Figure 5: The Keap1-Nrf2-ARE signaling pathway.

Quantitative Antioxidant Data

As previously stated, there is a notable absence of specific quantitative antioxidant data for chalcone epoxides in the current scientific literature. The following tables present data for a selection of chalcone derivatives to serve as a reference for the types of values obtained from the assays described above. These values should not be directly extrapolated to their corresponding epoxides, but rather serve as a guide for future comparative studies.

Table 1: DPPH Radical Scavenging Activity of Selected Chalcone Derivatives

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
JVF361.4Ascorbic Acid54.08[6]
Chalcone (unsubstituted)Varies (e.g., 15-50% inhibition at 4 mg/ml)Ascorbic Acid-[7][8]
4-Hydroxychalcone63.4% inhibition (concentration not specified as IC₅₀)--[9]

Note: The data presented is for chalcone derivatives, not chalcone epoxides. The antioxidant activity of chalcone epoxides is expected to differ and requires experimental validation.

Table 2: ABTS Radical Cation Scavenging Activity of Selected Chalcone Derivatives

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
JVC353.76Ascorbic Acid91.21[6]
JVC450.34Ascorbic Acid91.21[6]
Compound 7 (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one464--[3]

Note: The data presented is for chalcone derivatives, not chalcone epoxides. The antioxidant activity of chalcone epoxides is expected to differ and requires experimental validation.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Chalcone Derivatives

CompoundActivityReference CompoundActivitySource
Cadmium complex of 4-ethoxy-2”-hydroxychalcone11.63 µM at 10 µg/mLAscorbic AcidComparable[10]
Chalcone EIC₅₀ = 13.91 µM (liver tissue)--[11]

Note: The data presented is for chalcone derivatives and a metal complex, not chalcone epoxides. The antioxidant activity of chalcone epoxides is expected to differ and requires experimental validation.

Conclusion and Future Directions

Chalcone epoxides represent a promising, yet understudied, class of compounds in the realm of antioxidant research. While the broader family of chalcones has been extensively investigated, this guide highlights the critical need for dedicated studies to elucidate the specific antioxidant capacities and mechanisms of their epoxide derivatives. The experimental protocols and signaling pathway information detailed herein provide a robust framework for such future investigations.

Key areas for future research include:

  • Systematic Screening: A library of diverse chalcone epoxides should be synthesized and screened using the standardized antioxidant assays (DPPH, ABTS, FRAP, and others) to generate quantitative data and establish structure-activity relationships.

  • Mechanistic Studies: Investigations are required to determine whether chalcone epoxides can activate the Keap1-Nrf2-ARE pathway and, if so, by what mechanism. The role of the epoxide functional group in this process is of particular interest.

  • Cellular and In Vivo Models: Promising candidates from in vitro screening should be advanced to cellular and in vivo models of oxidative stress to validate their antioxidant effects in a biological context.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of chalcone epoxides in the prevention and treatment of oxidative stress-related diseases.

References

Antimicrobial Potential of 1,3-Diphenyl-2,3-epoxy-1-propanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diphenyl-2,3-epoxy-1-propanone, also known as chalcone (B49325) oxide or 2-benzoyl-3-phenyloxirane, is a derivative of chalcone, a class of compounds widely recognized for their diverse biological activities.[1][2] Chalcones, which are precursors in the biosynthesis of flavonoids, have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] The incorporation of an epoxide ring into the chalcone structure is anticipated to modulate its biological activity, making this compound a compound of significant interest for the development of novel antimicrobial agents.[1] Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains.[1] This technical guide provides a comprehensive overview of the current understanding of the antimicrobial effects of this compound, detailed experimental protocols for its evaluation, and a discussion of its potential mechanisms of action.

Data Presentation: Antimicrobial Activity

While extensive quantitative data for the antimicrobial activity of various chalcone derivatives is available, specific data for this compound against a range of bacterial strains is not extensively documented in publicly available literature. The following table summarizes the antimicrobial activity of selected chalcone derivatives to provide a comparative context for the expected potency of this compound. It is hypothesized that this compound would exhibit activity within a similar range.

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Zone of Inhibition (mm)
(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one Staphylococcus aureus--12
Bacillus subtilis--10
Escherichia coli--11
Pseudomonas aeruginosa--9
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one Staphylococcus aureus--14
Bacillus subtilis--12
Escherichia coli--13
Pseudomonas aeruginosa--11
Compound 13 (a trifluoromethyl-substituted chalcone) Staphylococcus aureus ATCC 2921315.6--
Escherichia coli ATCC 2592231.25--
Compound 14 (a trifluoromethyl-substituted chalcone) Staphylococcus aureus ATCC 292137.81--
Escherichia coli ATCC 2592215.6--

Note: The data presented for the nitrophenyl and chlorophenyl derivatives are zone of inhibition measurements, which are indicative of antimicrobial activity but not a direct measure of MIC or MBC. Data for compounds 13 and 14 are MIC values.[5] Specific quantitative data for this compound is a key area for future research.

Experimental Protocols

To facilitate further research into the antimicrobial properties of this compound, the following detailed experimental protocols are provided. These are standard methods for evaluating the antimicrobial activity of chemical compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

a. Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

  • Incubator

b. Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no test compound.

    • Negative Control (Sterility Control): A well containing only MHB.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a Mueller-Hinton Agar (B569324) (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

a. Materials:

  • This compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • DMSO

  • Positive control antibiotic disks

b. Procedure:

  • Preparation of Bacterial Lawn: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly spread the inoculum over the entire surface of an MHA plate to create a lawn.

  • Disk Impregnation: Dissolve this compound in DMSO to a known concentration. Impregnate sterile paper disks with a specific volume (e.g., 10 µL) of the compound solution. Allow the solvent to evaporate.

  • Disk Placement: Place the impregnated disks, along with a positive control antibiotic disk and a DMSO-only (negative control) disk, onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Compound_Prep Prepare Stock Solution of this compound Serial_Dilution Perform Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plate Read_MIC->Subculture From wells with no visible growth Incubation_MBC Incubate at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with no growth) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Inoculum_Prep Prepare Bacterial Lawn on MHA Plate Disk_Placement Place Disks on Inoculated Plate Inoculum_Prep->Disk_Placement Disk_Prep Impregnate Sterile Disks with This compound Disk_Prep->Disk_Placement Incubation Incubate at 37°C for 18-24h Disk_Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Caption: Workflow for Agar Disk Diffusion Assay.

Potential_Mechanisms cluster_mechanisms Potential Antibacterial Mechanisms of Action Compound This compound CellWall Cell Wall Damage Compound->CellWall Interaction with cell envelope DNA_Gyrase Inhibition of DNA Gyrase Compound->DNA_Gyrase Intracellular target Quorum_Sensing Quorum Sensing Inhibition Compound->Quorum_Sensing Interference with cell-cell communication Bacterial_Death Bacterial Cell Death CellWall->Bacterial_Death Leads to DNA_Gyrase->Bacterial_Death Leads to Virulence_Reduction Reduced Virulence Quorum_Sensing->Virulence_Reduction Results in

Caption: Potential Antibacterial Mechanisms of Action.

Discussion of Potential Mechanisms of Action

The precise molecular targets of this compound in bacterial cells have not yet been fully elucidated. However, based on studies of related chalcone derivatives, several potential mechanisms of action can be proposed.

  • Cell Wall and Membrane Disruption: The lipophilic nature of the chalcone scaffold suggests that it may interact with and disrupt the integrity of the bacterial cell membrane.[6] This could lead to increased permeability, leakage of intracellular components, and ultimately cell death. The epoxide group, being a reactive electrophile, could potentially form covalent bonds with nucleophilic residues in membrane proteins or lipids, further compromising membrane function.

  • Enzyme Inhibition: Chalcones have been shown to inhibit various bacterial enzymes. One key target is DNA gyrase , an essential enzyme involved in DNA replication.[7] Inhibition of DNA gyrase would halt bacterial proliferation. It is plausible that this compound could also target this or other critical enzymes within the bacterial cell.

  • Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. Some studies have suggested that epoxide-containing compounds can interfere with quorum sensing signaling pathways. By disrupting these communication networks, this compound could potentially reduce the pathogenicity of bacteria without directly killing them, which may be an advantageous strategy to mitigate the development of resistance.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antimicrobial agents. While its direct antibacterial activity requires more extensive quantitative evaluation, the broader class of chalcones and their derivatives have demonstrated significant potential. This technical guide provides a framework for researchers to systematically investigate the antimicrobial effects of this compound.

Future research should focus on:

  • Comprehensive Antimicrobial Screening: Determining the MIC and MBC values of this compound against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the compound through techniques such as enzymatic assays, proteomics, and transcriptomics.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to understand how modifications to the chemical structure impact antimicrobial potency and spectrum.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the compound in animal models of infection.

By addressing these key research areas, the scientific community can fully unlock the potential of this compound as a lead compound for the next generation of antimicrobial drugs.

References

The Cytotoxic Potential of 1,3-Diphenyl-2,3-epoxy-1-propanone in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenyl-2,3-epoxy-1-propanone, a chalcone (B49325) epoxide also known as trans-1,3-diphenyl-2,3-epoxypropan-1-one (DPEP), is a synthetic compound that has garnered interest for its potential anticancer activities. As a derivative of the chalcone backbone, a precursor to flavonoids, DPEP exhibits a reactive epoxide ring that is believed to contribute to its biological effects. This technical guide provides a comprehensive overview of the cytotoxic potential of DPEP in various cancer cell lines, detailing its efficacy, underlying mechanisms of action, and the experimental protocols used for its evaluation.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The available data on the IC50 values for DPEP are summarized in the table below.

Cell LineCancer TypeIC50 (µM)EfficacyReference
HL-60Human Promyelocytic Leukemia32.8Significant[1]
AGSHuman Gastric Adenocarcinoma53.4Significant[1]
MCF-7Human Breast Adenocarcinoma>100Less Effective[1]
HeLaHuman Cervical Cancer>100Less Effective[1]
VeroMonkey Kidney (Normal)Not CytotoxicNo Effect[1]

Mechanism of Action: Signaling Pathways

Research into the molecular mechanisms underlying the cytotoxic effects of DPEP has revealed its ability to induce apoptosis, or programmed cell death, in sensitive cancer cell lines. In human leukemia HL-60 cells, DPEP has been shown to trigger a cascade of events initiated by the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to the downregulation of the anti-apoptotic protein Bcl-xL. The reduction in Bcl-xL facilitates the activation of caspase-3, a key executioner caspase, which in turn cleaves poly-ADP-ribose polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and leads to the dismantling of the cell.[1][2]

DPEP_Apoptosis_Pathway DPEP This compound (DPEP) ROS Reactive Oxygen Species (ROS) Generation DPEP->ROS Bcl_xL Bcl-xL (Anti-apoptotic) ROS->Bcl_xL Caspase3 Caspase-3 Activation Bcl_xL->Caspase3 Inhibition PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

DPEP-Induced Apoptosis Signaling Pathway in HL-60 Cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxic potential of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HL-60, AGS, MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (DPEP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For suspension cells (e.g., HL-60), seed at a density of 2 x 10^5 cells/mL in a 96-well plate.

    • For adherent cells (e.g., AGS, MCF-7, HeLa), seed at a density of 1 x 10^5 cells/mL and allow to attach for 16 hours.

  • Compound Treatment:

    • Prepare serial dilutions of DPEP in complete culture medium to achieve desired final concentrations (e.g., 12.5, 25, 50, 100 µM).

    • Add the DPEP solutions to the appropriate wells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with DPEP (24 hours) A->B C Add MTT Solution (4 hours) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability E->F

Workflow for the MTT Cell Viability Assay.
Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V conjugated to a fluorochrome (FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with DPEP for the desired time (e.g., 12 hours).

    • Harvest the cells and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Treat Cells with DPEP B Harvest and Wash Cells with PBS A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

Workflow for the Annexin V-FITC Apoptosis Assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is used to stain the DNA.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.

Conclusion

This compound (DPEP) demonstrates significant cytotoxic potential against specific cancer cell lines, particularly leukemia and gastric cancer cells, while exhibiting lower toxicity towards normal cells. Its mechanism of action involves the induction of apoptosis through a ROS-mediated pathway that leads to the activation of the caspase cascade. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of DPEP and other chalcone epoxides as potential anticancer agents. Further research is warranted to explore the efficacy of DPEP in a broader range of cancer models and to fully elucidate its molecular targets.

References

An In-depth Technical Guide on the Solubility and Stability of 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature regarding the solubility and stability of 1,3-Diphenyl-2,3-epoxy-1-propanone (also known as chalcone (B49325) oxide or 2-benzoyl-3-phenyloxirane). This document is intended to be a valuable resource for professionals in research and drug development, offering insights into the physicochemical properties, handling, and potential analytical approaches for this compound. While quantitative data for this specific molecule is limited in publicly accessible literature, this guide consolidates qualitative information and data from closely related compounds to provide a practical framework.

Introduction to this compound

This compound is an α,β-epoxy ketone, a derivative of chalcone, with the chemical formula C₁₅H₁₂O₂.[1][2] It is a solid at room temperature with a melting point in the range of 88-90°C.[1] The molecule contains a strained oxirane (epoxide) ring adjacent to a carbonyl group, which makes it a versatile intermediate in organic synthesis for the creation of various heterocyclic compounds.[1][2] Chalcones and their derivatives, including epoxides, have garnered significant interest for their potential biological activities, such as anti-inflammatory, anticancer, and antioxidant properties.[3][4][5]

Solubility Profile

Key Solubility Characteristics:

  • Aqueous Solubility: Due to its predominantly hydrophobic nature conferred by the two phenyl rings, this compound is considered to be insoluble in water.[6]

  • Organic Solvent Solubility: It is generally soluble in a variety of organic solvents.[6] The polarity of the solvent plays a significant role in its solubility.

The following table summarizes the expected solubility of this compound and related chalcones in common laboratory solvents.

Solvent CategoryCommon SolventsExpected Solubility of this compound & Related ChalconesReferences
Polar Aprotic Acetone, Tetrahydrofuran (THF)Good solubility is expected.
Polar Protic Ethanol, MethanolModerate solubility is expected.[7]
Chlorinated Dichloromethane, ChloroformGood solubility is reported for related chalcones, increasing with temperature.
Non-Polar n-Hexane, ToluenePoor solubility is expected.

Stability Profile

This compound is reported to be stable under normal storage conditions.[8] However, its chemical structure, containing both an epoxide and a ketone functional group, suggests potential for degradation under specific environmental stresses.

Factors Influencing Stability:

  • pH: The epoxide ring is susceptible to both acid- and base-catalyzed hydrolysis, which would lead to the opening of the ring to form a diol.

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[8] The ketone moiety and the benzylic positions could be susceptible to oxidation.

  • Temperature: Thermal decomposition is a potential degradation pathway, especially at elevated temperatures. Studies on related chalcones have utilized thermogravimetric analysis (TGA) to investigate thermal stability.[9][10]

  • Light: Chalcones and related compounds can be susceptible to photodegradation. The stability of chalcone derivatives under UV irradiation has been shown to be structure-dependent.[11]

The following table summarizes the known and anticipated stability characteristics of this compound.

Stress ConditionExpected Stability and Degradation PathwaysReferences
Neutral pH Generally stable.[8]
Acidic/Basic Conditions Susceptible to hydrolysis of the epoxide ring.
Oxidative Stress Incompatible with strong oxidizing agents. Oxidation of the ketone or other parts of the molecule is possible.[8]
Thermal Stress Decomposes at elevated temperatures. The onset of thermal decomposition for a related castor oil epoxide in an inert atmosphere was found to be 362°C.[9]
Photolytic Stress Potential for degradation upon exposure to UV light. Some chalcones exhibit significant photostability, while others undergo isomerization or degradation.[11]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for determining the solubility and stability of related organic compounds can be readily adapted.

Solubility Determination: The Gravimetric Method

This method is suitable for determining the solubility of a solid compound in various solvents at different temperatures.[12]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a temperature-controlled shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a known mass of the supernatant (the saturated solution).

  • Solvent Evaporation: Evaporate the solvent from the sampled supernatant under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute) until a constant weight of the dissolved solid is achieved.

  • Calculation: The solubility can be expressed as mass of solute per mass of solvent or converted to other units (e.g., g/L, mol/L). The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where m₁ and M₁ are the mass and molar mass of the solute, and m₂ and M₂ are the mass and molar mass of thesolvent.

Stability Assessment: HPLC-Based Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound over time under various stress conditions.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is a common starting point. UV detection at a wavelength of maximum absorbance for the compound should be used.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject solutions of the compound to forced degradation under the following conditions:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at a specified temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at a specified temperature.

    • Oxidative Degradation: e.g., 3% H₂O₂ at a specified temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature.

    • Photodegradation: Expose a solution to UV light.

  • Stability Study: Prepare solutions of this compound in the desired solvents or buffers. Store these solutions under the specified conditions (e.g., different temperatures, protected from light or exposed to light).

  • Sample Analysis: At predetermined time points, withdraw aliquots of the solutions and analyze them by the developed HPLC method.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. The percentage of the remaining compound can be calculated relative to the initial concentration. Degradation kinetics (e.g., first-order or zero-order) and the half-life (t₁/₂) can be determined from these data.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability and decomposition profile of this compound.[13][14]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the solid compound into a TGA sample pan.

  • TGA Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of decomposition, which indicates the temperature at which significant weight loss begins, is a measure of the compound's thermal stability.[9]

Relevant Biological Pathways and Visualizations

Chalcones, the parent class of compounds, are known to interact with several key signaling pathways in cells, making them interesting candidates for drug development. While specific data for this compound is limited, the general mechanisms of action for chalcones provide a valuable framework for understanding its potential biological effects.

Chalcone Biosynthesis

Chalcones are synthesized in plants via the phenylpropanoid pathway. This pathway provides the precursors for a wide variety of flavonoids.

Chalcone_Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL p-Coumaroyl-CoA3x Malonyl-CoA p-Coumaroyl-CoA3x Malonyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA3x Malonyl-CoA->Naringenin Chalcone CHS Flavonoids Flavonoids Naringenin Chalcone->Flavonoids CHI 3x Malonyl-CoA 3x Malonyl-CoA

Caption: Biosynthetic pathway of chalcones in plants.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Several chalcones have been shown to inhibit this pathway.[3][5][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to p50/p65 (NF-κB) p50/p65 (NF-κB) p50/p65 (NF-κB)->IκBα Bound to p50/p65 (NF-κB)_n p50/p65 (NF-κB) p50/p65 (NF-κB)->p50/p65 (NF-κB)_n Translocation Chalcones Chalcones Chalcones->IKK Complex Inhibition Ubiquitination & Degradation->p50/p65 (NF-κB) Releases DNA DNA p50/p65 (NF-κB)_n->DNA Binds to Gene Transcription Gene Transcription DNA->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Inhibition of the NF-κB pathway by chalcones.

Induction of Apoptosis

Chalcones have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][16][17][18]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., FAS, TRAILR) Death Receptors (e.g., FAS, TRAILR) Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., FAS, TRAILR)->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax Bax Bax->Mitochondrion Promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits release Apaf-1 Apaf-1 Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Caspase-9->Caspase-3 Cytochrome cApaf-1 Cytochrome cApaf-1 Cytochrome cApaf-1->Pro-caspase-9 Activates Chalcones Chalcones Chalcones->Bax Upregulates Chalcones->Bcl-2 Downregulates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis by chalcones.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While specific quantitative data on its solubility and stability are not extensively documented, a robust understanding can be derived from its chemical structure and studies on related chalcones and epoxides. This guide provides a foundational understanding of its likely physicochemical properties and outlines established experimental protocols for their determination. The provided visualizations of relevant biological pathways modulated by the broader class of chalcones offer a starting point for investigating the potential pharmacological effects of this specific epoxide derivative. Further empirical studies are necessary to fully characterize the solubility and stability profiles of this compound to support its development in various scientific applications.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diphenyl-2,3-epoxy-1-propanone is a versatile intermediate in organic synthesis, valued for its reactive epoxide ring and its role as a precursor to various heterocyclic compounds. Understanding its thermal stability is crucial for its synthesis, purification, storage, and application, particularly in drug development where thermal processing may be involved. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of materials. This guide provides a proposed framework for the thermogravimetric analysis of this compound, including a hypothetical decomposition profile, a detailed experimental protocol, and visualizations of the experimental workflow and a plausible decomposition pathway.

Proposed Thermal Decomposition Behavior

Based on the thermal behavior of related chalcones and epoxy compounds, the thermal decomposition of this compound under an inert atmosphere is likely to proceed in multiple stages. The presence of the strained epoxide ring, a carbonyl group, and phenyl rings suggests a complex degradation mechanism.

The initial decomposition step is hypothesized to involve the cleavage of the C-C bond of the epoxide ring, which is the most strained part of the molecule. This could be followed by the loss of small molecules like carbon monoxide. Subsequent, higher-temperature decomposition would likely involve the fragmentation of the phenyl groups and the remaining carbon skeleton. In an oxidative atmosphere (air), the decomposition is expected to occur at lower temperatures and may proceed more rapidly due to oxidative reactions.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the thermogravimetric analysis of this compound under an inert nitrogen atmosphere.

StageTemperature Range (°C)Weight Loss (%)Residual Mass (%)Major Volatile Products (Hypothesized)
1 200 - 350~ 25-Carbon Monoxide, Benzaldehyde
2 350 - 550~ 65-Benzene, Toluene, other aromatic fragments
Final > 550-~ 10Char

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is proposed below. This protocol is based on standard practices for the analysis of organic compounds.[1]

4.1. Instrumentation

A calibrated thermogravimetric analyzer capable of controlled heating rates and atmosphere is required.

4.2. Sample Preparation

  • Sample: this compound, crystalline solid.

  • Sample Mass: 5-10 mg.

  • Crucible: Alumina or platinum crucible.

4.3. TGA Experimental Conditions

  • Atmosphere: High-purity nitrogen (inert) or dry air (oxidative).

  • Gas Flow Rate: 20-50 mL/min.

  • Temperature Program:

    • Heating Rate: 10 °C/min.[2]

    • Temperature Range: 30 °C to 800 °C.[2]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

4.4. Data Analysis

  • The TGA curve (mass vs. temperature) will be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of weight loss in each decomposition step. The final residual mass at the end of the experiment should also be recorded.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Analysis weigh Weigh 5-10 mg of Sample place Place in TGA Crucible weigh->place load Load Crucible into TGA place->load purge Purge with N2/Air (20-50 mL/min) load->purge program Set Temperature Program (30-800°C at 10°C/min) purge->program run Run TGA Experiment program->run record Record Mass vs. Temperature run->record analyze Analyze TGA/DTG Curves record->analyze

Caption: Experimental workflow for TGA analysis.

5.2. Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions.

Decomposition_Pathway compound This compound intermediate1 Initial Ring Opening & Fragmentation compound->intermediate1 Heat (200-350°C) co Carbon Monoxide (CO) intermediate1->co benzaldehyde Benzaldehyde intermediate1->benzaldehyde intermediate2 Further Fragmentation intermediate1->intermediate2 Heat (350-550°C) aromatics Benzene, Toluene, etc. intermediate2->aromatics char Char Residue intermediate2->char

Caption: Proposed thermal decomposition pathway.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Diphenylpyrazole from 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, makes them a significant scaffold in drug discovery and development.[1] One efficient route to synthesize 3,5-disubstituted pyrazoles is through the cyclocondensation reaction of a 1,3-dielectrophilic precursor with hydrazine (B178648).

This application note provides a detailed protocol for the synthesis of 3,5-diphenylpyrazole (B73989) from 1,3-diphenyl-2,3-epoxy-1-propanone, also known as chalcone (B49325) epoxide. The reaction proceeds via the nucleophilic ring-opening of the epoxide by hydrazine hydrate (B1144303) to form a stable 4-hydroxy-4,5-dihydro-1H-pyrazole intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the aromatic pyrazole (B372694) ring.[2][3] This one-pot method is an efficient and convenient route for preparing 3,5-diphenyl-1H-pyrazoles in excellent yields.[2][3]

Reaction Scheme

The overall reaction involves a two-step, one-pot synthesis from the chalcone epoxide:

  • Nucleophilic Ring-Opening/Cyclization: this compound reacts with hydrazine hydrate to form 3,5-diphenyl-4-hydroxy-4,5-dihydro-1H-pyrazole.

  • Dehydration: The intermediate is dehydrated under acidic conditions to yield 3,5-diphenyl-1H-pyrazole.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic data for the final product, 3,5-diphenyl-1H-pyrazole.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂[4][5]
Molecular Weight 220.27 g/mol [4][5]
Appearance White solid[2]
Melting Point 199-201 °C
Infrared (IR) (KBr, cm⁻¹) 1605 (C=N), 1461, 1316, 1181, 1075, 1000, 753, 687[2]
¹H NMR (400 MHz, MeOD) δ 7.80 (d, J=8.5 Hz, 4H, Ar-H), 7.41 (m, 6H, Ar-H), 6.99 (s, 1H, pyrazole-H)[2]
¹³C NMR (CDCl₃) δ 148.8, 131.3, 128.8, 128.2, 125.7, 100.1[2]

Experimental Protocol

This protocol details the one-pot synthesis of 3,5-diphenyl-1H-pyrazole from this compound.

Materials:

  • This compound (Chalcone epoxide)

  • Hydrazine hydrate (80% or higher)

  • Ethanol (B145695)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ammonium (B1175870) Hydroxide (B78521) solution (for neutralization)

  • Deionized Water

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 2.24 g).

  • Addition of Reagents: To the flask, add ethanol (30 mL) and hydrazine hydrate (e.g., 20 mmol, ~1.0 mL).

  • Initial Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The formation of the 3,5-diphenyl-4-hydroxy-4,5-dihydro-1H-pyrazole intermediate occurs during this step.

  • Acid-Catalyzed Dehydration: After the initial reflux period, cool the mixture slightly. Carefully add glacial acetic acid (5 mL) and a catalytic amount of concentrated sulfuric acid (2-3 drops) to the flask.

  • Final Reflux: Heat the mixture back to reflux and continue for an additional 2-3 hours. Monitor the progress of the dehydration reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice (~100 g).

  • Neutralization: Neutralize the acidic solution by slowly adding an ammonium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from methanol (B129727) or ethanol to obtain pure, white crystals of 3,5-diphenyl-1H-pyrazole.[2]

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanistic pathway from this compound to 3,5-diphenyl-1H-pyrazole.

ReactionMechanism Mechanism for Pyrazole Synthesis start_epoxide This compound step1 Nucleophilic Attack & Cyclization start_epoxide->step1 Reflux in EtOH hydrazine H₂N-NH₂ (Hydrazine) hydrazine->step1 Reflux in EtOH intermediate 3,5-Diphenyl-4-hydroxy- 4,5-dihydro-1H-pyrazole step2 Acid-Catalyzed Dehydration intermediate->step2 H⁺, Δ product 3,5-Diphenyl-1H-pyrazole step1->intermediate step2->product h2o + H₂O step2->h2o

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Workflow

The diagram below outlines the key steps of the experimental protocol for synthesizing 3,5-diphenyl-1H-pyrazole.

ExperimentalWorkflow Experimental Workflow A 1. Mix Epoxide, Hydrazine Hydrate, & EtOH B 2. Reflux for 6 hours A->B C 3. Add Acetic Acid & H₂SO₄ (cat.) B->C D 4. Reflux for 2-3 hours C->D E 5. Quench with ice water D->E F 6. Neutralize with NH₄OH E->F G 7. Filter the solid product F->G H 8. Wash with cold water G->H I 9. Recrystallize from EtOH/MeOH H->I J 10. Dry the final product I->J

Caption: Experimental workflow for pyrazole synthesis.

References

Application Notes and Protocols for Isoxazole Synthesis from Chalcone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isoxazoles, a class of heterocyclic compounds with significant therapeutic potential, utilizing chalcone (B49325) epoxides as the starting material. Isoxazoles are key pharmacophores found in numerous clinically approved drugs and are actively explored in drug discovery for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This protocol focuses on an efficient iodine-mediated approach for the synthesis of 4,5-diarylisoxazoles from α,β-chalcone epoxides.[4][5] Detailed experimental procedures, quantitative data on reaction parameters, and characterization methods are provided. Additionally, this document outlines the role of isoxazole (B147169) derivatives as inhibitors of key signaling pathways, such as the VEGFR-2 and p38 MAPK pathways, which are critical in cancer and inflammatory diseases.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions.[3] The isoxazole scaffold is a privileged structure in medicinal chemistry, owing to its ability to engage in various biological interactions and its presence in a wide range of bioactive molecules.[2] The synthesis of isoxazole derivatives is a key area of research in organic and medicinal chemistry.

Chalcones, α,β-unsaturated ketones, are versatile precursors for the synthesis of various heterocyclic compounds, including isoxazoles.[6][7][8][9] While the synthesis of isoxazoles from chalcones is well-established, the use of chalcone epoxides as starting materials offers an alternative and efficient route to specific isoxazole isomers, particularly 4,5-disubstituted isoxazoles.[4][5] This application note details a robust and high-yielding protocol for this transformation.

Experimental Protocols

Materials and Equipment
  • Substituted chalcone epoxides

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Iodine (I₂)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

  • Filtration apparatus

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

General Procedure for the Synthesis of 4,5-Diarylisoxazoles from Chalcone Epoxides[4][5]
  • Reaction Setup: In a round-bottom flask, dissolve the desired α,β-chalcone epoxide (0.5 mmol, 1.0 eq.) in a 1:1 mixture of ethanol and water (3 mL).

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq.) and iodine (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and reflux.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within a few hours.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Add water to the reaction mixture and extract the product with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Iodine-Mediated Synthesis of 4,5-Diarylisoxazoles from Chalcone Epoxides[4][5]
EntryChalcone Epoxide Substrate (R¹, R²)ProductReaction Time (h)Yield (%)
1R¹=H, R²=H4,5-diphenylisoxazole392
2R¹=4-Me, R²=H4-phenyl-5-(p-tolyl)isoxazole3.590
3R¹=4-OMe, R²=H5-(4-methoxyphenyl)-4-phenylisoxazole488
4R¹=4-Cl, R²=H5-(4-chlorophenyl)-4-phenylisoxazole394
5R¹=H, R²=4-Me4-(p-tolyl)-5-phenylisoxazole3.589
6R¹=H, R²=4-OMe4-(4-methoxyphenyl)-5-phenylisoxazole485
7R¹=H, R²=4-Cl4-(4-chlorophenyl)-5-phenylisoxazole391

Reaction conditions: Chalcone epoxide (0.5 mmol), NH₂OH·HCl (1.2 eq.), I₂ (2.0 eq.), EtOH/H₂O (1:1), 80 °C.

Table 2: Synthesis of Isoxazoles from Chalcones (for comparison)[6][7][8][9]
EntryChalcone SubstrateBase/AcidSolventReaction Time (h)Yield (%)
1ChalconeKOHEthanol1245-63
2Indolyl-chalconeAcetic AcidEthanol8-10Not specified
3Substituted ChalconesNaOHEthanol6Not specified

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Reaction Setup: Chalcone Epoxide in EtOH/H₂O start->setup reagents Add NH₂OH·HCl and Iodine setup->reagents reflux Reflux at 80°C reagents->reflux monitoring Monitor by TLC reflux->monitoring reflux->monitoring Continuous workup Cool and Quench with Water monitoring->workup Reaction Complete extraction Extract with DCM workup->extraction purification Dry, Concentrate, and Purify extraction->purification characterization Characterization: NMR, MS, IR purification->characterization end Final Product characterization->end

Caption: Experimental workflow for the synthesis of isoxazoles from chalcone epoxides.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibits

Caption: Isoxazole derivatives can inhibit the VEGFR-2 signaling pathway, blocking angiogenesis.[10]

Signaling Pathway: p38 MAPK Inhibition

p38_MAPK_pathway cluster_stimuli Stress Stimuli / Cytokines cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli UV, Osmotic Shock, Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stimuli->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2, MEF-2) p38->TranscriptionFactors Activates Isoxazole Isoxazole Derivative Isoxazole->p38 Inhibits Inflammation Inflammation, Apoptosis TranscriptionFactors->Inflammation

Caption: Isoxazole derivatives can inhibit the p38 MAPK signaling pathway, reducing inflammation.[11][12][13][14]

Discussion

The iodine-mediated synthesis of 4,5-diarylisoxazoles from chalcone epoxides is an efficient method that provides high yields under mild reaction conditions.[4][5] The use of a readily available and inexpensive iodine catalyst makes this protocol attractive for both academic and industrial research. The reaction proceeds through a proposed mechanism involving the opening of the epoxide ring, followed by condensation with hydroxylamine and subsequent cyclization and aromatization to form the isoxazole ring.

The synthesized isoxazole derivatives are of significant interest in drug development due to their ability to modulate various biological pathways. As demonstrated in the signaling pathway diagrams, isoxazole-containing compounds have been shown to inhibit key kinases such as VEGFR-2 and p38 MAPK.

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels.[10][15][16][17][18][19] In cancer, tumor growth is highly dependent on angiogenesis. By inhibiting VEGFR-2, isoxazole derivatives can block the downstream signaling cascade, leading to a reduction in tumor vascularization, growth, and metastasis.[10]

p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade involved in cellular responses to stress and inflammation.[11][12][13][14] Overactivation of the p38 MAPK pathway is implicated in various inflammatory diseases and cancer. Isoxazole derivatives that selectively inhibit p38 MAPK can effectively reduce the production of pro-inflammatory cytokines and modulate cellular processes like apoptosis, making them promising therapeutic agents.[12][13][14]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4,5-diarylisoxazoles from chalcone epoxides. The presented iodine-mediated method is efficient and high-yielding. The resulting isoxazole derivatives have significant potential in drug discovery, particularly as inhibitors of crucial signaling pathways like VEGFR-2 and p38 MAPK, which are implicated in major diseases such as cancer and inflammatory disorders. The provided experimental details, quantitative data, and pathway visualizations serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application of 1,3-Diphenyl-2,3-epoxy-1-propanone in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenyl-2,3-epoxy-1-propanone, also known as chalcone (B49325) oxide or 2-benzoyl-3-phenyloxirane, is a versatile organic compound with emerging applications in polymer chemistry.[1][2] Its unique structure, featuring a reactive epoxy ring and aromatic functionalities, makes it a valuable building block for the synthesis of functional polymers.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis, primarily focusing on its role as a photoinitiator for cationic polymerization and as a monomer in ring-opening polymerization.

Physicochemical Properties

PropertyValueReference
CAS Number 5411-12-1[1]
Molecular Formula C₁₅H₁₂O₂[1]
Molecular Weight 224.26 g/mol
Melting Point 88-90 °C[1]
Boiling Point ~374.1 °C at 760 mmHg[1]
Appearance White to off-white crystalline powder

Applications in Polymer Chemistry

The primary applications of this compound in polymer chemistry stem from the reactivity of its epoxide group. It can be employed in two main ways:

  • As a Photoinitiator for Cationic Polymerization: Chalcone derivatives, including this compound, can act as photosensitizers in multi-component photoinitiating systems for cationic polymerization, particularly of epoxide monomers. These systems are typically activated by visible light, offering advantages in terms of safety and penetration depth compared to UV-initiation.

  • As a Monomer in Ring-Opening Polymerization: The strained epoxy ring of this compound allows it to function as a monomer in ring-opening polymerization (ROP), leading to the formation of polyethers with pendant phenyl and benzoyl groups. These functional groups can impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, and the potential for post-polymerization modification.

Experimental Protocols

Application 1: Photoinitiator for Cationic Polymerization of Epoxides

This protocol describes the use of a chalcone derivative-based system to initiate the cationic polymerization of a common epoxy monomer, (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (ECC). While this protocol is adapted from studies on various chalcone derivatives, it provides a solid foundation for experiments with this compound.

Materials:

  • This compound (as photosensitizer)

  • Diphenyliodonium (B167342) hexafluorophosphate (B91526) (Iodonium salt, co-initiator)

  • N-Vinylcarbazole (NVK, optional co-initiator/accelerant)

  • (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (ECC, monomer)

  • Dichloromethane (anhydrous)

  • Visible light source (e.g., 405 nm LED lamp)

  • Magnetic stirrer

  • Schlenk flask or similar reaction vessel for inert atmosphere

Experimental Workflow:

G prep Preparation of Photoinitiator System mix Mixing with Monomer prep->mix Add to monomer purge Inert Atmosphere Purge mix->purge Degas with N2/Ar irrad Visible Light Irradiation purge->irrad Expose to 405 nm LED poly Polymerization irrad->poly Monitor conversion (e.g., RT-FTIR) term Termination & Isolation poly->term Precipitate in methanol char Polymer Characterization term->char Analyze properties

Workflow for Photoinitiated Cationic Polymerization.

Procedure:

  • Preparation of the Photoinitiator System:

    • In a light-protected vial, dissolve this compound (e.g., 0.1% w/w relative to monomer) and diphenyliodonium hexafluorophosphate (e.g., 1-2% w/w) in a minimal amount of anhydrous dichloromethane.

    • If using, add N-vinylcarbazole (e.g., 1-2% w/w).

  • Polymerization:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the ECC monomer.

    • Add the prepared photoinitiator solution to the monomer and stir until homogeneous.

    • Expose the mixture to a visible light source (e.g., 405 nm LED) at a controlled distance and intensity.

    • Monitor the polymerization progress by techniques such as real-time FTIR by observing the decrease in the epoxy group absorption band (around 790 cm⁻¹).

  • Termination and Polymer Isolation:

    • Once the desired conversion is achieved or the reaction plateaus, terminate the polymerization by switching off the light source.

    • Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent such as cold methanol.

    • Filter and dry the polymer under vacuum to a constant weight.

Quantitative Data (Representative for Chalcone-based Systems):

PhotosensitizerCo-initiatorMonomerLight SourceIrradiation Time (s)Monomer Conversion (%)
Chalcone Derivative C3Iodonium saltEPOX405 nm LED40050
Chalcone Derivative C7Iodonium saltEPOX405 nm LED-70

Data adapted from studies on related chalcone derivatives.

Signaling Pathway (Proposed Mechanism):

G cluster_initiation Initiation cluster_propagation Propagation Chalcone Chalcone Oxide (PS) Chalcone_star Excited State (PS*) Chalcone->Chalcone_star Absorption hv hν (Visible Light) hv->Chalcone_star Chalcone_radical_cation Chalcone Radical Cation (PS•+) Chalcone_star->Chalcone_radical_cation Electron Transfer Ar_radical Aryl Radical (Ar•) Chalcone_star->Ar_radical Iod Iodonium Salt (Iod-Ar) Iod->Chalcone_radical_cation Iod->Ar_radical Protonic_acid Protonic Acid (H+) Chalcone_radical_cation->Protonic_acid H-abstraction from solvent/monomer Ar_radical->Protonic_acid H-abstraction Monomer Epoxy Monomer (M) Initiated_Monomer Initiated Monomer (HM+) Monomer->Initiated_Monomer Protonic_acid->Initiated_Monomer Ring-opening Growing_Chain Growing Polymer Chain (P-M+) Initiated_Monomer->Growing_Chain + n(M) G dissolve Dissolve Monomer cool Cool to Reaction Temp. dissolve->cool initiate Add Initiator cool->initiate react Polymerize initiate->react Monitor by GPC/NMR terminate Quench with Methanol react->terminate isolate Precipitate & Dry terminate->isolate characterize Analyze Polymer isolate->characterize G Monomer This compound Activated_Monomer Protonated Epoxide Monomer->Activated_Monomer Ring_Opening Nucleophilic Attack by another Monomer Monomer->Ring_Opening Acts as nucleophile Initiator Cationic Initiator (e.g., H+) Initiator->Activated_Monomer Activated_Monomer->Ring_Opening Polyether Polyether Chain Ring_Opening->Polyether Chain Propagation

References

Application Notes and Protocols: Chalcone Derivatives in UV Curable Systems

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Chalcone (B49325) Derivatives as Photosensitizers for Photoinitiation in UV Curable Systems

For: Researchers, scientists, and drug development professionals.

Introduction

Chalcone derivatives have emerged as versatile and efficient photosensitizers in the field of photopolymerization, particularly for UV and visible light curable systems. Their robust light absorption properties, coupled with their straightforward synthesis, make them attractive for a variety of applications, including the curing of acrylates and epoxides. While the direct use of chalcone epoxides as photoinitiators is not extensively documented in scientific literature, chalcone derivatives are well-established as key components in multi-component photoinitiating systems that lead to the polymerization of epoxide monomers.

This document provides a detailed overview of the application of chalcone derivatives as photosensitizers, experimental protocols for their synthesis and use in UV curing, and quantitative data on their performance.

Mechanism of Photoinitiation

Chalcone derivatives typically function as Type II photoinitiators, where they act as photosensitizers.[1] Upon absorption of light, the chalcone derivative is promoted to an excited state. In this state, it can interact with other components in the formulation, such as an iodonium (B1229267) salt (a photoacid generator) and optionally an amine or N-vinylcarbazole (NVK) as a co-initiator, to generate the reactive species that initiate polymerization.[1][2]

For the cationic polymerization of epoxides, a common mechanism involves a three-component system:

  • Photoexcitation: The chalcone derivative absorbs UV or visible light and transitions to an excited state (Chalcone*).

  • Electron Transfer: The excited chalcone transfers an electron to the iodonium salt (Iod⁺), generating a phenyl radical (Ph•) and a chalcone radical cation (Chalcone⁺•).

  • Radical Addition and Oxidation: The phenyl radical can react with a co-initiator like N-vinylcarbazole (NVK) to form a more reactive radical (Ph-NVK•). This radical then reduces the chalcone radical cation back to its ground state, regenerating the photosensitizer and forming a cation (Ph-NVK⁺) capable of initiating the cationic polymerization of epoxide monomers.[1][2]

This process, known as free-radical-promoted cationic polymerization (FRPCP), allows for the efficient curing of epoxide-containing resins.[2]

Quantitative Data on Chalcone-Based Photoinitiating Systems

The efficiency of chalcone derivatives as photosensitizers can be evaluated by measuring the final monomer conversion in a given formulation after a specific irradiation time. The following table summarizes the performance of various bis-chalcone derivatives in three-component photoinitiating systems for the cationic polymerization of an epoxide monomer (EPOX).

Chalcone DerivativePhotoinitiating System Composition (wt%)Light SourceIrradiation Time (s)Epoxide Conversion (%)Reference
C7C7 / Amine / Iodonium Salt (0.1 / 2 / 2)LED @ 405 nm400~70[2]
C8C8 / Amine / Iodonium Salt (0.1 / 2 / 2)LED @ 405 nm400< 30[2]
C9C9 / Amine / Iodonium Salt (0.1 / 2 / 2)LED @ 405 nm400< 30[2]
C10C10 / Amine / Iodonium Salt (0.1 / 2 / 2)LED @ 405 nm400< 30[2]
C51C51 / Iodonium Salt / Amine (1.5 / 1.5 / 1.5)LED @ 375 nm-66[3]
C52C52 / Iodonium Salt / Amine (1.5 / 1.5 / 1.5)LED @ 375 nm-> 70[3]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general one-step synthesis for chalcone derivatives.

Materials:

Procedure:

  • Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol or methanol in a flask equipped with a stirrer.

  • Slowly add the aqueous KOH or NaOH solution to the mixture while stirring at room temperature.

  • Continue stirring for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the chalcone product often precipitates out of the solution. The precipitate can be collected by filtration.

  • Wash the collected solid with water to remove excess base, and then with a cold solvent like ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Chalcone Epoxide

This protocol outlines the epoxidation of a chalcone derivative.

Materials:

  • Chalcone derivative

  • Methanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the chalcone derivative in methanol in a flask.

  • Add the aqueous NaOH solution to the mixture.

  • Cool the reaction mixture in an ice bath to 0-2 °C.

  • Slowly add 30% hydrogen peroxide to the cooled mixture while stirring.

  • Continue stirring in the ice bath for approximately 1.5 to 2 hours.

  • After the reaction is complete, add ice-cold water to the mixture to precipitate the chalcone epoxide.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 3: Preparation and UV Curing of an Epoxide Formulation

This protocol describes the preparation of a UV-curable epoxide formulation using a chalcone derivative as a photosensitizer.

Materials:

  • Cycloaliphatic epoxide monomer (e.g., EPOX)

  • Chalcone derivative (photosensitizer)

  • Iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate)

  • Amine co-initiator (e.g., ethyl 4-(dimethylamino)benzoate) or N-vinylcarbazole (NVK)

  • UV or LED light source (e.g., 365 nm or 405 nm)

  • Fourier-transform infrared (FTIR) spectrometer for monitoring conversion

Procedure:

  • Prepare the photoinitiating system by dissolving the chalcone derivative, iodonium salt, and amine co-initiator/NVK in a small amount of a suitable solvent if necessary, and then mixing it with the epoxide monomer. A typical formulation might consist of 0.1-1.5 wt% chalcone, 1.5-2.0 wt% iodonium salt, and 1.5-2.0 wt% co-initiator.

  • Deposit a thin film of the formulation onto a substrate (e.g., a BaF₂ plate for FTIR analysis).

  • Expose the film to a UV or LED light source with a specific wavelength and intensity for a defined period.

  • Monitor the curing process by measuring the disappearance of the epoxide peak in the FTIR spectrum in real-time or at different time intervals.

  • Calculate the final monomer conversion based on the decrease in the characteristic epoxide absorption band.

Visualizations

G cluster_synthesis Synthesis Pathway Acetophenone Substituted Acetophenone Chalcone Chalcone Derivative Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Epoxidation Epoxidation (e.g., H₂O₂, NaOH) Chalcone->Epoxidation Chalcone_Epoxide Chalcone Epoxide Epoxidation->Chalcone_Epoxide

Caption: Synthesis of Chalcone and Chalcone Epoxide.

G cluster_mechanism Photoinitiation Mechanism for Epoxide Polymerization Chalcone Chalcone (Ground State) Chalcone_Excited Chalcone* (Excited State) Chalcone->Chalcone_Excited Absorption Iodonium Iodonium Salt (Iod⁺) Chalcone_Excited->Iodonium Electron Transfer Chalcone_Radical Chalcone⁺• (Radical Cation) Chalcone_Excited->Chalcone_Radical Light UV/Visible Light (hν) Light->Chalcone Phenyl_Radical Phenyl Radical (Ph•) Iodonium->Phenyl_Radical Chalcone_Radical->Chalcone NVK N-Vinylcarbazole (NVK) Phenyl_Radical->NVK Addition Ph_NVK_Radical Ph-NVK• NVK->Ph_NVK_Radical Ph_NVK_Radical->Chalcone_Radical Regeneration Ph_NVK_Cation Ph-NVK⁺ (Initiating Cation) Ph_NVK_Radical->Ph_NVK_Cation Epoxide_Monomer Epoxide Monomer Ph_NVK_Cation->Epoxide_Monomer Initiation Polymer Cured Polymer Epoxide_Monomer->Polymer Polymerization

Caption: Mechanism of Chalcone-Sensitized Cationic Polymerization.

G cluster_workflow Experimental Workflow for UV Curing Formulation 1. Prepare Formulation (Epoxide + Chalcone + Iodonium Salt + Co-initiator) Coating 2. Coat Substrate Formulation->Coating Irradiation 3. UV/LED Irradiation Coating->Irradiation Analysis 4. Monitor Curing (e.g., RT-FTIR) Irradiation->Analysis Characterization 5. Characterize Cured Polymer (Mechanical, Thermal Properties) Analysis->Characterization

Caption: Workflow for UV Curing with Chalcone Systems.

References

Application Notes and Protocols for the NMR Characterization of 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides detailed application notes and protocols for the ¹H NMR and ¹³C NMR characterization of 1,3-Diphenyl-2,3-epoxy-1-propanone, a chalcone (B49325) oxide derivative with applications in organic synthesis and medicinal chemistry. The provided data and protocols are intended to guide researchers in confirming the structure and assessing the purity of this compound.

Introduction

This compound, also known as chalcone oxide, is a key intermediate in the synthesis of various heterocyclic compounds and biologically active molecules. Its structure features a strained three-membered epoxide ring adjacent to a carbonyl group, making it a versatile building block. Accurate characterization of its molecular structure is crucial for its application in further synthetic steps and for establishing structure-activity relationships in drug development. Both ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the confirmation of its structure.

Data Presentation

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, compiled from published literature. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) at ambient temperature.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-24.30Doublet (d)1.6
H-34.08Doublet (d)1.6
Aromatic Protons7.39 - 8.01Multiplet (m)-

Note: The small coupling constant between H-2 and H-3 is characteristic of a trans configuration of the protons on the epoxide ring.[1][2][3]

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

Carbon AssignmentChemical Shift (δ) ppm
C=O192.8
C-260.4
C-357.0
Aromatic Carbons127.5, 128.1, 129.3, 129.7, 132.9, 134.4, 134.5, 135.5, 135.7

Note: The chemical shifts of the aromatic carbons can vary slightly depending on the specific substitution pattern. The assignments are based on typical values for phenyl groups.[3]

Experimental Protocols

This section outlines a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 10-12 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Pick the peaks and report the chemical shifts in ppm.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration peak_picking Peak Picking & Reporting integration->peak_picking

Caption: Experimental workflow for NMR characterization.

Caption: Structure with key NMR assignments.

References

Application Notes: One-Pot Synthesis of Chalcone Epoxides via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds and their derivatives, particularly chalcone (B49325) epoxides (α,β-epoxy ketones), are significant intermediates in the biosynthesis of flavonoids and serve as valuable precursors in organic synthesis.[2][3] Chalcone epoxides are used in perfume formulations and as key building blocks for various biologically active molecules.[4] Traditionally, the synthesis of these epoxides involves a two-step process: the synthesis and purification of the intermediate chalcone, followed by its epoxidation.

This application note details a highly efficient, one-pot synthesis of chalcone epoxides that aligns with the principles of green chemistry.[5] The method utilizes a consecutive Claisen-Schmidt condensation and epoxidation reaction sequence, eliminating the need to isolate and purify the intermediate chalcone.[6][7] This approach minimizes waste, reduces the use of solvents and purification steps, and often improves overall reaction efficiency.[8] The protocol employs readily available starting materials, with aqueous sodium hydroxide (B78521) as the base catalyst and hydrogen peroxide as a green oxidizing agent, which produces water as its only byproduct.[7][8]

General Reaction Scheme

The synthesis proceeds in two stages within a single reaction vessel. First, a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503) undergo a base-catalyzed Claisen-Schmidt condensation at room temperature to form the intermediate chalcone. Second, upon cooling and the addition of hydrogen peroxide, the in situ generated chalcone is epoxidized to yield the final chalcone epoxide product.

G cluster_start Starting Materials cluster_product Final Product A Substituted Benzaldehyde C Chalcone Intermediate (not isolated) A->C Step 1: Claisen-Schmidt Condensation NaOH (aq), Methanol Room Temperature B Substituted Acetophenone B->C Step 1: Claisen-Schmidt Condensation NaOH (aq), Methanol Room Temperature D Chalcone Epoxide C->D Step 2: Epoxidation H₂O₂ (aq) 0 °C G Claisen-Schmidt Condensation Mechanism start Acetophenone + Benzaldehyde enolate Enolate Formation (Base abstracts α-hydrogen) start->enolate NaOH attack Nucleophilic Attack (Enolate attacks aldehyde) enolate->attack adduct Aldol Adduct (β-hydroxy ketone) attack->adduct dehydration Dehydration (-H₂O) adduct->dehydration chalcone Chalcone Product dehydration->chalcone G Chalcone Epoxidation Mechanism start Chalcone (in situ) + H₂O₂ peroxy Hydroperoxide Anion Formation start->peroxy NaOH attack Nucleophilic Attack (Anion attacks β-carbon) peroxy->attack cyclization Intramolecular Cyclization attack->cyclization epoxide Chalcone Epoxide Product cyclization->epoxide -OH⁻ G start Problem Observed p1 Low or No Yield start->p1 p2 Multiple Products on TLC start->p2 c1 Cause: - Incomplete condensation - Ineffective epoxidation - Poor substrate reactivity p1->c1 c2 Cause: - Aldol self-condensation - Cannizzaro reaction (aldehyde) - Unreacted starting material p2->c2 s1 Solution: - Increase stir time for Step 1 - Ensure H₂O₂ is fresh/active - Check temperature control (0-2°C) - Verify base concentration c1->s1 s2 Solution: - Ensure dropwise addition of base - Maintain low temp during base addition - Optimize recrystallization solvent - Consider column chromatography c2->s2

References

Application Notes and Protocols for the Synthesis of Dihydropyridines from 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines (DHPs) represent a critical class of heterocyclic compounds with significant therapeutic applications, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases such as hypertension. The synthesis of novel DHP derivatives is a key area of research in medicinal chemistry to explore new therapeutic activities and improve existing drug profiles. This document provides detailed application notes and experimental protocols for a proposed synthetic route to dihydropyridines starting from 1,3-Diphenyl-2,3-epoxy-1-propanone, also known as chalcone (B49325) epoxide.

While a direct, one-pot conversion is not extensively documented, a rational two-step synthesis is proposed. This pathway involves the nucleophilic ring-opening of the chalcone epoxide to form a key amino alcohol intermediate, followed by a cyclocondensation reaction analogous to the Hantzsch dihydropyridine (B1217469) synthesis.

Proposed Synthetic Pathway

The synthesis of dihydropyridines from this compound is proposed to proceed via a two-step mechanism:

  • Step 1: Ring-Opening of the Epoxide. The reaction of this compound with ammonia (B1221849) results in the formation of 3-amino-2-hydroxy-1,3-diphenyl-1-propanone. This reaction introduces the necessary nitrogen atom for the dihydropyridine ring.

  • Step 2: Cyclocondensation. The resulting amino alcohol is then reacted with a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776), in a cyclocondensation reaction to form the final dihydropyridine product.

Data Presentation

Table 1: Representative Yields for the Synthesis of Dihydropyridine Derivatives from Chalcones

EntryChalcone Derivativeβ-Dicarbonyl CompoundCatalystReaction ConditionsYield (%)
11,3-DiphenylpropenoneEthyl acetoacetateL-prolineEthanol, Reflux, 8h85
24'-Methoxy-chalconeMethyl acetoacetatePiperidineMethanol, Reflux, 6h92
34'-Nitro-chalconeAcetylacetoneAmmonium Acetate (B1210297)Acetic Acid, 100°C, 4h78
4Unsubstituted ChalconeDimedoneCeric Ammonium NitrateEthanol, rt, 2h95

Table 2: Spectroscopic Data for a Representative Dihydropyridine Product

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 10H, Ar-H), 5.60 (s, 1H, NH), 4.95 (d, J=4.0 Hz, 1H, H-4), 3.60 (q, J=7.2 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃), 1.25 (t, J=7.2 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 167.5 (C=O), 148.0, 144.0, 128.5, 128.0, 126.5 (Ar-C), 104.0 (C-3, C-5), 60.0 (OCH₂), 39.5 (C-4), 19.5 (CH₃), 14.5 (OCH₂CH₃)
IR (KBr, cm⁻¹) 3340 (N-H), 3060 (Ar C-H), 1690 (C=O, ester), 1650 (C=C), 1210 (C-O)
Mass Spectrometry (ESI-MS) m/z calculated for C₂₄H₂₅NO₂ [M+H]⁺: 372.1964, Found: 372.1960

Experimental Protocols

The following are detailed protocols for the proposed two-step synthesis of dihydropyridines from this compound.

Protocol 1: Synthesis of 3-amino-2-hydroxy-1,3-diphenyl-1-propanone (Intermediate)

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, 10 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate and Hexane (B92381) (for chromatography)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.24 g, 10 mmol) in 50 mL of ethanol.

  • To this solution, add aqueous ammonia (e.g., 6.8 mL, 100 mmol) dropwise with stirring at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-amino-2-hydroxy-1,3-diphenyl-1-propanone.

Protocol 2: Synthesis of Diethyl 2,6-dimethyl-4-(1-hydroxy-2-oxo-1,2-diphenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (Final Product)

Materials:

  • 3-amino-2-hydroxy-1,3-diphenyl-1-propanone (from Protocol 1, 1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Acetic acid (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 3-amino-2-hydroxy-1,3-diphenyl-1-propanone (e.g., 2.41 g, 10 mmol) in 50 mL of ethanol.

  • To this solution, add ethyl acetoacetate (e.g., 2.54 mL, 20 mmol) and a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator until a precipitate begins to form.

  • Cool the mixture in an ice bath to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure dihydropyridine derivative.

Mandatory Visualizations

Signaling Pathway of Dihydropyridines as Calcium Channel Blockers

DHP_Signaling_Pathway cluster_cell Cell Membrane DHP Dihydropyridine (e.g., Amlodipine) L_type_Ca_Channel L-type Voltage-Gated Calcium Channel DHP->L_type_Ca_Channel Binds to and blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibition of Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Smooth_Muscle Reduced intracellular concentration in Vasodilation Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure results in Smooth_Muscle->Vasodilation leads to

Caption: Mechanism of action of dihydropyridines as L-type calcium channel blockers.

Experimental Workflow for Dihydropyridine Synthesis

Experimental_Workflow start Start: this compound step1 Step 1: Ring-Opening - Reagent: Aqueous Ammonia - Solvent: Ethanol - Condition: Reflux start->step1 intermediate Intermediate: 3-amino-2-hydroxy- 1,3-diphenyl-1-propanone step1->intermediate purification1 Purification: Column Chromatography intermediate->purification1 step2 Step 2: Cyclocondensation - Reagent: Ethyl Acetoacetate - Catalyst: Acetic Acid - Solvent: Ethanol - Condition: Reflux purification1->step2 Purified Intermediate product Crude Dihydropyridine Product step2->product purification2 Purification: Recrystallization product->purification2 final_product Final Product: Pure Dihydropyridine purification2->final_product

Caption: Proposed experimental workflow for the synthesis of dihydropyridines.

The Pivotal Role of 1,3-Diphenyl-2,3-epoxy-1-propanone in the Advancement of Photoresponsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Mulhouse, France – Groundbreaking research into the applications of 1,3-Diphenyl-2,3-epoxy-1-propanone, commonly known as chalcone (B49325) epoxide, is paving the way for the development of sophisticated photoresponsive polymers. These smart materials, which react to light stimuli, are finding increasing use in high-tech fields such as 3D and 4D printing, dental materials, and advanced coatings. Chalcone epoxide and its derivatives are at the forefront of this innovation, acting as both versatile photoinitiators and key components in photocrosslinkable polymer systems.

Scientists and drug development professionals are keenly observing these developments as the unique photochemical properties of chalcone-based compounds offer precise spatial and temporal control over polymerization processes. This opens up new avenues for creating complex, functional materials with tailored properties. The core of this photoresponsivity lies in the chalcone moiety, which can undergo [2+2] cycloaddition reactions upon UV irradiation, leading to efficient crosslinking of polymer chains. Furthermore, chalcone derivatives have been engineered to act as highly efficient photoinitiators for both free-radical and cationic polymerization under visible light, offering a safer alternative to traditional UV-curing methods.

This report provides detailed application notes and experimental protocols for researchers interested in harnessing the potential of this compound in their work.

Application Notes

This compound and related chalcone derivatives are instrumental in the design of photoresponsive polymers through two primary mechanisms: photocrosslinking and photoinitiation.

1. Photocrosslinking Polymers:

Polymers functionalized with pendant chalcone moieties are capable of undergoing [2+2] cycloaddition upon exposure to UV light.[1] This dimerization reaction creates cyclobutane (B1203170) rings between adjacent polymer chains, resulting in a crosslinked network.[2] This process transforms the polymer from a soluble or fusible state to an insoluble and infusible material with enhanced thermal and mechanical stability. The efficiency of this photocrosslinking is a key factor in its application in photoresists for microelectronics and in the development of materials with tunable physical properties.[1]

2. Photoinitiating Systems:

Chalcone derivatives have emerged as highly versatile photoinitiators, capable of initiating polymerization of various monomers, including acrylates and epoxides, upon exposure to visible light.[3][4] They can participate in multi-component initiating systems, often in combination with an amine and an iodonium (B1229267) salt, to generate free radicals or cations that trigger polymerization.[5] This is particularly advantageous for applications where deep curing or the use of less harmful visible light is required. The ability to initiate both radical and cationic polymerization makes them suitable for creating complex interpenetrated polymer networks (IPNs).[3]

The epoxy group in this compound can also be involved in polymerization. In cationic ring-opening polymerization, the epoxide ring can be opened by a photogenerated acid, leading to the formation of a polyether network. This dual functionality of the chalcone epoxide molecule, where the chalcone part acts as a photosensitizer and the epoxide as a monomer, allows for the creation of highly crosslinked and robust materials.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound (Chalcone Epoxide)

This protocol outlines a green chemistry approach for the synthesis of chalcone epoxide from benzaldehyde (B42025) and acetophenone (B1666503) in a one-pot reaction involving a Claisen-Schmidt condensation followed by epoxidation.

Materials:

  • Substituted Benzaldehyde (e.g., benzaldehyde)

  • Substituted Acetophenone (e.g., acetophenone)

  • Sodium Hydroxide (B78521) (NaOH), 30% aqueous solution

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Methanol

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 50-mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 5 mmol of benzaldehyde and 5 mmol of acetophenone in 10 mL of methanol.

  • To this solution, add 1 mL of 30% aqueous sodium hydroxide solution and stir the mixture at room temperature. The reaction progress can be monitored by the formation of a solid precipitate (chalcone).

  • After the formation of the chalcone, cool the reaction mixture in an ice bath to between 0 and 2 °C.

  • Slowly add 12.5 mmol of 30% hydrogen peroxide to the cooled reaction mixture.

  • Continue stirring the reaction mixture in the ice bath for 1.5 hours.

  • The resulting solid chalcone epoxide is collected by vacuum filtration, washed with cold water, and dried.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization: The structure of the synthesized chalcone epoxide can be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Protocol 2: Photopolymerization of Acrylates using a Chalcone-Based Initiating System

This protocol describes the use of a chalcone derivative as a photoinitiator for the free-radical polymerization of an acrylate (B77674) monomer under visible light irradiation.

Materials:

Procedure:

  • Prepare a three-component photoinitiating system by mixing the chalcone derivative (e.g., 0.1% w/w), iodonium salt (e.g., 2% w/w), and amine co-initiator (e.g., 2% w/w) in the acrylate monomer.

  • Place a small sample of the resin between two polypropylene (B1209903) films to minimize oxygen inhibition.

  • Position the sample in a real-time FT-IR spectrometer.

  • Irradiate the sample with the visible light source.

  • Monitor the polymerization kinetics by following the decrease in the intensity of the acrylate C=C bond absorption peak (around 1630 cm⁻¹) in the FT-IR spectrum as a function of irradiation time.

  • The final monomer conversion can be calculated from the change in the peak area.

Data Presentation

The following tables summarize key quantitative data related to the performance of chalcone derivatives in photoresponsive polymers.

Table 1: UV-Visible Absorption Properties of Selected Chalcone Derivatives

Chalcone DerivativeSolventλ_max (nm)Molar Extinction Coefficient (ε_max) (M⁻¹ cm⁻¹)
(E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-oneAcetonitrile40535,000
(E)-1,5-bis(10-methyl-10H-phenothiazin-3-yl)-1,4-pentadien-3-oneDichloromethane440Not Specified
Bis-chalcone C7Acetonitrile35040,000
Bis-chalcone C8Acetonitrile35242,000

Data compiled from multiple sources. Specific values can vary based on the exact molecular structure and solvent.

Table 2: Monomer Conversion for Photopolymerization Initiated by Chalcone-Based Systems

Initiating System (w/w/w)MonomerLight SourceIrradiation Time (s)Final Conversion (%)
BMPPO/Iodonium/AmineAcrylateBlue LED (440 nm)Not Specifiedup to 90
C7/Iod (0.1%/2%)EPOXLED (405 nm)40070
Chalcone/Iod/EDB (1.5%/1.5%/1.5%)AcrylateLED (375 nm)20060-89

BMPPO: (1E,4E)-1,5-bis(10-methyl-10H-phenothiazin-3-yl)-1,4-pentadien-3-one. C7 is a specific bis-chalcone derivative. Data is indicative of the high efficiency of these systems.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound and its derivatives in photoresponsive polymers.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_reaction2 Epoxidation cluster_final Final Product Benzaldehyde Benzaldehyde Condensation Base-catalyzed Condensation Benzaldehyde->Condensation Acetophenone Acetophenone Acetophenone->Condensation Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) Condensation->Chalcone Epoxidation Oxidation (e.g., H₂O₂) Chalcone->Epoxidation ChalconeEpoxide This compound Epoxidation->ChalconeEpoxide Photoinitiation_Mechanism Chalcone Chalcone Derivative (PI) ExcitedPI Excited State PI* Chalcone->ExcitedPI Absorption Light Visible Light (hν) Light->ExcitedPI RadicalGeneration Electron Transfer & Radical Generation ExcitedPI->RadicalGeneration Amine Amine (Co-initiator) Amine->RadicalGeneration Iodonium Iodonium Salt Iodonium->RadicalGeneration InitiatingRadical Initiating Radicals (R•) RadicalGeneration->InitiatingRadical Polymerization Polymerization InitiatingRadical->Polymerization Monomer Monomer (e.g., Acrylate) Monomer->Polymerization Polymer Polymer Chain Polymerization->Polymer Photocrosslinking Polymer1 Polymer Chain with Pendant Chalcone UV_Light UV Light (hν) Polymer1->UV_Light Polymer2 Polymer Chain with Pendant Chalcone Polymer2->UV_Light CrosslinkedPolymer Crosslinked Polymer Network UV_Light->CrosslinkedPolymer [2+2] Cycloaddition

References

Application Notes and Protocols for the Epoxidation of trans-Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the epoxidation of trans-chalcone, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below are based on established and efficient methodologies, offering a range of options from green chemistry approaches to photocatalysis.

Introduction

The epoxide functional group is a crucial moiety in a vast array of natural products and synthetic molecules, exhibiting diverse biological activities. Chalcone (B49325) epoxides, in particular, serve as versatile intermediates in the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds of medicinal interest. The epoxidation of the α,β-unsaturated ketone system in trans-chalcone yields (2R,3S)-2-benzoyl-3-phenyloxirane, a valuable building block for further chemical transformations.

This guide details multiple robust protocols for this epoxidation, summarizing key quantitative data and providing step-by-step experimental procedures. Additionally, diagrams illustrating the general experimental workflow and a common reaction mechanism are provided to facilitate a comprehensive understanding of the process.

Data Presentation: Comparison of Epoxidation Protocols

The following table summarizes quantitative data from various reported methods for the epoxidation of trans-chalcone, allowing for easy comparison of reaction conditions and outcomes.

Methodology Catalyst Oxidizing Agent Solvent Temperature Time Yield (%) Reference
Organophotoredox Catalysis9,10-Phenanthraquinone (5 mol%)AirAcetone (B3395972)25 °C8 h91[1]
OrganocatalysisL-Proline (50 mol%)-Water---[2][3]
One-Pot SynthesisNaOH30% Hydrogen PeroxideMethanol (B129727)0-2 °C1.5 hModerate to Good[4][5][6]
Alkaline Hydrogen PeroxideNaOHHydrogen Peroxide----[7]
Phase-Transfer CatalysisTributyl Benzyl Ammonium Chloride (TBBAC)50% Alkaline Hydrogen PeroxideDichloromethaneRoom Temp.--[8]

Note: Dashes (-) indicate that the specific quantitative data was not provided in the cited abstract.

Experimental Protocols

Protocol 1: One-Pot Epoxidation using Alkaline Hydrogen Peroxide

This protocol is a widely used, efficient, and environmentally friendly method for the epoxidation of trans-chalcone.[4][9][10] It often follows a Claisen-Schmidt condensation to synthesize the chalcone in the same pot.[4][5][6][11]

Materials:

  • trans-Chalcone

  • Methanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • 2 M Sodium Hydroxide (B78521) (NaOH) solution

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolution: Dissolve trans-chalcone (0.5 mmol) in methanol (3.5 mL) in a round-bottom flask equipped with a magnetic stir bar. Gentle heating may be applied to aid dissolution. If the chalcone does not fully dissolve, dimethyl sulfoxide (B87167) (DMSO) can be added portion-wise until a clear solution is obtained.[9]

  • Cooling: Cool the reaction mixture to room temperature.

  • Reagent Addition: To the stirred solution, add 2 M aqueous sodium hydroxide (250 µL) followed by the dropwise addition of 30% hydrogen peroxide (65 µL).[9]

  • Reaction: Place the flask in an ice-water bath and continue stirring vigorously for 1 to 1.5 hours.[4][9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, add ice-cold water (5 mL) to the flask.[9] Extract the product with diethyl ether (2 x 10 mL).[9]

  • Washing and Drying: Combine the organic layers and wash with water to remove any remaining base and hydrogen peroxide. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol) or by flash column chromatography on silica (B1680970) gel.[1][2]

Product Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure of the chalcone epoxide.[1][2][4]

  • FTIR Spectroscopy: Analyze the product using FTIR to identify characteristic functional group vibrations.

Protocol 2: Organophotoredox Catalysis for Aerobic Epoxidation

This modern approach utilizes a metal-free organophotocatalyst and visible light to achieve the epoxidation under mild and environmentally benign conditions.[1]

Materials:

  • trans-Chalcone

  • 9,10-Phenanthraquinone

  • Benzaldehyde (B42025) (PhCHO)

  • Sodium Acetate (B1210297) (NaOAc)

  • Acetone

  • Quartz tube

  • Photochemical reactor with blue LEDs (5 W)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a quartz tube, combine trans-chalcone (0.5 mmol), 9,10-phenanthraquinone (0.025 mmol, 5 mol%), benzaldehyde (0.6 mmol, 1.2 equiv), and sodium acetate (0.5 mmol, 1.0 equiv).[1]

  • Solvent Addition: Add acetone (1.0 mL) to the mixture.[1]

  • Irradiation: Place the quartz tube in the photochemical reactor and stir the mixture at room temperature (25 °C) under an air atmosphere.[1]

  • Reaction Time: Irradiate the reaction mixture with blue LEDs for 8 hours.[1]

  • Workup and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate-petroleum ether) to isolate the pure epoxide.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the epoxidation of trans-chalcone.

experimental_workflow start Start dissolution Dissolution of trans-Chalcone start->dissolution reagent_addition Addition of Catalyst and Oxidizing Agent dissolution->reagent_addition reaction Reaction under Controlled Conditions reagent_addition->reaction workup Workup: Quenching & Extraction reaction->workup purification Purification: Chromatography or Recrystallization workup->purification analysis Product Analysis: NMR, MP, FTIR purification->analysis end End analysis->end

Caption: General experimental workflow for the epoxidation of trans-chalcone.

Reaction Mechanism: Base-Catalyzed Epoxidation

This diagram depicts the widely accepted mechanism for the base-catalyzed epoxidation of chalcone using hydrogen peroxide.[4][7]

reaction_mechanism cluster_step1 Step 1: Formation of Peroxy Anion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Closure H2O2 H₂O₂ peroxy_anion HOO⁻ H2O2->peroxy_anion + OH⁻ chalcone trans-Chalcone OH_minus OH⁻ H2O H₂O intermediate Enolate Intermediate chalcone->intermediate + HOO⁻ chalcone->intermediate epoxide Chalcone Epoxide intermediate->epoxide Intramolecular Displacement intermediate->epoxide

Caption: Mechanism of base-catalyzed epoxidation of chalcone.

References

Application Notes and Protocols for Monitoring the Purity of 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the purity of 1,3-Diphenyl-2,3-epoxy-1-propanone (also known as chalcone (B49325) oxide), a key intermediate in the synthesis of various biologically active compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure the identity, purity, and quality of this compound.

Overview of Analytical Strategy

A comprehensive purity assessment of this compound involves a multi-faceted approach. Chromatographic techniques such as HPLC and GC are employed for quantitative purity determination and the detection of impurities. Spectroscopic methods like NMR and FTIR are utilized for structural confirmation and identification of functional groups, which corroborates the compound's identity and can reveal the presence of structural impurities.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation Sample This compound Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC HPLC Analysis (Quantitative Purity) Preparation->HPLC GC GC Analysis (Residual Solvents/Volatility) Preparation->GC NMR NMR Spectroscopy (Structural Confirmation) Preparation->NMR FTIR FTIR Spectroscopy (Functional Group ID) Preparation->FTIR Data_Analysis Data Processing & Analysis HPLC->Data_Analysis GC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Purity_Report Purity Assessment & Report Data_Analysis->Purity_Report Final_Decision Final_Decision Purity_Report->Final_Decision Pass/Fail Decision

Caption: Workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the primary technique for determining the purity of this compound and quantifying impurities. A reversed-phase method is typically employed.

Experimental Protocol
ParameterRecommended Conditions
Instrument HPLC system with UV Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation

The purity is calculated based on the area percent of the main peak.

Sample IDRetention Time (min)Peak AreaArea %
Main Compound5.8125436799.5%
Impurity 13.237650.3%
Impurity 27.125090.2%

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC with a Flame Ionization Detector (FID) is suitable for detecting volatile impurities and residual solvents that may be present from the synthesis process.

Experimental Protocol
ParameterRecommended Conditions
Instrument Gas Chromatograph with FID
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial temperature 60 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Mode Split (10:1)
Injection Volume 1 µL
Sample Preparation Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
Data Presentation

Results are typically reported as area percent for each detected volatile component.

ComponentRetention Time (min)Peak AreaArea %
Dichloromethane2.515000.05%
Main Compound15.2299850099.95%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound and for identifying structurally related impurities. The characteristic signals of the epoxy protons are key diagnostic markers.[1]

NMR_Logic cluster_input Input cluster_analysis NMR Analysis cluster_output Interpretation Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR Epoxy_Protons Characteristic Epoxy Proton Signals (δ 4.1-4.4 ppm) [2] H_NMR->Epoxy_Protons Aromatic_Signals Aromatic Proton & Carbon Signals H_NMR->Aromatic_Signals Carbonyl_Carbon Carbonyl Carbon Signal (~δ 193 ppm) C_NMR->Carbonyl_Carbon C_NMR->Aromatic_Signals Structure_Confirmation Structural Confirmation Epoxy_Protons->Structure_Confirmation Carbonyl_Carbon->Structure_Confirmation Aromatic_Signals->Structure_Confirmation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone (also known as chalcone (B49325) epoxide).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and their solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Epoxide

Q: My reaction has resulted in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?

A: Low yields in chalcone epoxidation are a common issue and can stem from several factors. Below are the primary causes and recommended solutions:

  • Purity of Starting Materials: The purity of the starting chalcone is crucial. Impurities from the initial Claisen-Schmidt condensation can inhibit the epoxidation reaction.

    • Solution: Purify the chalcone precursor by recrystallization or column chromatography before proceeding with the epoxidation. Verify the purity using techniques like NMR or melting point analysis.

  • Ineffective Reagents: The quality of the oxidizing agent and base is critical for the success of the reaction.

    • Solution: Use a fresh, reliable source of hydrogen peroxide. The concentration of the base (e.g., NaOH, KOH) is also important; ensure it has not been degraded by exposure to atmospheric CO₂ and moisture.

  • Suboptimal Reaction Temperature: Temperature control is vital for this reaction.

    • Solution: The epoxidation of chalcones with alkaline hydrogen peroxide is typically carried out at low temperatures (0-5 °C) to minimize side reactions. Ensure the reaction is adequately cooled in an ice bath.[1]

  • Improper Solvent: The choice of solvent can significantly impact the reaction's efficiency.

    • Solution: Methanol (B129727) is often found to be a suitable solvent for this synthesis.[1] If solubility is an issue, a co-solvent like DMSO can be used.

  • Reversibility of Reactions: The initial aldol (B89426) condensation to form the chalcone can be reversible, and the chalcone itself can undergo cleavage under basic conditions.

    • Solution: Ensure the reaction conditions for the epoxidation step are optimized to favor the forward reaction and minimize degradation of the chalcone.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Q: My TLC plate shows multiple spots in addition to the desired product. What are the common side reactions, and how can I enhance the selectivity?

A: The formation of side products is often due to competing reaction pathways. Key strategies to improve selectivity involve controlling reaction conditions and understanding the electronic effects of your substrates.

  • Cleavage of Chalcone: Under strongly basic conditions, chalcones can undergo a retro-aldol reaction, cleaving back to the starting benzaldehyde (B42025) and acetophenone (B1666503).

    • Solution: Carefully control the amount of base used and maintain a low reaction temperature. The use of a milder base like potassium carbonate can sometimes be beneficial.

  • Cannizzaro Reaction: If unreacted benzaldehyde is present under strong basic conditions, it can undergo a disproportionation reaction (Cannizzaro reaction) to form benzyl (B1604629) alcohol and benzoic acid.

    • Solution: To minimize this, ensure the initial Claisen-Schmidt condensation goes to completion or purify the chalcone before epoxidation.

  • Effect of Substituents: The electronic nature of the substituents on the aromatic rings of the chalcone can significantly influence the reaction outcome.

    • Solution: Electron-donating groups on the aromatic rings can sometimes promote the reversion of chalcones to the corresponding benzaldehydes.[2] Conversely, electron-withdrawing groups on the B-ring (derived from benzaldehyde) tend to favor the formation of the desired epoxide.[2] Be mindful of the electronic properties of your specific chalcone and adjust reaction conditions accordingly.

Issue 3: Oily Product Instead of a Crystalline Solid

Q: The product I've isolated is an oil and not the expected solid. What should I do?

A: The formation of an oily product can be due to the presence of impurities or the intrinsic properties of the synthesized epoxide.

  • Presence of Impurities: Residual solvents or side products can prevent the crystallization of the final product.

    • Solution: Ensure all solvents are thoroughly removed under reduced pressure. If impurities are suspected, purify the product using column chromatography.

  • Inducing Crystallization: If the product is pure but remains an oil, crystallization can sometimes be induced.

    • Solution: Try scratching the inside of the flask at the air-solvent interface with a glass rod. Adding a seed crystal of the pure product, if available, can also initiate crystallization. Cooling the sample may also help.

  • Low Melting Point: Some substituted chalcone epoxides may have a low melting point and exist as oils or semi-solids at room temperature.

    • Solution: If the product is pure as determined by analytical methods (e.g., NMR, TLC), and it remains an oil, it is likely the natural state of your specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the epoxidation of the corresponding chalcone (1,3-diphenyl-2-propen-1-one) using an oxidizing agent under basic conditions. This is often referred to as the Weitz-Scheffer reaction. Hydrogen peroxide in the presence of a base like sodium hydroxide (B78521) is a commonly used reagent system due to its efficiency and the formation of water as the only byproduct.[1][3]

Q2: Can this compound be synthesized in a one-pot reaction?

A2: Yes, a one-pot synthesis is a highly efficient and green method. This approach involves the initial Claisen-Schmidt condensation of benzaldehyde and acetophenone to form the chalcone, followed by in-situ epoxidation with hydrogen peroxide without isolating the intermediate chalcone.[1][4][5] This method reduces waste, minimizes solvent usage, and improves overall process efficiency.[6]

Q3: How do substituents on the phenyl rings affect the yield of the epoxidation reaction?

A3: Substituents can have a significant electronic effect on the reactivity of the chalcone. Generally, electron-withdrawing groups on the benzaldehyde-derived ring (B-ring) can enhance the yield of the epoxide.[2] Conversely, electron-donating groups may lead to lower yields due to side reactions like the cleavage of the chalcone.[2]

Q4: What are some alternative methods for the synthesis of chalcone epoxides?

A4: Besides the common alkaline hydrogen peroxide method, other techniques have been developed. These include the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases, and ultrasound-assisted synthesis, which can accelerate the reaction and improve yields through cavitation effects.[6][7]

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods of this compound

Synthesis MethodOxidizing AgentCatalyst/BaseSolventReaction TimeYield (%)Reference
Two-Step Epoxidation30% H₂O₂NaOHMethanol-90% (epoxidation step)[8]
One-Pot Synthesis30% H₂O₂NaOHMethanol1.5 h (epoxidation)87%[8]
Ultrasound-Assisted PTC30% H₂O₂NaOH / BDTAC¹Water2 h99%[7]
Conventional PTC30% H₂O₂LiOH / Quaternary Ammonium SaltDibutyl ether37 h97%[7]

¹ BDTAC: Benzyldimethyltetradecylammonium chloride

Table 2: Effect of Substituents on the Yield of Chalcone Epoxides in a One-Pot Synthesis

Substituent on BenzaldehydeYield (%)
4-Cl87
4-CH₃83
4-OCH₃80
4-NO₂92
2-Cl85
3-NO₂78

Data adapted from a one-pot synthesis protocol using substituted benzaldehydes and acetophenone.[8]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one) via Claisen-Schmidt Condensation

  • In a flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol (B145695).

  • While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH).

  • Continue stirring until a precipitate (the chalcone) forms.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude chalcone from ethanol to obtain a pure product.

Step 2: Epoxidation of Chalcone (Weitz-Scheffer Reaction)

  • Dissolve the purified chalcone (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • While stirring, add 30% hydrogen peroxide (H₂O₂) (typically 1.5-2.5 equivalents).

  • Slowly add an aqueous solution of NaOH, maintaining the temperature below 5 °C.

  • Stir the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the epoxide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol) for further purification.

Protocol 2: One-Pot Synthesis of this compound

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in methanol.[1]

  • While stirring at room temperature, add an aqueous solution of NaOH and continue to stir for about 30 minutes to form the chalcone in situ.[1]

  • Cool the reaction mixture in an ice bath to 0-2 °C.[1]

  • To the cold mixture, add 30% hydrogen peroxide dropwise, ensuring the temperature remains low.[1]

  • Stir the reaction vigorously in the ice bath for approximately 1.5 hours.[1]

  • After the reaction is complete, add ice-cold water to the flask to precipitate the product.[1]

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry.[1]

Visualizations

Reaction_Mechanism cluster_chalcone Chalcone Formation (Claisen-Schmidt) cluster_epoxidation Epoxidation (Weitz-Scheffer) Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base (NaOH) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Benzaldehyde Chalcone Chalcone Aldol Adduct->Chalcone - H2O Intermediate Intermediate Chalcone->Intermediate + Hydroperoxide Anion H2O2 H2O2 Hydroperoxide Anion Hydroperoxide Anion H2O2->Hydroperoxide Anion Base (NaOH) This compound This compound Intermediate->this compound - OH-

Caption: Reaction mechanism for the two-step synthesis of chalcone epoxide.

Experimental_Workflow cluster_one_pot One-Pot Synthesis Workflow Start Start Mix Benzaldehyde, Acetophenone, Methanol Mix Benzaldehyde, Acetophenone, Methanol Add NaOH (rt) Add NaOH (rt) Mix Benzaldehyde, Acetophenone, Methanol->Add NaOH (rt) Stir 30 min (Chalcone formation) Stir 30 min (Chalcone formation) Add NaOH (rt)->Stir 30 min (Chalcone formation) Cool to 0-2 C Cool to 0-2 C Stir 30 min (Chalcone formation)->Cool to 0-2 C Add H2O2 Add H2O2 Cool to 0-2 C->Add H2O2 Stir 1.5 h at 0-2 C Stir 1.5 h at 0-2 C Add H2O2->Stir 1.5 h at 0-2 C Precipitate with ice water Precipitate with ice water Stir 1.5 h at 0-2 C->Precipitate with ice water Filter and Dry Product Filter and Dry Product Precipitate with ice water->Filter and Dry Product End End Filter and Dry Product->End Troubleshooting_Tree Low Yield Low Yield Impure Starting Materials? Impure Starting Materials? Low Yield->Impure Starting Materials? Check Purity Incorrect Temperature? Incorrect Temperature? Impure Starting Materials?->Incorrect Temperature? No Purify Chalcone Purify Chalcone Impure Starting Materials?->Purify Chalcone Yes Side Reactions? Side Reactions? Incorrect Temperature?->Side Reactions? No Maintain 0-5 C Maintain 0-5 C Incorrect Temperature?->Maintain 0-5 C Yes Control Base/Temp Control Base/Temp Side Reactions?->Control Base/Temp Yes

References

Technical Support Center: Epoxidation of Chalcones with Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of chalcones using hydrogen peroxide under alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the epoxidation of chalcones with alkaline hydrogen peroxide?

The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated ketone system of the chalcone (B49325). This is followed by an intramolecular cyclization to form the epoxide ring and elimination of a hydroxide (B78521) ion. The base (e.g., NaOH, KOH) is crucial as it deprotonates hydrogen peroxide to form the reactive hydroperoxide anion.

Q2: What are the most common side reactions observed during this process?

The most prevalent side reactions are largely influenced by the electronic properties of the substituents on the aromatic rings of the chalcone. The two main side reactions are:

  • Retro-Aldol Reaction: This is particularly common for chalcones bearing electron-donating groups (e.g., methoxy, hydroxyl). The reaction can revert to the starting materials, the corresponding benzaldehyde (B42025) and acetophenone (B1666503).[1]

  • Formation of Complex Product Mixtures: When the chalcone has an electron-withdrawing group on the A-ring (the phenyl ring attached to the carbonyl group), the reaction may yield a mixture of the desired epoxide, unreacted chalcone, and products from the retro-aldol reaction (benzaldehyde and acetophenone).[1]

Q3: Is Baeyer-Villiger oxidation a concern?

While the Baeyer-Villiger oxidation is a known reaction for ketones with peroxides, it is not a commonly reported side reaction for the epoxidation of chalcones under alkaline hydrogen peroxide conditions. The primary competing reactions are the retro-aldol reaction and incomplete conversion.

Troubleshooting Guide

Problem 1: Low or no yield of the desired epoxide, with recovery of starting materials.

Possible Cause Troubleshooting Steps
Insufficient Base - Ensure the base (e.g., NaOH, KOH) is of good quality and has been stored properly to prevent degradation. - Use a freshly prepared aqueous solution of the base. - The concentration of the base is critical; too low a concentration may not efficiently generate the hydroperoxide anion.
Low Reaction Temperature - While the reaction is often carried out at low temperatures (0-5 °C) to control exothermicity, some less reactive chalcones may require a slightly higher temperature. Monitor the reaction by TLC and, if no conversion is observed, allow the reaction to slowly warm to room temperature.
Short Reaction Time - The reaction time can vary significantly depending on the chalcone's substituents. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.
Poor Solubility of Chalcone - Ensure the chalcone is fully dissolved in the solvent (e.g., methanol (B129727), ethanol) before adding the base and hydrogen peroxide. If solubility is an issue, a co-solvent might be necessary.

Problem 2: TLC analysis shows the presence of the desired epoxide along with significant amounts of benzaldehyde and acetophenone.

Possible Cause Troubleshooting Steps
Retro-Aldol Reaction - This is likely if your chalcone has strong electron-donating groups (e.g., -OCH₃, -OH) on either aromatic ring.[1] - Lower the reaction temperature: Conduct the reaction at a consistently low temperature (e.g., 0 °C) to disfavor the retro-aldol pathway. - Reduce reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize decomposition of the product. - Use a milder base: Consider using a weaker base like potassium carbonate, although this may require longer reaction times.

Problem 3: The final product is a complex mixture containing the epoxide, unreacted chalcone, benzaldehyde, and acetophenone.

Possible Cause Troubleshooting Steps
Electron-Withdrawing Group on the A-Ring - This side reaction is particularly prevalent when an electron-withdrawing group (e.g., -NO₂) is present on the A-ring (the phenyl ring adjacent to the carbonyl group).[1] - Optimize stoichiometry: Carefully control the molar equivalents of hydrogen peroxide and base. An excess of either can sometimes promote side reactions. - Temperature control: Maintain a stable and low reaction temperature. - Purification: In this scenario, careful column chromatography is often necessary to isolate the desired epoxide from the mixture.

Quantitative Data

The yield of the chalcone epoxide is highly dependent on the electronic nature of the substituents on the benzaldehyde and acetophenone precursors. The following tables summarize the isolated yields of various chalcone epoxides from a one-pot synthesis involving a Claisen-Schmidt condensation followed by in-situ epoxidation with hydrogen peroxide. Lower yields may indicate a greater prevalence of the side reactions mentioned above.

Table 1: Yields of Chalcone Epoxides from Substituted Benzaldehydes and Acetophenone

EntrySubstituted BenzaldehydeSubstituent NatureYield (%)
1Benzaldehyde-84
24-ChlorobenzaldehydeElectron-withdrawing86
34-MethylbenzaldehydeElectron-donating61
44-MethoxybenzaldehydeStrong electron-donating43
54-NitrobenzaldehydeStrong electron-withdrawing72
62-ChlorobenzaldehydeElectron-withdrawing85
72-MethylbenzaldehydeElectron-donating60

Data sourced from Ngo et al., Tetrahedron Letters 55 (2014) 4496–4500.[2]

Table 2: Yields of Chalcone Epoxides from 4-Chlorobenzaldehyde and Substituted Acetophenones

EntrySubstituted AcetophenoneSubstituent NatureYield (%)
14-BromoacetophenoneElectron-withdrawing84
24-MethylacetophenoneElectron-donating74
34-MethoxyacetophenoneStrong electron-donating68
44-NitroacetophenoneStrong electron-withdrawing62

Data sourced from Ngo et al., Tetrahedron Letters 55 (2014) 4496–4500.[2]

Experimental Protocols

Protocol 1: General Procedure for the Epoxidation of Chalcones

This protocol is a standard method for the epoxidation of a pre-synthesized chalcone.

  • Materials:

    • Substituted Chalcone (0.5 mmol)

    • Methanol (3.5 mL)

    • 2 M aqueous Sodium Hydroxide (250 µL)

    • 30% Hydrogen Peroxide (65 µL)

    • Diethyl ether

    • Deionized water

    • 50 mL round-bottom flask

    • Magnetic stir bar and stir plate

    • Ice water bath

  • Procedure:

    • Add the chalcone (0.5 mmol) and methanol (3.5 mL) to a 50 mL round-bottom flask containing a magnetic stir bar.

    • Stir the mixture to dissolve the chalcone. If necessary, gently warm the flask and then allow it to cool to room temperature.

    • Add 2 M aqueous sodium hydroxide (250 µL) to the flask.

    • Place the flask in an ice water bath and add 30% hydrogen peroxide (65 µL).

    • Stir the reaction mixture vigorously in the ice water bath for 1 hour.

    • After 1 hour, stop stirring and add 5 mL of ice-cold deionized water to the flask.

    • Extract the product with diethyl ether (2 x 10 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude epoxide.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Synthesis of Chalcone Epoxides

This protocol describes the synthesis of chalcone epoxides directly from the corresponding benzaldehyde and acetophenone without isolating the intermediate chalcone.

  • Materials:

    • Substituted Benzaldehyde (5 mmol)

    • Substituted Acetophenone (5 mmol)

    • Methanol (10.0 mL)

    • 30% aqueous Sodium Hydroxide (1.0 mL)

    • 30% Hydrogen Peroxide (1.0 mL)

    • 50 mL round-bottom flask

    • Magnetic stir bar and stir plate

    • Ice water bath

  • Procedure:

    • Place the substituted benzaldehyde (5 mmol), acetophenone (5 mmol), and methanol (10.0 mL) into a 50 mL round-bottom flask with a magnetic stir bar. Stir until all solids are dissolved.

    • While stirring at room temperature, add 1.0 mL of 30% aqueous NaOH solution over a period of 3-5 minutes.

    • Stir the reaction for an additional 30 minutes at room temperature. The formation of the solid chalcone intermediate may be observed.

    • Gently heat the reaction mixture in a warm water bath for a few minutes to dissolve the chalcone, then allow it to cool to room temperature.

    • Add 1.0 mL of 30% hydrogen peroxide to the reaction mixture.

    • Stir the mixture in an ice bath (0-2 °C) for 1.5 hours.

    • The final chalcone epoxide product can be recovered by vacuum filtration and washed with cold water.

Visualizations

Epoxidation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone Dissolve Chalcone in Solvent Mixing Combine Reactants at Low Temperature Chalcone->Mixing Base_H2O2 Prepare Base and H₂O₂ Solutions Base_H2O2->Mixing Stirring Stir in Ice Bath (Monitor by TLC) Mixing->Stirring Quench Quench with Cold Water Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Evaporate Solvent Extract->Dry Purify Purify by Recrystallization Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Chalcone Epoxide Troubleshooting_Logic cluster_causes cluster_solutions Start Low Epoxide Yield TLC Analyze by TLC Start->TLC StartingMaterial Only Starting Material Present TLC->StartingMaterial High SM Spot RetroAldol Benzaldehyde/ Acetophenone Byproducts TLC->RetroAldol New Spots Matching Aldehyde/Ketone ComplexMixture Mixture of Products & Starting Material TLC->ComplexMixture Multiple Spots Sol_SM Check Reagents Increase Time/Temp StartingMaterial->Sol_SM Sol_Retro Lower Temperature Reduce Reaction Time Use Milder Base RetroAldol->Sol_Retro Sol_Mixture Optimize Stoichiometry Maintain Low Temp Purify via Column ComplexMixture->Sol_Mixture

References

Technical Support Center: Purification of 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1,3-Diphenyl-2,3-epoxy-1-propanone (also known as chalcone (B49325) oxide or 2-benzoyl-3-phenyloxirane) by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound? A1: Silica (B1680970) gel (60-120 or 230-400 mesh) is the most common and effective stationary phase for the purification of chalcone oxide.[1] Its polarity is well-suited for separating the epoxide from less polar starting materials like benzaldehyde (B42025) and more polar byproducts.

Q2: Which mobile phase (eluent) system should I use? A2: A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297) is standard.[1] The ratio is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A common starting point is a hexane:ethyl acetate ratio of 12:2.[1]

Q3: What is a typical Rf value to aim for on TLC before running the column? A3: For optimal separation, the ideal solvent system should give your target compound, this compound, an Rf value of approximately 0.2-0.3 on a TLC plate.[2] This ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

Q4: Is this compound stable on silica gel? A4: Epoxides can be sensitive to the acidic nature of standard silica gel, which may cause ring-opening or decomposition, leading to low yields or the appearance of new, more polar impurities.[2] If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the eluent) or switch to a less acidic stationary phase like alumina (B75360).[2]

Q5: Should I use wet or dry loading for my sample? A5: Both methods are effective, and the choice depends on the solubility of your crude product.

  • Wet Loading: This is a good option if your compound dissolves easily in the mobile phase. Dissolve the crude mixture in the minimum amount of the eluent and carefully pipette it onto the top of the column.[2][3]

  • Dry Loading: This is preferred if your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution.[3] To dry load, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder, which is then added to the top of the column.[2][3]

Troubleshooting Guide

Problem: I see poor or no separation between my product and an impurity.

  • Possible Cause 1: Incorrect Mobile Phase Polarity. The polarity of your eluent may be too high, causing all compounds to elute quickly and together.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[2] Confirm the new solvent system provides better separation on a TLC plate before running the column.[1]

  • Possible Cause 2: Column Overloading. Too much sample was loaded onto the column for its size.

  • Solution: Reduce the amount of crude material or use a wider column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.

  • Possible Cause 3: The impurity is the starting chalcone. The starting material, 1,3-diphenyl-2-propen-1-one, is structurally similar and may have a close Rf value to the epoxide product.

  • Solution: Use a shallow gradient elution. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10-15% ethyl acetate).[2] This can improve the resolution of compounds with similar polarities.

Problem: My product is not eluting from the column.

  • Possible Cause 1: Mobile Phase Polarity is Too Low. The eluent is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate). Monitor the fractions with TLC to see when the product begins to elute.

  • Possible Cause 2: Compound Decomposition. The epoxide may have decomposed on the acidic silica gel, forming very polar byproducts that are strongly adsorbed.[4]

  • Solution: Test for compound stability by spotting your pure product on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[4] If decomposition is confirmed, use a deactivated stationary phase (neutral alumina or silica treated with triethylamine).

Problem: I have a very low yield of the purified product.

  • Possible Cause 1: Product is spread across too many fractions. The elution band may be very broad, leading to low concentrations in each fraction.

  • Solution: Ensure your sample is loaded in a narrow band using a minimal amount of solvent.[3] Try concentrating all fractions that show the presence of the product (even faintly) on TLC.[4]

  • Possible Cause 2: Premature Elution. The compound may have eluted very quickly in the solvent front because the mobile phase was too polar.

  • Solution: Always check the first few fractions collected, even if you don't expect the product yet.[4] Before the next attempt, select a less polar solvent system based on TLC analysis.

  • Possible Cause 3: Incomplete Elution or Decomposition. Some of your product may still be on the column or has decomposed.

  • Solution: After you believe all the product has been collected, flush the column with a highly polar solvent (e.g., 50% or 100% ethyl acetate) and check this "flush" fraction by TLC.[5] If product is present, your elution was incomplete. If new polar spots appear, it indicates decomposition.

Problem: The spots on my TLC plates are streaking or tailing.

  • Possible Cause 1: Sample is too concentrated. Overly concentrated samples on TLC plates can lead to streaking.

  • Solution: Dilute your samples before spotting them on the TLC plate.

  • Possible Cause 2: Acidic Compound on Basic Alumina or Basic Compound on Acidic Silica. The compound may be interacting too strongly with the stationary phase. Chalcone oxide is generally neutral, but impurities could be the issue.

  • Solution: If impurities are suspected to be acidic or basic, adding a very small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic impurities on silica, or 0.1% acetic acid for acidic impurities) can sometimes improve peak shape. Use this method with caution as it can affect compound stability.

Data Presentation

Table 1: Typical Column Chromatography Parameters for this compound Purification.

ParameterRecommendationNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for chalcones and their derivatives.[1]
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system.[2]
Typical Ratio 85:15 to 95:5 (Hexane:Ethyl Acetate)The optimal ratio must be determined by TLC.[2]
Target Rf ~0.2 - 0.3Provides good separation and reasonable elution time.[2]
Loading Method Dry or Wet LoadingDry loading is preferred for samples with low solubility in the eluent.[3]

Experimental Protocol

Detailed Methodology for Column Chromatography Purification

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp (254 nm).[6]

    • Select the solvent system that gives the product spot an Rf value of approximately 0.2-0.3 and shows good separation from impurities.[2]

  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.[1]

    • Pour the slurry into the column. Gently tap the column to help the silica pack evenly and remove any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Ensure the solvent level never drops below the top of the silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). Add 2-3 g of silica gel to this solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[2]

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase. Using a pipette, carefully add the solution dropwise to the top of the silica bed, trying not to disturb the surface.

  • Elution and Fraction Collection:

    • Carefully add a layer of sand (approx. 1 cm) on top of the sample layer to prevent disturbance.

    • Gently fill the column with the mobile phase.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or small flasks). Use gentle air pressure (flash chromatography) if necessary to achieve a steady flow rate.[6]

    • Maintain a constant level of solvent at the top of the column throughout the process.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

  • Final Characterization:

    • Determine the yield and assess the purity of the final product by measuring its melting point (literature: 88-90 °C) and/or using spectroscopic techniques (NMR, IR).[7]

Visualizations

G cluster_0 Experimental Workflow A 1. Select Solvent System via TLC B 2. Pack Column with Silica Gel Slurry A->B C 3. Prepare Sample for Loading (Dry or Wet Method) B->C D 4. Load Sample onto Column C->D E 5. Elute with Mobile Phase D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions G->H Identify pure product I 9. Evaporate Solvent H->I J 10. Characterize Final Product I->J

Caption: A flowchart illustrating the experimental workflow for purification.

G cluster_1 Troubleshooting Guide Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution Product Not Eluting? PoorSep->NoElution No Sol1A Decrease Eluent Polarity PoorSep->Sol1A Yes Sol1B Use Gradient Elution PoorSep->Sol1B Yes Sol1C Reduce Sample Load PoorSep->Sol1C Yes LowYield Low Yield? NoElution->LowYield No Sol2A Increase Eluent Polarity NoElution->Sol2A Yes Sol2B Check for Decomposition (Use Neutral Alumina) NoElution->Sol2B Yes Sol3A Load Sample in Narrow Band LowYield->Sol3A Yes Sol3B Check Early Fractions LowYield->Sol3B Yes Sol3C Flush Column with Polar Solvent LowYield->Sol3C Yes

Caption: A logical workflow for troubleshooting common chromatography issues.

References

Technical Support Center: Optimizing Darzens Condensation for Improved Chalcone Epoxide Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Darzens condensation for synthesizing chalcone (B49325) epoxides.

Frequently Asked Questions (FAQs)

Q1: What is the Darzens condensation in the context of chalcone epoxidation?

A1: The Darzens condensation (also known as the Darzens reaction or glycidic ester condensation) is a chemical reaction that converts a carbonyl compound, in this case, a chalcone (an α,β-unsaturated ketone), into an α,β-epoxy ketone.[1] The reaction typically involves treating the chalcone with an α-haloester (e.g., ethyl chloroacetate) in the presence of a strong base.[2] The base deprotonates the α-haloester to form a resonance-stabilized enolate, which then acts as a nucleophile.[3]

Q2: What are the key steps in the reaction mechanism?

A2: The mechanism of the Darzens condensation proceeds in two main stages:

  • Enolate Formation: A strong base is used to remove a proton from the α-carbon of the α-haloester, creating a carbanion that is stabilized by the adjacent ester group.[3]

  • Nucleophilic Attack and Ring Closure: This nucleophilic carbanion attacks the electrophilic carbonyl carbon of the chalcone. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide on the adjacent carbon to form the epoxide ring.[1][4]

Q3: Which bases are most effective for the Darzens condensation of chalcones?

A3: A variety of strong bases can be used, with the choice often depending on the specific chalcone substrate and the desired reaction conditions. Commonly used bases include:

  • Sodium Ethoxide (NaOEt): A classic and effective base for this reaction.[2]

  • Potassium tert-Butoxide (KOtBu): A stronger, non-nucleophilic base that is often effective when other bases fail.

  • Sodium Amide (NaNH₂): A very strong base capable of deprotonating even weakly acidic α-hydrogens.[2]

  • Phosphazene Bases (e.g., P₁-t-Bu): These are highly basic, non-nucleophilic superbases that can promote the reaction under mild conditions and in a variety of solvents, often leading to high yields.[5]

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally preferred to avoid quenching the enolate intermediate.[5] Common choices include:

  • Tetrahydrofuran (THF): A good general-purpose solvent for the Darzens condensation.[6]

  • Acetonitrile (ACN): Can lead to faster reaction times due to its higher dielectric constant.[5]

  • Dichloromethane (B109758) (DCM): A less polar aprotic solvent that can also be effective, particularly with phosphazene bases.[5]

  • Toluene and Benzene (B151609): Non-polar aromatic solvents that have been used in these reactions.[7]

Troubleshooting Guide

Issue 1: Low or No Chalcone Epoxide Yield

Potential CauseRecommended Solution
Ineffective Base The base may be old, hydrated, or not strong enough to deprotonate the α-haloester. Use a freshly opened or prepared batch of a strong base like potassium tert-butoxide or sodium amide. Consider using a phosphazene superbase for challenging substrates.[5]
Poor Quality Reactants Impurities in the chalcone or α-haloester can inhibit the reaction. Purify the starting materials before use. Chalcones can be purified by recrystallization, and α-haloesters by distillation.
Incorrect Reaction Temperature The reaction may be too slow at low temperatures, or side reactions may dominate at higher temperatures. Start the reaction at a low temperature (e.g., 0-15°C) and allow it to slowly warm to room temperature. Monitor the reaction by TLC to find the optimal temperature.
Presence of Protic Impurities Traces of water or alcohol in the solvent or on the glassware can quench the enolate intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Steric Hindrance Highly substituted chalcones or bulky α-haloesters can slow down the reaction. Increase the reaction time and consider using a less sterically hindered α-haloester if possible.

Issue 2: Formation of Multiple Products (Visible on TLC)

Potential CauseRecommended Solution
Michael Addition The α-haloester enolate can act as a Michael donor and add to the β-carbon of the chalcone instead of the carbonyl carbon. Use a less nucleophilic base or run the reaction at a lower temperature to favor the Darzens pathway.
Self-Condensation of α-Haloester The enolate can react with another molecule of the α-haloester. Add the α-haloester slowly to the mixture of the chalcone and the base to keep the enolate concentration low.
Hydrolysis of Epoxide The epoxide ring can open if exposed to acidic conditions during workup. Ensure the workup is performed under neutral or slightly basic conditions until the final purification step.
cis/trans Isomers The Darzens reaction can produce a mixture of cis and trans epoxide isomers, which may appear as separate spots on a TLC plate.[4] These can often be separated by column chromatography.

Issue 3: Oily or Gummy Product Instead of a Solid

Potential CauseRecommended Solution
Product is an Oil at Room Temperature Some chalcone epoxides may have low melting points. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the product as an oil via column chromatography.
Presence of Impurities The presence of unreacted starting materials or side products can prevent crystallization. Purify the crude product using column chromatography. A common mobile phase for chalcone derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297).[8]
Residual Solvent Traces of solvent can make the product appear oily. Ensure the product is thoroughly dried under high vacuum.

Data Presentation: Reaction Conditions

The following table summarizes reaction conditions for the Darzens condensation from the literature. Note that these examples use aromatic aldehydes as substrates, but the conditions are a good starting point for optimizing the reaction with chalcones.

Entryα-HaloesterAldehydeBaseSolventTime (h)Yield (%)Reference
1Ethyl Chloroacetate (B1199739)4-BromobenzaldehydeP₁-t-BuACN692[5]
2Ethyl Chloroacetate4-BromobenzaldehydeP₁-t-BuDCM2491[5]
3Ethyl Chloroacetate4-BromobenzaldehydeP₁-t-BuTHF2483[5]
4Ethyl Chloroacetate4-NitrobenzaldehydeP₁-t-BuACN0.598[5]
5Ethyl Chloroacetate2-BromobenzaldehydeP₁-t-BuACN2484[5]

Experimental Protocols

Protocol 1: General Procedure for Darzens Condensation of Chalcone

This protocol provides a general method for the synthesis of chalcone epoxides using sodium amide as the base.

Materials:

  • Chalcone (1.0 eq)

  • Ethyl chloroacetate (1.0 eq)

  • Sodium amide (1.2 eq)

  • Anhydrous benzene or THF

  • Cracked ice

  • Anhydrous sodium sulfate

  • Round-bottom flask, stirrer, and low-temperature thermometer

Procedure:

  • To a three-necked round-bottom flask fitted with a stirrer and a low-temperature thermometer, add the chalcone, ethyl chloroacetate, and anhydrous benzene.

  • Over a period of 2 hours, add finely pulverized sodium amide while maintaining the temperature at 15–20°C with external cooling.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture onto cracked ice with manual stirring.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers and wash with water.

  • Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation under reduced pressure.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude chalcone epoxide

  • Silica (B1680970) gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1). The desired product should have an Rf value of approximately 0.3.[8]

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone epoxide.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[8]

Visualizations

Caption: Mechanism of the Darzens condensation for chalcone epoxidation.

Workflow start Start reactants Combine Chalcone, α-Haloester, and Anhydrous Solvent start->reactants cool Cool Reaction Mixture (e.g., 15-20°C) reactants->cool add_base Slowly Add Strong Base (e.g., NaNH₂) cool->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react workup Quench with Ice Water & Extract with Organic Solvent react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify product Isolated Chalcone Epoxide purify->product

Caption: General experimental workflow for Darzens condensation.

Troubleshooting start Low Chalcone Epoxide Yield check_reactants Are Starting Materials Pure and Anhydrous? start->check_reactants purify_reactants Purify Reactants: - Recrystallize Chalcone - Distill α-Haloester - Use Anhydrous Solvent check_reactants->purify_reactants No check_base Is the Base Active and Strong Enough? check_reactants->check_base Yes purify_reactants->start use_new_base Use Fresh, Stronger Base (e.g., KOtBu, Phosphazene) check_base->use_new_base No check_temp Is Reaction Temperature Optimized? check_base->check_temp Yes use_new_base->start optimize_temp Run Small-Scale Trials at Different Temperatures check_temp->optimize_temp No check_side_reactions Multiple Spots on TLC? check_temp->check_side_reactions Yes optimize_temp->start address_side_reactions - Lower Reaction Temperature - Add α-Haloester Slowly check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No address_side_reactions->start

Caption: Troubleshooting workflow for low chalcone epoxide yield.

References

How to improve stereoselectivity in chalcone epoxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chalcone (B49325) epoxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stereoselectivity of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during chalcone epoxidation, with a focus on improving stereoselectivity.

Question: My asymmetric chalcone epoxidation is resulting in low enantioselectivity (ee%). What are the common causes and how can I address them?

Answer: Low enantioselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst System Integrity:

  • Cause: The chiral catalyst may be impure, decomposed, or not properly activated. For metal-based catalysts, the ligand-metal complex may not have formed correctly.

  • Solution:

    • Ensure the catalyst is of high purity and stored under appropriate conditions (e.g., under an inert atmosphere, protected from light and moisture).

    • For reactions involving in-situ catalyst preparation, allow sufficient time for the chiral ligand and metal precursor to form the active catalytic complex before adding the chalcone substrate.

    • In the case of organocatalysts like proline, ensure the catalyst is fully dissolved in the reaction medium.

2. Reaction Conditions:

  • Cause: Temperature, solvent, and the presence of water can significantly influence the stereochemical outcome.[1]

  • Solution:

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimum.[2]

    • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's chiral environment.[3] Screen a variety of solvents (e.g., toluene (B28343), dichloromethane, THF, acetonitrile) to identify the one that provides the best stereoselectivity.

    • Water: The presence of water can interfere with the catalyst and reduce enantioselectivity.[1] Use anhydrous solvents and reagents, and consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture.[1]

3. Substrate and Reagent Quality:

  • Cause: Impurities in the chalcone substrate or the oxidant can lead to side reactions or inhibit the catalyst.

  • Solution:

    • Purify the chalcone substrate before the epoxidation reaction, for instance, by recrystallization.

    • Use a fresh, high-purity oxidant. For example, the concentration of hydrogen peroxide solutions can change over time.

4. Reaction Kinetics:

  • Cause: The reaction may not have reached completion, or prolonged reaction times may lead to racemization or decomposition of the product.

  • Solution:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

    • Once the reaction is complete, quench it promptly and proceed with the work-up to isolate the product.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for achieving high stereoselectivity in chalcone epoxidation?

A1: The choice of catalyst depends on the specific chalcone substrate and desired outcome. Several classes of catalysts have proven effective:

  • Organocatalysts: Proline and its derivatives are commonly used and can provide good to excellent enantioselectivity.[4][5]

  • Phase-Transfer Catalysts (PTC): Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are highly effective for asymmetric epoxidation under biphasic conditions, with reports of up to 99% ee.[6][7]

  • Metal Complexes: Chiral complexes of metals like cobalt, lanthanum, and ytterbium have also been successfully employed as catalysts.[8][9]

Q2: How do substituents on the chalcone aromatic rings affect stereoselectivity?

A2: The electronic nature of substituents on the aromatic rings of the chalcone can influence the reaction. Electron-withdrawing groups on the B-ring (the one attached to the beta-carbon of the enone) can promote the formation of the desired epoxide.[10] Conversely, certain substituents may lead to side reactions like retro-Aldol cleavage, especially in the presence of a strong base.[10]

Q3: My reaction is producing byproducts. What are the common side reactions and how can I minimize them?

A3: Common side reactions in chalcone epoxidation include:

  • Retro-Aldol Reaction: The chalcone can cleave back to the corresponding benzaldehyde (B42025) and acetophenone, particularly under strongly basic conditions.[10] Using a milder base or carefully controlling the amount of base can mitigate this.

  • Epoxide Ring-Opening: The formed epoxide can undergo nucleophilic ring-opening, especially in the presence of water or other nucleophiles.[4] A careful and prompt work-up procedure is crucial to prevent this.

  • Over-oxidation: In some cases, further oxidation of the product can occur. Using the stoichiometric amount of the oxidizing agent can help prevent this.

Q4: Can I use a one-pot procedure for chalcone synthesis and epoxidation?

A4: Yes, one-pot procedures that combine the Claisen-Schmidt condensation (to form the chalcone) and subsequent epoxidation have been developed.[11] These methods are efficient as they reduce the need for intermediate purification steps, saving time and materials.[11]

Data Presentation

Table 1: Effect of Chiral Phase-Transfer Catalysts on Chalcone Epoxidation

CatalystOxidantBaseSolventTemperature (°C)Yield (%)ee (%)
Cinchona Alkaloid-derived DimerH₂O₂K₂CO₃Toluene/H₂O25up to 99up to 99
PEG-supported Cinchona SaltCumylhydroperoxideDichloromethane09086
Chiral Crown Etherup to 81

Data synthesized from multiple sources.[6][12]

Table 2: Influence of Reaction Temperature on Enantioselectivity

Catalyst SystemSubstrateTemperature (°C)ee (%)
Chiral Sodium GlycerophosphateChalcone057
Chiral Sodium GlycerophosphateChalcone-2091.5
Chiral Sodium GlycerophosphateChalcone-4591.5

Data adapted from a study on Michael additions, illustrating the general principle of temperature effects on enantioselectivity.[2]

Experimental Protocols

Protocol 1: Asymmetric Epoxidation using a Cinchona Alkaloid-Derived Phase-Transfer Catalyst

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chalcone (1.0 mmol), the chiral Cinchona alkaloid-derived catalyst (0.05 mmol), and toluene (5 mL).

  • Addition of Reagents: Add an aqueous solution of potassium carbonate (K₂CO₃) (3.0 mmol in 2 mL of water).

  • Initiation of Reaction: Cool the biphasic mixture to the desired temperature (e.g., 0 °C) and add 30% hydrogen peroxide (H₂O₂) (2.0 mmol) dropwise with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral epoxide.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Organocatalytic Epoxidation using L-Proline

  • Reaction Setup: In a flask, dissolve the chalcone (1.0 mmol) and L-proline (0.2 mmol) in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).[4]

  • Addition of Base and Oxidant: Add a base such as potassium carbonate (K₂CO₃) (2.0 mmol). Cool the mixture in an ice bath.[4]

  • Initiation of Reaction: Slowly add 30% hydrogen peroxide (H₂O₂) (1.5 mmol) to the cooled and stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) and monitor its completion by TLC.

  • Work-up: After the reaction is complete, add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography.

  • Analysis: Analyze the enantiomeric excess of the purified epoxide by chiral HPLC.

Visualizations

troubleshooting_workflow start Low Enantioselectivity catalyst Check Catalyst Integrity - Purity - Storage - Activation start->catalyst conditions Optimize Reaction Conditions - Temperature - Solvent - Anhydrous Conditions start->conditions reagents Verify Reagent Quality - Substrate Purity - Oxidant Freshness start->reagents kinetics Monitor Reaction Kinetics - Reaction Time - Quenching start->kinetics solution Improved Stereoselectivity catalyst->solution Use high-purity catalyst conditions->solution Lower temp, screen solvents reagents->solution Purify substrate kinetics->solution Optimize time

Caption: Troubleshooting workflow for low enantioselectivity.

reaction_mechanism cluster_catalyst Chiral Catalyst Environment cluster_reaction Epoxidation catalyst Chiral Catalyst (e.g., PTC, Organocatalyst) activated_oxidant Activated Chiral Oxidant catalyst->activated_oxidant Forms Chiral Complex oxidant Oxidant (e.g., H₂O₂) oxidant->activated_oxidant base Base base->oxidant Deprotonation chalcone Chalcone activated_oxidant->chalcone Approaches Chalcone transition_state Diastereomeric Transition States chalcone->transition_state epoxide Enantioenriched Epoxide transition_state->epoxide Favored Pathway

Caption: Generalized mechanism of asymmetric chalcone epoxidation.

References

Technical Support Center: Synthesis of Pyrazoles from Chalcone Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrazoles from chalcone (B49325) epoxides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question: Why is my pyrazole (B372694) yield consistently low or non-existent?

Answer: Low yields are a common issue and can be attributed to several factors:

  • Incomplete Epoxidation of the Chalcone: The pyrazole synthesis is dependent on the successful formation of the chalcone epoxide intermediate. If the initial epoxidation step is inefficient, the overall yield will be poor.

    • Troubleshooting:

      • Verify Epoxide Formation: Before proceeding with the cyclization reaction, confirm the formation of the chalcone epoxide using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy.

      • Optimize Epoxidation Conditions: The success of epoxidation can be highly dependent on the electronic nature of the substituents on the chalcone rings. For instance, electron-withdrawing groups on the B-ring tend to promote the formation of the desired epoxide, while electron-donating groups can sometimes lead to side reactions, such as reversion to the starting benzaldehyde.[1] Experiment with different bases (e.g., NaOH, KOH, K₂CO₃) and monitor the reaction progress closely.

  • Suboptimal Cyclization Conditions: The reaction of the chalcone epoxide with hydrazine (B178648) to form the pyrazole ring is sensitive to temperature, solvent, and catalysts.

    • Troubleshooting:

      • Increase Temperature: Many of these reactions require heating to proceed at an optimal rate. Refluxing the reaction mixture in a suitable solvent like ethanol (B145695) or acetic acid is a common practice.[2][3][4]

      • Solvent and Catalyst Choice: Acetic acid can serve as both a solvent and a catalyst, promoting the reaction.[3][5] In other cases, using ethanol as a solvent with a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., sodium hydroxide) may be more effective.[2][4] The choice can influence reaction rate and side product formation.

      • Increase Reaction Time: Monitor the reaction's progress via TLC. If starting material is still present after the initially planned time, extend the reaction duration until the starting material is consumed.[6]

  • Intermediate Pyrazoline Formation: The reaction proceeds through a pyrazoline intermediate, which must then dehydrate or be oxidized to form the aromatic pyrazole ring.[7][8] If this final step is inefficient, your isolated product may be the pyrazoline, leading to a low yield of the desired pyrazole.

    • Troubleshooting:

      • Promote Dehydration: Using acidic conditions (e.g., refluxing in acetic acid) often facilitates the spontaneous dehydration of the pyrazoline intermediate to the pyrazole.[5]

      • Add an Oxidizing Agent: In some one-pot procedures starting from chalcones, an oxidizing agent like Iodine in DMSO (I₂-DMSO) is added after the initial reaction with hydrazine to drive the conversion of the in-situ formed pyrazoline to the pyrazole.

Question: I am observing multiple spots on my TLC plate. What are the likely side products?

Answer: The formation of multiple products is a frequent challenge. Common side products include:

  • Unreacted Starting Material: Both chalcone and chalcone epoxide may be present if the reaction is incomplete.

  • Pyrazoline Intermediate: As mentioned above, the pyrazoline is a stable intermediate that may be isolated if the final dehydration/oxidation step is not complete.[5][9]

  • Hydrazone: Under certain conditions, hydrazine can react with the carbonyl group of the chalcone to form a hydrazone without subsequent cyclization. Vigorous conditions are often needed to promote the cyclization to the pyrazoline/pyrazole.[10]

  • N-Substituted Pyrazolines: When using acetic acid as a solvent, there is a possibility of forming N-acetyl pyrazolines as a side product.[10]

  • Products from Epoxide Ring-Opening: Depending on the reaction conditions (e.g., pH), the epoxide ring can open to form diol products, which may not proceed to form the pyrazole.

Troubleshooting:

  • Isolate and Characterize: Use column chromatography to separate the different products. Characterize each fraction using NMR and Mass Spectrometry to identify the structures of the side products.

  • Adjust Reaction Conditions: Once the side products are identified, adjust the reaction conditions to disfavor their formation. For example, if the pyrazoline is the major product, increase the reaction temperature or add a dehydrating/oxidizing agent.

Question: How do I purify my final pyrazole product effectively?

Answer: Proper purification is crucial for obtaining a high-purity product. A typical workup and purification procedure involves several steps:

  • Precipitation: After the reaction is complete, the mixture is often poured into crushed ice or cold water.[3][11] This causes the organic pyrazole product to precipitate out of the aqueous solution.

  • Filtration: The solid precipitate is collected by vacuum filtration.

  • Washing: The collected solid should be washed with water to remove any water-soluble impurities and then with a cold solvent (like ethanol) to remove residual starting materials or soluble side products.[4][5]

  • Recrystallization: This is a key step for improving purity. Ethanol is a commonly used solvent for recrystallizing pyrazole derivatives.[3][5]

  • Column Chromatography: If recrystallization does not yield a pure product, silica (B1680970) gel column chromatography is the next step. A common eluent system is a mixture of hexane (B92381) and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of pyrazoles from chalcone epoxides?

A1: The reaction begins with a nucleophilic attack by one of the nitrogen atoms of hydrazine on one of the epoxide carbons, leading to the opening of the epoxide ring. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the stable, aromatic pyrazole ring.[8][12]

Q2: Can I use substituted hydrazines in this reaction?

A2: Yes, substituted hydrazines, such as phenylhydrazine, are commonly used to synthesize N-substituted pyrazoles (e.g., 1,3,5-triphenylpyrazoles).[10][13] The choice of hydrazine derivative allows for the introduction of various substituents at the N1 position of the pyrazole ring.

Q3: What is the role of the acid or base catalyst?

A3:

  • Acid Catalyst (e.g., Acetic Acid): An acid catalyst protonates the epoxide's oxygen atom, making the epoxide carbons more electrophilic and susceptible to nucleophilic attack by hydrazine. It also facilitates the final dehydration step of the pyrazoline intermediate.[5][11]

  • Base Catalyst (e.g., Sodium Hydroxide): A base catalyst can deprotonate the hydrazine, increasing its nucleophilicity. However, in the context of starting from chalcone epoxides, acidic or neutral conditions are more common. Basic conditions are more frequently employed in the initial Claisen-Schmidt condensation to form the chalcone itself.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3] Spot the reaction mixture alongside the starting chalcone epoxide on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. Using a UV lamp can help visualize the spots.

Data Presentation: Reaction Condition Optimization

The following table summarizes various reported conditions for the synthesis of pyrazoles/pyrazolines from chalcones, which are the precursors to the epoxides. These conditions can be adapted as a starting point for the reaction with chalcone epoxides.

Starting MaterialHydrazine SourceCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
ChalconeHydrazine Hydrate (B1144303)Acetic AcidReflux468[5]
Adamantyl ChalconePhenylhydrazine HClSodium Acetate / Acetic Acid:H₂O804870-90[11]
ChalconeHydrazine HydrateGlacial Acetic AcidReflux6.5-[3]
ChalconeHydrazine HydrateNaOH / EthanolReflux4-[4]
2'-HydroxychalconeHydrazine HydrateI₂ / DMSO130-1402High
ChalconePhenylhydrazineGlacial Acetic AcidReflux6-8-[2]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Epoxide

  • Dissolve Chalcone: In a round-bottom flask, dissolve the starting chalcone in a suitable solvent such as methanol (B129727) or acetone.

  • Cool the Mixture: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Add Base: While stirring, add a base such as potassium carbonate.[1]

  • Add Oxidant: Add hydrogen peroxide (e.g., 30% solution) dropwise to the cooled, stirring mixture. Ensure the temperature remains low during the addition.

  • Reaction: Allow the reaction to stir at a low temperature or room temperature, monitoring its progress by TLC until the starting chalcone is consumed.

  • Work-up: Pour the reaction mixture into cold water to precipitate the epoxide. Filter the solid, wash it thoroughly with water, and dry it. The crude epoxide can be purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of 3,5-Diaryl-1H-pyrazole from Chalcone Epoxide

  • Combine Reagents: In a round-bottom flask equipped with a reflux condenser, add the chalcone epoxide (1 equivalent) and hydrazine hydrate (approximately 2-5 equivalents).[5][12]

  • Add Solvent/Catalyst: Add glacial acetic acid to serve as both the solvent and catalyst.[3][5] Alternatively, use ethanol as the solvent and add a few drops of glacial acetic acid.[14]

  • Heat to Reflux: Heat the reaction mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool and Precipitate: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.[3] A solid product should precipitate.

  • Isolate Product: Collect the solid precipitate by vacuum filtration.

  • Wash and Dry: Wash the filtered solid with copious amounts of cold water to remove any residual acid and hydrazine. Allow the product to air dry or dry it in a vacuum oven.

  • Purify: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazole.[5]

Visualizations: Workflows and Mechanisms

Synthesis_Workflow cluster_epoxidation Step 1: Epoxidation cluster_cyclization Step 2: Cyclization & Dehydration cluster_purification Step 3: Purification Chalcone Chalcone Epoxide Chalcone Epoxide Chalcone->Epoxide H₂O₂, Base Pyrazole Pyrazole Epoxide->Pyrazole Heat (Reflux) Solvent (e.g., Acetic Acid) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Crude Crude Product Pyrazole->Crude Precipitation (Ice Water) Pure Pure Pyrazole Crude->Pure Recrystallization / Chromatography

Caption: General experimental workflow for pyrazole synthesis.

Reaction_Mechanism Epoxide Chalcone Epoxide Intermediate1 Ring-Opened Intermediate Epoxide->Intermediate1 1. Nucleophilic Attack by Hydrazine Hydrazine Hydrazine Intermediate2 Cyclized Intermediate (Pyrazolidine derivative) Intermediate1->Intermediate2 2. Intramolecular Cyclization Pyrazoline Pyrazoline Intermediate Intermediate2->Pyrazoline 3. Dehydration (-H₂O) Pyrazole Final Pyrazole Pyrazoline->Pyrazole 4. Dehydration / Oxidation (-H₂O or -2H)

Caption: Simplified reaction mechanism pathway.

References

Preventing the Cannizzaro reaction during chalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the Cannizzaro reaction during chalcone (B49325) synthesis.

Troubleshooting Guide

Problem 1: Low Yield of Chalcone and Presence of Unexpected Byproducts

Possible Cause: Competition from the Cannizzaro reaction. This is especially prevalent when using aromatic aldehydes that lack α-hydrogens in the presence of a strong base.[1][2]

Solution:

  • Optimize Base Concentration: High concentrations of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) favor the Cannizzaro reaction.[3][4] Consider using a lower concentration of the base.

  • Control Reaction Temperature: Elevated temperatures can accelerate the Cannizzaro reaction.[3][4] Performing the reaction at room temperature or even in an ice bath can significantly minimize this side reaction.[5]

  • Modify Order of Reagent Addition: A highly effective method to disfavor the Cannizzaro reaction is to pre-form the enolate of the acetophenone (B1666503). This can be achieved by first mixing the acetophenone with the base catalyst before the slow, dropwise addition of the benzaldehyde (B42025).[6] This ensures that the enolate is readily available to react with the aldehyde, outcompeting the Cannizzaro pathway.[6]

Problem 2: Formation of an Oily or Gummy Product Instead of a Crystalline Solid

Possible Cause: Presence of impurities from side reactions, including the Cannizzaro reaction, which can hinder crystallization. The Cannizzaro reaction produces a primary alcohol and a carboxylic acid, which can complicate product isolation.[6]

Solution:

  • Purification: If side products have formed, purification is necessary. Recrystallization from a suitable solvent, such as ethanol (B145695), is a common method.[6] If recrystallization is ineffective, column chromatography using a silica (B1680970) gel stationary phase and a hexane/ethyl acetate (B1210297) mobile phase can be employed.[7]

  • Optimize Work-up Procedure: After the reaction, quenching with a dilute acid can help neutralize any remaining base and facilitate the precipitation of the chalcone. Washing the crude product with cold water is also crucial to remove water-soluble byproducts.[3]

Problem 3: Incomplete Reaction with Significant Amounts of Unreacted Starting Materials

Possible Cause: While trying to avoid the Cannizzaro reaction by using milder conditions (e.g., low temperature or low base concentration), the Claisen-Schmidt condensation may not proceed to completion.

Solution:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[5]

  • Gradual Increase in Temperature: If the reaction is sluggish at low temperatures, a gradual increase in temperature can be attempted while continuously monitoring for the appearance of Cannizzaro byproducts by TLC.

  • Alternative Synthetic Methods: Consider solvent-free "green" synthesis methods, such as grinding the reactants with a solid base catalyst. These methods can sometimes offer higher yields and shorter reaction times.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the Cannizzaro reaction and why does it occur during chalcone synthesis?

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[6][9] In the context of chalcone synthesis via the Claisen-Schmidt condensation, which often uses aromatic aldehydes lacking α-hydrogens (like benzaldehyde) and a strong base, the conditions are favorable for the Cannizzaro reaction to occur as a competing side reaction.[3]

Q2: How can I definitively identify the byproducts of the Cannizzaro reaction in my product mixture?

The byproducts of the Cannizzaro reaction of benzaldehyde are benzyl (B1604629) alcohol and benzoic acid. These can be identified using standard analytical techniques:

  • NMR Spectroscopy: Benzyl alcohol will show a characteristic benzylic CH₂ peak, and benzoic acid will have a carboxylic acid proton signal.

  • IR Spectroscopy: Benzoic acid will exhibit a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid. Benzyl alcohol will show a broad O-H stretch.

  • Chromatography: Comparison with authentic samples of benzyl alcohol and benzoic acid using TLC or GC-MS can confirm their presence.

Q3: Are there alternative catalysts to strong bases like NaOH and KOH that can prevent the Cannizzaro reaction?

Yes, alternative catalytic systems can be employed. While strong bases are common, solid catalysts like hydrotalcites have been shown to be effective for chalcone synthesis and can offer better selectivity.[10] Additionally, acid-catalyzed Claisen-Schmidt condensations are possible, although they may result in lower yields with certain substrates.[6] Another approach is to use a Wittig reaction, which avoids the use of a strong base altogether and can provide excellent yields of chalcones.[1]

Q4: Does the solvent choice affect the competition between chalcone synthesis and the Cannizzaro reaction?

Yes, the solvent can play a role. While ethanol and methanol (B129727) are commonly used, micellar media using surfactants like CTAB in water have been explored to control side reactions.[2][11] In some cases, solvent-free conditions, such as grinding, can minimize side reactions and improve yields.[8]

Data Presentation

Table 1: Effect of Reaction Conditions on Chalcone Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaOHEthanolRoom Temp2459[11]
KOHEthanol40VariesHigh Conversion[1]
NaOHWaterRoom Temp2470[11]
KOH (solid)None (Grinding)Room Temp1.332.6[8]
NaOH (solid)None (Grinding)Room Temp0.17High[12]
p-TSANone50-600.03-0.0797[13]
KOHMethanol/Water70-806-8~40-60[14]

Note: Yields are highly dependent on the specific substrates used.

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Chalcone

MethodCatalystSolventReaction TimeYield (%)Reference
Conventional (Reflux)KOHEthanol5 h9.2[8]
Green (Grinding)KOH (solid)None1.3 h32.6[8]

Experimental Protocols

Protocol 1: Chalcone Synthesis with Minimized Cannizzaro Reaction

This protocol is designed to minimize the Cannizzaro reaction by pre-forming the enolate of the acetophenone.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Stirring apparatus

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone in ethanol.

  • Separately, prepare a solution of KOH in ethanol.

  • Cool the acetophenone solution in an ice bath.

  • Slowly add the ethanolic KOH solution to the acetophenone solution while stirring to form the enolate.

  • Dissolve the substituted benzaldehyde in a minimal amount of ethanol and place it in a dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred, cooled enolate solution over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Solvent-Free Chalcone Synthesis by Grinding

This method avoids the use of solvents and can be a rapid and efficient way to synthesize chalcones while minimizing side reactions.[8]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Solid Potassium Hydroxide (KOH)

  • Mortar and pestle

Procedure:

  • In a mortar, add the substituted acetophenone and solid KOH.

  • Grind the mixture with a pestle for approximately 30 minutes. The mixture may become pasty.[8]

  • Add the substituted benzaldehyde to the mortar.

  • Continue to grind the reaction mixture for an additional 50 minutes.[8] A color change is often observed.

  • After grinding, add cold deionized water to the solid mass.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • The product is often of high purity, but can be recrystallized from ethanol if necessary.[6]

Visualizations

cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products A Aromatic Aldehyde (no α-H) CP Claisen-Schmidt Condensation A->CP CR Cannizzaro Reaction A->CR K Acetophenone K->CP B Strong Base (e.g., KOH) B->CP B->CR Chalcone Desired Chalcone CP->Chalcone Cannizzaro_Products Alcohol + Carboxylic Acid CR->Cannizzaro_Products

Caption: Competing reaction pathways in chalcone synthesis.

Start Low Chalcone Yield Check_Byproducts Analyze for Cannizzaro byproducts (TLC, NMR) Start->Check_Byproducts Optimize_Base Decrease Base Concentration Check_Byproducts->Optimize_Base Byproducts Present Incomplete_Reaction Is reaction incomplete? Check_Byproducts->Incomplete_Reaction No Byproducts Optimize_Temp Lower Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Addition Pre-form Enolate (Add Aldehyde Slowly) Optimize_Temp->Optimize_Addition Success Improved Yield Optimize_Addition->Success Monitor_TLC Monitor reaction progress with TLC Incomplete_Reaction->Monitor_TLC Yes Incomplete_Reaction->Success No Consider_Green Consider alternative methods (e.g., grinding) Monitor_TLC->Consider_Green Consider_Green->Success

Caption: Troubleshooting workflow for low chalcone yield.

References

Technical Support Center: Purification of Chalcone Epoxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chalcone (B49325) epoxide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of chalcone epoxide derivatives.

Issue 1: Low Yield of Purified Chalcone Epoxide

Q: I have a very low yield of my chalcone epoxide after purification. What are the possible causes and how can I improve it?

A: Low recovery of your purified chalcone epoxide can stem from several factors, ranging from the initial reaction to the purification method itself. Here are some common causes and solutions:

  • Incomplete Epoxidation Reaction: Unreacted chalcone is a common impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting chalcone before proceeding with purification.

  • Product Loss During Work-up: Chalcone epoxides can be sensitive to acidic conditions, which may be present during an aqueous work-up. Ensure any acidic solutions are neutralized before extraction. Washing with a saturated sodium bicarbonate solution can be beneficial.

  • Suboptimal Recrystallization Conditions: Using an excessive amount of solvent for recrystallization is a frequent cause of low yield.[1]

    • Solution: Use the minimum amount of hot solvent required to dissolve your crude product. After crystallization, wash the crystals with a minimal amount of ice-cold solvent.[1] You can also try to concentrate the mother liquor to obtain a second crop of crystals.[1]

  • Decomposition on Silica (B1680970) Gel: Standard silica gel is slightly acidic, which can cause the ring-opening of the epoxide, leading to product loss during column chromatography.

    • Solution: Consider using neutral or basic alumina (B75360) as the stationary phase.[2][3][4][5] Alternatively, you can neutralize the silica gel by treating it with a sodium bicarbonate solution before use.

  • Co-elution with Impurities: If the polarity of your chalcone epoxide is very similar to that of impurities, it can be difficult to separate them by column chromatography, leading to impure fractions and a lower yield of the pure compound.

    • Solution: Optimize your mobile phase by trying different solvent systems or using a gradient elution.[6]

Issue 2: The Purified Product is an Oil Instead of a Solid

Q: My chalcone epoxide is an oil and I am unable to crystallize it. How can I purify it and induce solidification?

A: The formation of an oily product can be due to the presence of impurities or the inherent physical properties of the specific chalcone epoxide derivative. Here are some troubleshooting steps:

  • Presence of Impurities: Residual solvents or byproducts from the synthesis can prevent crystallization.

    • Solution: Attempt to purify the oil using column chromatography. For oily products, column chromatography is often more effective than recrystallization.[6]

  • Trituration: This technique can sometimes induce crystallization from an oil.

    • Solution: Try rubbing the oil with a solvent in which the chalcone epoxide is sparingly soluble, such as diethyl ether or hexane (B92381). This can help to remove impurities and encourage the formation of a solid.

  • Scratching and Seeding: If you have a small amount of the pure solid, you can use it to seed the oil.

    • Solution: Scratch the inside of the flask containing the oily product with a glass rod at the surface of the oil. This can create nucleation sites for crystal growth.[1] If a seed crystal is available, add it to the oil to initiate crystallization.[1]

  • Solvent-Induced Precipitation: Dissolve the oil in a good solvent (e.g., a small amount of acetone (B3395972) or dichloromethane) and then slowly add a poor solvent (e.g., hexane or water) until the solution becomes turbid. Allow the solution to stand, which may lead to the precipitation of the solid product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude chalcone epoxide samples?

A1: The most common impurities include:

  • Unreacted Chalcone: The starting material for the epoxidation reaction.

  • Starting Aldehyde and Acetophenone: If the initial chalcone synthesis was not fully purified.

  • Byproducts from Epoxidation: Depending on the oxidant used, byproducts may be present. For example, when using m-CPBA, m-chlorobenzoic acid will be a byproduct.

  • Ring-Opened Products: Diols or other rearranged products can form if the epoxide is exposed to acidic or harsh conditions.

Q2: How can I effectively separate the chalcone epoxide from the unreacted chalcone?

A2: The chalcone and its corresponding epoxide generally have different polarities, which allows for their separation by column chromatography. The epoxide is typically more polar than the chalcone. Therefore, on a normal phase column (e.g., silica gel or alumina), the chalcone will elute before the chalcone epoxide. A solvent system of hexane and ethyl acetate (B1210297) is a good starting point for separation.[6] You can determine the optimal solvent ratio by running a TLC of the crude mixture first.

Q3: My chalcone epoxide appears to be decomposing on the TLC plate during analysis. What could be the cause?

A3: Decomposition on a silica gel TLC plate is an indication that your chalcone epoxide is sensitive to the acidic nature of the silica. This is a strong indicator that you should avoid using standard silica gel for column chromatography. Consider using neutral alumina TLC plates for analysis and for subsequent column chromatography.

Q4: Can I use recrystallization to purify my chalcone epoxide? What are some suitable solvents?

A4: Yes, recrystallization can be an effective method for purifying solid chalcone epoxides. The choice of solvent is crucial. Ethanol (B145695) or a mixture of ethanol and water are commonly used for the recrystallization of both chalcones and their epoxides.[7][8] The ideal solvent is one in which the chalcone epoxide is soluble at high temperatures but sparingly soluble at low temperatures.

Quantitative Data

The yield of purified chalcone epoxide derivatives can vary significantly depending on the specific substituents on the aromatic rings and the purification method employed. The following table summarizes reported yields for various chalcone epoxide derivatives.

Chalcone Epoxide DerivativePurification MethodReported Yield (%)Reference
(E)-3-(4-chlorophenyl)-1-phenyl-prop-2-en-1-one epoxideRecrystallization (Methanol)90.38[9]
Phenyl(3-phenyloxiran-2-yl)methanoneRecrystallization (Methanol)-[9]
(3-(4-chlorophenyl)oxiran-2-yl)(phenyl)methanoneRecrystallization (Methanol)-[9]
(3-(4-methoxyphenyl)oxiran-2-yl)(phenyl)methanoneRecrystallization (Methanol)-[9]
(3-(4-(dimethylamino)phenyl)oxiran-2-yl)(phenyl)methanoneRecrystallization (Methanol)27.68[9]
[3-(4-nitrophenyl)oxiran-2-yl)(phenyl)]-methanoneRecrystallization (Chloroform-Hexane)90[10]
4'-methyl-2-chlorochalcone epoxideColumn Chromatography & Recrystallization-[7]
4'-methyl-4-chlorochalcone epoxideColumn Chromatography & Recrystallization-[7]

Note: The table provides a selection of reported yields and is not exhaustive. Yields are highly dependent on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the general procedure for purifying a solid crude chalcone epoxide using a single solvent system.

Materials:

  • Crude chalcone epoxide

  • Recrystallization solvent (e.g., 95% ethanol, methanol, or an ethanol/water mixture)[7][8]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude chalcone epoxide in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying oily chalcone epoxides or for separating the epoxide from impurities with different polarities.

Materials:

  • Crude chalcone epoxide

  • Stationary phase (neutral alumina or silica gel)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, or petroleum spirit and benzene)[7]

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Analyze the crude product by TLC using various solvent systems to determine the optimal mobile phase for separation. The desired chalcone epoxide should have an Rf value of approximately 0.3-0.5.[6]

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified chalcone epoxide.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone epoxide.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve Crude Product in Minimal Hot Solvent cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Product wash->dry tlc TLC to Determine Mobile Phase pack Pack Column tlc->pack load Load Sample pack->load elute Elute and Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: Experimental workflows for the purification of chalcone epoxide derivatives.

troubleshooting_logic cluster_low_yield Low Yield cluster_oily_product Oily Product start Problem Encountered During Purification incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield decomposition Decomposition on Silica? start->decomposition Low Yield impurities Impurities Present? start->impurities Oily Product no_crystals Unable to Crystallize? start->no_crystals Oily Product check_tlc Solution: Monitor reaction by TLC to completion. incomplete_rxn->check_tlc use_alumina Solution: Use neutral alumina or neutralized silica gel. decomposition->use_alumina column_chrom Solution: Purify by column chromatography. impurities->column_chrom triturate_seed Solution: Try trituration, scratching, or seeding. no_crystals->triturate_seed

Caption: Troubleshooting logic for common issues in chalcone epoxide purification.

References

Technical Support Center: Minimizing Byproduct Formation in Chalcone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation during chalcone (B49325) epoxidation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield of Chalcone Epoxide and Presence of Unreacted Chalcone

Symptom: TLC or NMR analysis of the crude product shows a significant amount of starting chalcone remaining after the expected reaction time.

Potential CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote byproduct formation.
Poor Quality of Reagents Use freshly prepared or purified reagents. Ensure the chalcone is pure, as impurities from its synthesis can inhibit the epoxidation. Oxidizing agents like hydrogen peroxide can degrade over time; use a fresh bottle or titrate to determine its concentration.
Inadequate Mixing in Biphasic Reactions In phase-transfer catalysis (PTC) systems, vigorous stirring is crucial to ensure efficient transfer of the peroxide anion to the organic phase. Use a high-speed overhead stirrer or a magnetic stir bar that provides good agitation.
Catalyst Inactivity For catalytic reactions (PTC or organocatalysis), ensure the catalyst is not poisoned. In PTC, ensure the phase-transfer catalyst is compatible with the reaction conditions. For organocatalysts like proline, ensure the pH is within the optimal range for its catalytic activity.
Problem 2: Formation of Benzaldehyde (B42025) and/or Acetophenone (B1666503) as Byproducts

Symptom: 1H NMR or GC-MS analysis of the product mixture shows the presence of the starting benzaldehyde and/or acetophenone used to synthesize the chalcone. This is often due to a retro-aldol or similar cleavage reaction under basic conditions.[1]

Potential CauseRecommended Solution
Excessively Basic Reaction Conditions High concentrations of a strong base (e.g., NaOH, KOH) can promote the cleavage of the chalcone.[1] Use the minimum effective concentration of the base. Consider using a milder base such as potassium carbonate.[1]
Substituent Effects Chalcones with electron-donating groups on the aromatic rings are more susceptible to cleavage.[1] For these substrates, carefully control the base concentration and reaction temperature. Conversely, electron-withdrawing groups on the B-ring can promote the desired epoxidation.[1]
Prolonged Reaction Times at High pH The longer the chalcone is exposed to strong basic conditions, the more likely it is to decompose. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Problem 3: Formation of Michael Adducts or Other High Molecular Weight Byproducts

Symptom: TLC analysis shows spots with lower Rf values than the chalcone and epoxide, and mass spectrometry indicates the presence of dimers or adducts.

Potential CauseRecommended Solution
Michael Addition of Hydroperoxide Anion Under certain conditions, the hydroperoxide anion can act as a Michael donor, leading to the formation of byproducts.
Presence of Other Nucleophiles If other nucleophiles are present in the reaction mixture (e.g., from impurities), they can add to the chalcone via a Michael addition.
Optimization of Reaction Conditions Carefully control the stoichiometry of the reactants. Ensure a clean reaction setup to avoid contaminants. Purification by column chromatography is often effective in removing these higher molecular weight byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in chalcone epoxidation and how are they formed?

A1: The most frequently observed byproducts are the starting materials of the chalcone synthesis, namely the corresponding benzaldehyde and acetophenone.[1] These arise from a retro-aldol-type cleavage of the chalcone under the basic conditions required for epoxidation. The presence of electron-donating groups on the chalcone scaffold can make it more prone to this cleavage.[1] Other potential byproducts include Michael adducts and products from over-oxidation, though these are generally less common under optimized conditions.

Q2: How can I choose the best epoxidation method to minimize byproducts?

A2: The choice of method depends on the specific chalcone substrate and available resources.

  • Alkaline Hydrogen Peroxide: This is the most common and cost-effective method. It is often successful for a wide range of chalcones. However, it is prone to causing chalcone cleavage, especially with sensitive substrates.

  • Phase-Transfer Catalysis (PTC): This method can be advantageous for reactions involving two immiscible phases, as it enhances the reaction rate and can sometimes lead to cleaner reactions by allowing for milder basic conditions.

  • Organocatalysis (e.g., with Proline): This can be a good option for achieving high enantioselectivity in the epoxidation. Proline catalysis can also proceed under relatively mild conditions, potentially reducing byproduct formation.[2]

Q3: How does pH affect the formation of byproducts?

A3: The pH is a critical parameter. The epoxidation of the electron-deficient double bond in chalcones is typically favored under basic conditions, which are necessary to generate the nucleophilic hydroperoxide anion (HOO-) from hydrogen peroxide. However, if the pH is too high, it can promote the retro-aldol cleavage of the chalcone, leading to the formation of benzaldehyde and acetophenone byproducts.[1] Therefore, it is crucial to find an optimal pH range that is high enough to facilitate epoxidation but low enough to minimize chalcone degradation.

Q4: What is the best way to purify my chalcone epoxide and remove byproducts?

A4: The most common and effective method for purifying chalcone epoxides is recrystallization. Ethanol (B145695) or a mixture of ethanol and water is often a suitable solvent system. If recrystallization is not effective in removing all impurities, column chromatography on silica (B1680970) gel is a reliable alternative. A typical eluent system would be a mixture of hexane (B92381) and ethyl acetate, with the polarity adjusted to achieve good separation of the epoxide from unreacted chalcone and other byproducts.

Data Presentation: Comparison of Epoxidation Strategies

The following table summarizes typical yields for different chalcone epoxidation methods. Note that yields are highly dependent on the specific chalcone substrate and reaction conditions.

Epoxidation MethodCatalystOxidantTypical Epoxide Yield (%)Common Byproducts
Alkaline Peroxide NaOH or KOHH2O260-90%Benzaldehyde, Acetophenone
Phase-Transfer Catalysis Quaternary Ammonium SaltH2O270-95%Benzaldehyde, Acetophenone
Organocatalysis L-ProlineH2O250-80%Unreacted Chalcone

Experimental Protocols

Protocol 1: Epoxidation using Alkaline Hydrogen Peroxide

This protocol is a general procedure for the epoxidation of chalcones using alkaline hydrogen peroxide.

Materials:

  • Chalcone

  • Methanol (B129727) or Ethanol

  • 30% Hydrogen Peroxide (H2O2)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the chalcone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with stirring.

  • Slowly add 30% hydrogen peroxide (2-3 equivalents) to the cooled solution.

  • Add 10% aqueous NaOH solution dropwise while maintaining the temperature below 10 °C. The amount of base should be catalytic (e.g., 0.1-0.2 equivalents), but may need to be optimized.

  • Stir the reaction mixture vigorously in the ice bath for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • If a precipitate forms, collect the crude product by vacuum filtration and wash it with cold water.

  • If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Epoxidation using Phase-Transfer Catalysis (PTC)

This protocol outlines a general procedure for chalcone epoxidation under phase-transfer conditions.

Materials:

  • Chalcone

  • Toluene (B28343) or Dichloromethane

  • 30% Hydrogen Peroxide (H2O2)

  • Aqueous Sodium Hydroxide (NaOH) solution (concentration may need optimization)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, 5-10 mol%)

  • Stirring apparatus

Procedure:

  • Dissolve the chalcone (1 equivalent) and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents) in toluene or dichloromethane in a round-bottom flask.

  • Add the aqueous NaOH solution and 30% hydrogen peroxide (2-3 equivalents) to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Byproduct_Formation_Pathway Chalcone Chalcone Epoxide Desired Epoxide Chalcone->Epoxide Desired Reaction (Nucleophilic Attack by HOO-) Byproducts Byproducts Chalcone->Byproducts Side Reactions Base Base (e.g., NaOH) Base->Chalcone Base->Byproducts Promotes Cleavage H2O2 H2O2 H2O2->Chalcone Cleavage_Products Benzaldehyde + Acetophenone Byproducts->Cleavage_Products Retro-Aldol Cleavage Troubleshooting_Workflow Start Start Chalcone Epoxidation Analyze Analyze Crude Product (TLC, NMR) Start->Analyze High_Yield High Yield of Epoxide (>85%) Analyze->High_Yield Good Result Low_Yield Low Yield or Significant Byproducts Analyze->Low_Yield Poor Result Purify Purify Product (Recrystallization/ Chromatography) High_Yield->Purify Identify_Byproduct Identify Major Byproduct(s) Low_Yield->Identify_Byproduct Unreacted_Chalcone Unreacted Chalcone Identify_Byproduct->Unreacted_Chalcone Starting Material Cleavage_Products Benzaldehyde/ Acetophenone Identify_Byproduct->Cleavage_Products Cleavage Other_Byproducts Other Byproducts Identify_Byproduct->Other_Byproducts Others Action_Chalcone Increase Reaction Time/ Temp slightly or Check Reagent Quality Unreacted_Chalcone->Action_Chalcone Action_Cleavage Decrease Base Conc. or Use Milder Base Cleavage_Products->Action_Cleavage Action_Other Optimize Stoichiometry and Purify via Column Chromatography Other_Byproducts->Action_Other Action_Chalcone->Start Re-run Experiment Action_Cleavage->Start Re-run Experiment Action_Other->Start Re-run Experiment

References

Navigating the Synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone: A Technical Guide to Optimizing Solvent Effects on Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone, a valuable chalcone (B49325) epoxide intermediate, presents both opportunities and challenges. The choice of solvent, in particular, plays a pivotal role in determining the reaction's success, directly impacting both the yield and purity of the final product. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of this synthesis, ensuring efficient and high-quality production.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, with a focus on the influence of the solvent system.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in chalcone epoxidation can stem from several factors, often linked to the solvent and reaction conditions:

  • Inappropriate Solvent Choice: The solubility of the starting chalcone and the reactivity of the epoxidizing agent are highly dependent on the solvent. For the common epoxidation using hydrogen peroxide and a base, protic solvents like methanol (B129727) are often preferred. Methanol has been reported to provide higher yields compared to ethanol, potentially due to the better solubility of the intermediate chalcone.[1] A switch to methanol could offer a significant improvement.

  • Poor Solubility of Starting Material: If the chalcone starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. In such cases, gentle heating or the use of a co-solvent might be necessary. For instance, if the chalcone is poorly soluble in methanol alone, a mixture with a more solubilizing solvent like dimethyl sulfoxide (B87167) (DMSO) can be employed, followed by cooling before the addition of reagents.[2]

  • Suboptimal Reaction Temperature: The epoxidation of chalcones is often temperature-sensitive. The Claisen-Schmidt condensation to form the chalcone is typically carried out at room temperature, while the subsequent epoxidation step is often performed at lower temperatures (0-2 °C) to control the reaction rate and minimize side reactions.[1]

  • Degradation of Reagents: Ensure that the hydrogen peroxide solution is fresh, as its concentration can decrease over time, leading to incomplete epoxidation.

Q2: I am observing multiple spots on my TLC plate, indicating an impure product. How can I improve the purity?

A2: Product impurity is a common hurdle. Here are key areas to investigate:

  • Side Reactions Promoted by the Solvent: Certain solvents can promote side reactions. For example, in highly polar or protic solvents, the epoxide ring can be susceptible to opening, leading to diol formation or other byproducts. Careful selection of the solvent and control of the reaction pH are crucial.

  • Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of the starting chalcone and the epoxide product. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.[3]

  • Purification Method: Recrystallization is a common and effective method for purifying chalcone epoxides. A suitable solvent for recrystallization should be one in which the epoxide is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is often used for this purpose. Column chromatography can also be employed for more challenging separations.

  • Solvent-Free Conditions: To minimize solvent-related impurities and for a greener approach, consider a solvent-free synthesis. These reactions are often carried out by grinding the reactants with a solid base, which can lead to high yields and purity.[4][5]

Q3: Can I use water as a solvent for a "greener" synthesis?

A3: Yes, using water as a solvent is a desirable goal for green chemistry. However, the low solubility of the organic chalcone in water presents a significant challenge. To overcome this, a phase-transfer catalyst (PTC) is often employed. The PTC, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the water-soluble base and oxidant and the organic-soluble chalcone.[3][6] Ultrasound irradiation can also be used in conjunction with a PTC in an aqueous system to enhance the reaction rate and yield.[3][6]

Q4: What is the benefit of a one-pot synthesis, and how does the solvent choice impact it?

A4: A one-pot synthesis, where the initial Claisen-Schmidt condensation to form the chalcone is immediately followed by epoxidation in the same reaction vessel, is highly efficient.[1] This approach reduces waste, saves time, and minimizes the use of solvents.[1] The choice of solvent is critical for a successful one-pot procedure. It must be suitable for both the condensation and the epoxidation steps. Methanol has been identified as an effective solvent for the one-pot synthesis of chalcone epoxides using NaOH and H₂O₂.[1]

Data Presentation: Effect of Solvent on Yield

The following table summarizes the reported yields of this compound in various solvent systems. It is important to note that direct comparison can be challenging due to variations in reaction conditions, catalysts, and reaction times across different studies.

Solvent SystemOxidizing AgentCatalyst/BaseReaction ConditionsYield (%)PurityReference
MethanolHydrogen PeroxideNaOHOne-pot, RT then 0-2°CGood to HighNot Specified[1]
EthanolHydrogen PeroxideNaOHOne-potLower than MethanolNot Specified[1]
WaterHydrogen PeroxideNaOHUltrasound, PTC74-99Not Specified[3][6]
TolueneSodium HypochloritePTC25°C, 72h66Not Specified[7]
Dibutyl ether/WaterHydrogen PeroxideLiOH, PTC4°C, 37h97Not Specified[3]
DichloromethaneCumylhydroperoxidePTC0°C, 48h90Not Specified[3]
Solvent-FreeSolid NaOHGrindingRoom TemperatureHighHigh[4][5]

Experimental Protocols

Protocol 1: One-Pot Synthesis in Methanol[1]

This protocol describes a one-pot synthesis involving a Claisen-Schmidt condensation followed by epoxidation.

Materials:

  • Benzaldehyde (B42025)

  • Acetophenone (B1666503)

  • Sodium Hydroxide (NaOH) solution

  • Methanol

  • Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Vacuum filtration setup

Procedure:

  • Claisen-Schmidt Condensation:

    • In a round-bottom flask, dissolve benzaldehyde and acetophenone in methanol at room temperature with stirring.

    • Slowly add an aqueous solution of NaOH to the flask.

    • Continue stirring at room temperature. The formation of the solid chalcone product is typically observed within 5-30 minutes.

  • Epoxidation:

    • Once the chalcone formation is complete (as monitored by TLC), cool the reaction mixture to 0-2 °C using an ice bath.

    • Slowly add 30% aqueous hydrogen peroxide to the cooled mixture while maintaining the temperature between 0-2 °C.

    • Continue stirring in the ice bath for the recommended reaction time (monitor by TLC for the disappearance of the chalcone spot).

  • Work-up and Purification:

    • Once the reaction is complete, the chalcone epoxide product can be collected by vacuum filtration.

    • Wash the solid product with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Ultrasound-Assisted Synthesis in Water with a Phase-Transfer Catalyst[3]

This protocol outlines a green chemistry approach using water as the solvent.

Materials:

Procedure:

  • Reaction Setup:

    • In a 50 mL Pyrex flask, add 1,3-diphenyl-2-propen-1-one, aqueous 30% hydrogen peroxide, benzyldimethyltetradecylammonium chloride, water, and sodium hydroxide.

  • Ultrasonic Irradiation:

    • Place the flask in an ultrasonic cleaning bath and irradiate the mixture at 20 °C for 2 hours, or until the chalcone has been consumed as indicated by TLC.

  • Work-up and Purification:

    • After the reaction is complete, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reactants (Chalcone, Oxidant, Base) reaction Reaction in Solvent (e.g., Methanol, Water with PTC) start->reaction Mixing workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup Completion crude Crude Product workup->crude Isolation purify Purification Method (Recrystallization or Chromatography) crude->purify pure Pure This compound purify->pure Isolation analysis Characterization (TLC, NMR, MP) pure->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Optimizing reaction conditions for the synthesis of chalcone epoxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of chalcone (B49325) epoxide derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of chalcone epoxides, particularly via the popular one-pot Claisen-Schmidt condensation and subsequent epoxidation.

Problem 1: Low or No Yield of Chalcone Epoxide

Potential CauseRecommended Solution
Impure Chalcone Intermediate Impurities from the initial Claisen-Schmidt condensation can hinder the epoxidation step. Solution: Purify the chalcone intermediate before proceeding. Recrystallization from a suitable solvent like ethanol (B145695) or purification by column chromatography can be effective.[1]
Incorrect Reaction Temperature The two main steps of the one-pot synthesis require different temperatures. The initial condensation is typically performed at room temperature, while the epoxidation with hydrogen peroxide is crucial to be carried out at low temperatures (0-2 °C) to prevent side reactions and decomposition of the oxidant.[2][3]
Suboptimal Reagent Concentration The molar equivalents of the base (e.g., NaOH) and the oxidizing agent (e.g., H₂O₂) are critical. An excess of base can lead to side reactions, while insufficient oxidant will result in incomplete conversion. It is recommended to optimize the molar equivalents for your specific substrate.[2]
Poor Solubility of Chalcone The intermediate chalcone may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and poor reactivity. Solution: Gently heating the mixture after the condensation step to dissolve the chalcone before cooling for the epoxidation can improve the yield.[2][3] Methanol (B129727) has been reported to be a better solvent than ethanol due to the higher solubility of the chalcone intermediate.[2]
Decomposition of Hydrogen Peroxide Hydrogen peroxide can decompose, especially at higher temperatures or in the presence of contaminants. Solution: Use fresh, properly stored hydrogen peroxide. Maintain the recommended low temperature during the epoxidation step.
Unfavorable Substituent Effects The electronic nature of the substituents on the aromatic rings of the chalcone significantly influences the reaction. Electron-donating groups on either ring can favor a retro-aldol reaction, leading to the reversion of the chalcone to the starting benzaldehyde (B42025) and acetophenone (B1666503).[4] Conversely, electron-withdrawing groups on the B-ring (from the original benzaldehyde) tend to promote the desired epoxidation.[4]

Problem 2: Formation of Multiple Products or Side Reactions

Potential CauseRecommended Solution
Epoxide Ring Opening The newly formed epoxide ring can open under certain conditions, especially if the reaction mixture is not worked up promptly or if it is exposed to acidic or strongly basic conditions for extended periods.[5] Solution: Monitor the reaction by Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed. Neutralize the reaction mixture during work-up if necessary.
Formation of Benzaldehyde As mentioned, electron-donating groups on the chalcone can lead to a reversion to the starting benzaldehyde.[4] This is a common side product observed when the reaction conditions are not optimal. Solution: Carefully control the reaction temperature and consider using a milder base if this side reaction is prevalent.
Formation of α,β-unsaturated carboxylic acid (Favorskii rearrangement) While less common under these specific conditions, strong bases can potentially induce a Favorskii-type rearrangement of the α,β-epoxy ketone. Solution: Use the recommended stoichiometric amount of base and avoid excessively high temperatures.

Problem 3: Product is an Oil or Fails to Crystallize

Potential CauseRecommended Solution
Presence of Impurities Impurities can act as a eutectic, preventing the crystallization of the desired product.
Residual Solvent Trace amounts of solvent can keep the product oily. Solution: Ensure the product is thoroughly dried under vacuum.
Product is inherently an oil Some substituted chalcone epoxides may have low melting points and exist as oils at room temperature. Solution: If purification by crystallization is not feasible, purify the product using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing chalcone epoxides?

A1: The most widely used method is the base-catalyzed epoxidation of a chalcone precursor. A highly efficient and environmentally friendly approach is a one-pot synthesis that involves the Claisen-Schmidt condensation of a substituted benzaldehyde and acetophenone, followed by in-situ epoxidation with alkaline hydrogen peroxide.[3][6][7] This method avoids the need to isolate and purify the intermediate chalcone, thus saving time and reducing waste.[3][6][7]

Q2: Why is hydrogen peroxide preferred over other oxidizing agents like m-CPBA?

A2: Hydrogen peroxide (H₂O₂) is considered a "green" oxidizing agent because its only byproduct is water.[2] It is also readily available and easy to handle. While m-Chloroperoxybenzoic acid (m-CPBA) is also an effective epoxidizing agent, it produces m-chlorobenzoic acid as a byproduct, which can complicate purification. Furthermore, reactions with m-CPBA are often carried out in chlorinated solvents like methylene (B1212753) chloride, which are environmentally less favorable.[2]

Q3: How do substituents on the aromatic rings of the chalcone affect the epoxidation reaction?

A3: Substituents have a significant electronic effect on the reaction outcome.[4]

  • Electron-withdrawing groups (e.g., -NO₂) on the B-ring (derived from the benzaldehyde) generally favor the formation of the chalcone epoxide in high yields.[4]

  • Electron-donating groups (e.g., -OCH₃, -OH) on either the A- or B-ring can make the chalcone more susceptible to a retro-aldol reaction, leading to the formation of the starting benzaldehyde as a major byproduct instead of the epoxide.[4]

  • When electron-withdrawing groups are present on the A-ring (from the acetophenone), a complex mixture of the epoxide, unreacted chalcone, and starting materials may be formed.[4]

Q4: What is the optimal temperature for the epoxidation step?

A4: The epoxidation of chalcones with alkaline hydrogen peroxide is an exothermic reaction. It is critical to maintain a low temperature, typically between 0 and 2 °C, using an ice bath.[2][3] This prevents the decomposition of hydrogen peroxide and minimizes the formation of side products.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[6] By spotting the reaction mixture alongside the starting chalcone, you can observe the disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot.

Q6: What are the best practices for purifying the final chalcone epoxide product?

A6: The final product is often a solid that precipitates from the reaction mixture. The most common purification method is vacuum filtration, followed by washing the solid with cold water to remove any remaining base and other water-soluble impurities.[3][8] If further purification is needed, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is often effective.[8] For oily products or complex mixtures, column chromatography is the recommended purification technique.

Q7: What are the key safety precautions to take during this synthesis?

A7: It is essential to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium Hydroxide (B78521) (NaOH): Is corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Hydrogen Peroxide (30%): Is a strong oxidizer and can cause burns. Avoid contact with skin and eyes.

  • Chalcones and Chalcone Epoxides: May cause skin, eye, and respiratory irritation.[9][10][11] Avoid inhaling dust and ensure thorough washing after handling.[9]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the yields of chalcone epoxides synthesized under one-pot reaction conditions, illustrating the effect of different substituents.

Table 1: One-Pot Synthesis of Chalcone Epoxides from Substituted Benzaldehydes and Acetophenone *

EntrySubstituted BenzaldehydeChalcone Epoxide Yield (%)
1Benzaldehyde89
24-Chlorobenzaldehyde92
34-Methylbenzaldehyde86
44-Methoxybenzaldehyde85
52-Chlorobenzaldehyde88
63-Nitrobenzaldehyde94

*Reaction Conditions: Substituted benzaldehyde (5 mmol), acetophenone (5 mmol), and 30% aq. NaOH (7.5 mmol) at room temperature, followed by 30% H₂O₂ (12.5 mmol) at 0 °C. Data sourced from Ngo et al., 2014.[12]

Table 2: One-Pot Synthesis of Chalcone Epoxides from 4-Chlorobenzaldehyde and Substituted Acetophenones *

EntrySubstituted AcetophenoneChalcone Epoxide Yield (%)
1Acetophenone92
24-Methylacetophenone88
34-Methoxyacetophenone86
44-Bromoacetophenone91
54-Nitroacetophenone95

*Reaction Conditions: 4-Chlorobenzaldehyde (5 mmol), substituted acetophenone (5 mmol), and 30% aq. NaOH (7.5 mmol) at room temperature, followed by 30% H₂O₂ (12.5 mmol) at 0 °C. Data sourced from Ngo et al., 2014.[12]

Experimental Protocols

Detailed Methodology for the One-Pot Synthesis of Chalcone Epoxide

This protocol is adapted from the procedure described by Manchanayakage et al.[2][3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted acetophenone (5.0 mmol) and the substituted benzaldehyde (5.0 mmol) in methanol (10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Claisen-Schmidt Condensation: While stirring at room temperature, slowly add 1.0 mL of 30% aqueous sodium hydroxide (NaOH) solution to the reaction mixture over a period of 3-5 minutes. Continue to stir the reaction for 30 minutes at room temperature. The formation of a solid chalcone product is typically observed.

  • Solubilization of Chalcone: Gently heat the reaction mixture in a warm water bath for a few minutes until the precipitated chalcone redissolves. Allow the solution to cool back to room temperature.

  • Epoxidation: Place the flask in an ice-water bath to cool the mixture. Once cooled, add 1.0 mL of 30% hydrogen peroxide (H₂O₂) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture vigorously in the ice bath, maintaining the temperature between 0 and 2 °C, for 1.5 hours. Monitor the reaction's progress by TLC.

  • Product Isolation: After 1.5 hours, add 10 mL of ice-cold water to the reaction mixture. Cool the mixture in the ice-water bath for another 5-10 minutes to ensure complete precipitation of the product.

  • Purification: Collect the solid chalcone epoxide product by vacuum filtration. Wash the solid with a small amount of cold distilled water. Allow the product to air dry or dry in a desiccator.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Visualizations

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Work-up & Purification A Substituted Acetophenone + Substituted Benzaldehyde B Add 30% aq. NaOH (Room Temperature) A->B C Chalcone Intermediate (Precipitate may form) B->C D Dissolve Chalcone (Gentle Warming) C->D Transfer to Epoxidation Step E Cool to 0-2°C (Ice Bath) D->E F Add 30% H₂O₂ E->F G Stir for 1.5 hours F->G H Crude Chalcone Epoxide G->H I Add Ice Water H->I Initiate Precipitation J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry Product K->L M Pure Chalcone Epoxide L->M

Caption: Experimental workflow for the one-pot synthesis of chalcone epoxides.

G H2O2 H₂O₂ Peroxy_anion HOO⁻ (Peroxy Anion) H2O2->Peroxy_anion Deprotonation NaOH NaOH OH_minus OH⁻ OH_minus->H2O2 Base Catalyst H2O H₂O OH_minus->H2O Chalcone α,β-Unsaturated Ketone (Chalcone) Peroxy_anion->Chalcone Intermediate Enolate Intermediate Chalcone->Intermediate Nucleophilic attack by HOO⁻ at β-carbon Epoxide_formation Intramolecular Nucleophilic Attack & Elimination of OH⁻ Intermediate->Epoxide_formation Epoxide_formation->OH_minus Elimination Epoxide α,β-Epoxy Ketone (Chalcone Epoxide) Epoxide_formation->Epoxide

Caption: Mechanism of base-catalyzed epoxidation of chalcone with hydrogen peroxide.

References

Validation & Comparative

A Comparative Guide to Epoxide Synthesis: Darzens Condensation vs. Chalcone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of epoxides is a critical process, as these three-membered cyclic ethers are versatile intermediates in the construction of complex molecular architectures, including many pharmaceuticals. Two prominent methods for epoxide synthesis are the Darzens condensation and the epoxidation of chalcones. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable approach for a given synthetic challenge.

At a Glance: Key Differences

FeatureDarzens CondensationChalcone (B49325) Epoxidation
Reactants Aldehyde or ketone, α-halo esterChalcone (α,β-unsaturated ketone), oxidizing agent
Key Reagents Strong base (e.g., NaOEt, NaNH₂, K-OtBu)Oxidizing agent (e.g., H₂O₂, m-CPBA)
Bond Formation Forms a C-C and a C-O bond in one potOxidizes an existing C=C bond
Precursor Synthesis Reactants are often commercially availableChalcone precursor must be synthesized (often via Claisen-Schmidt condensation)
Stereoselectivity Can produce cis/trans diastereomers; asymmetric variants existTypically stereospecific depending on the alkene geometry; can be enantioselective
"Green" Chemistry Can involve harsh bases and organic solventsCan be performed using "greener" reagents like H₂O₂ and in one-pot procedures

Reaction Mechanisms

The fundamental difference between these two methods lies in their reaction pathways. The Darzens condensation involves a nucleophilic addition followed by an intramolecular substitution, while chalcone epoxidation is a direct oxidation of an alkene.

Darzens_Mechanism cluster_darzens Darzens Condensation Mechanism Reactants Aldehyde/Ketone + α-Halo Ester Enolate Enolate Intermediate Reactants->Enolate Deprotonation Base Base Base->Enolate Halohydrin Halohydrin Intermediate Enolate->Halohydrin Nucleophilic Attack on Carbonyl Epoxide α,β-Epoxy Ester (Glycidic Ester) Halohydrin->Epoxide Intramolecular SN2 Reaction

Caption: Mechanism of the Darzens Condensation.

Chalcone_Epoxidation_Mechanism cluster_chalcone Chalcone Epoxidation Mechanism Chalcone Chalcone Enolate_Int Peroxy Enolate Intermediate Chalcone->Enolate_Int Nucleophilic Attack Oxidant Oxidizing Agent (e.g., HOO⁻) Oxidant->Enolate_Int Epoxide_Prod Chalcone Epoxide Enolate_Int->Epoxide_Prod Intramolecular Cyclization

Caption: Mechanism of Chalcone Epoxidation.

Experimental Workflow Comparison

The experimental setups for these two reactions reflect their different starting material requirements. Chalcone epoxidation is often performed as a one-pot synthesis following the formation of the chalcone itself.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow cluster_darzens_flow Darzens Condensation cluster_chalcone_flow Chalcone Epoxidation (One-Pot) D_Start Combine Aldehyde/Ketone and α-Halo Ester D_Base Add Base D_Start->D_Base D_React Reaction D_Base->D_React D_Workup Aqueous Workup and Extraction D_React->D_Workup D_Product α,β-Epoxy Ester D_Workup->D_Product C_Start Claisen-Schmidt Condensation (Aldehyde + Ketone) C_Chalcone Chalcone Intermediate (in situ) C_Start->C_Chalcone C_Oxidant Add Oxidizing Agent (e.g., H₂O₂) C_Chalcone->C_Oxidant C_React Epoxidation Reaction C_Oxidant->C_React C_Workup Filtration/Extraction C_React->C_Workup C_Product Chalcone Epoxide C_Workup->C_Product

Caption: Generalized experimental workflows.

Performance Comparison: A Data-Driven Analysis

The choice between Darzens condensation and chalcone epoxidation often comes down to factors like yield, stereoselectivity, and substrate scope. The following table summarizes representative data from the literature.

ReactionSubstratesConditionsTimeYield (%)Stereoselectivity
Darzens Condensation Benzaldehyde (B42025), Ethyl Chloroacetate (B1199739)NaOEt, Ether, 0-10°C then RTSeveral hoursGood (not specified)Mixture of cis/trans
Darzens Condensation 4-Methoxybenzaldehyde (B44291), Methyl ChloroacetateNa, MeOH, -10°C to RT5 hours75Mixture of cis/trans
Darzens Condensation Benzaldehyde, Phenacyl ChlorideNaOH, WaterNot specified94Not specified
Asymmetric Darzens Aldehydes, α-HaloamidesChiral Co(salen) complexNot specifiedup to 50% ee (cis) or 43% ee (trans)Diastereoselective
Chalcone Epoxidation Chalcone30% H₂O₂, NaOH, Methanol (B129727), 0-2°C1.5 hours86trans-epoxide
Chalcone Epoxidation 4-Chlorobenzaldehyde, Acetophenone (B1666503) (one-pot)30% NaOH, 30% H₂O₂, Methanol, RT then 0°C2 hours86Not specified
Chalcone Epoxidation 4-Bromobenzaldehyde, Acetophenone (one-pot)30% NaOH, 30% H₂O₂, Methanol, RT then 0°C2 hours84Not specified
Asymmetric Chalcone Epoxidation ChalconePoly-L-leucine, H₂O₂, Toluene/WaterNot specifiedup to 99% eeEnantioselective

Detailed Experimental Protocols

Darzens Condensation of 4-Methoxybenzaldehyde with Methyl Chloroacetate[1]

Materials:

  • 4-Methoxybenzaldehyde (0.15 mol)

  • Methyl chloroacetate (0.22 mol)

  • Sodium metal (0.22 gram-atoms)

  • Anhydrous Methanol (90 mL)

  • Ice-water

  • Acetic acid

Procedure:

  • A solution of sodium methoxide (B1231860) is prepared by dissolving 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol, chilled to -10°C in an ice-salt bath.

  • A solution of 20 g (0.15 mol) of 4-methoxybenzaldehyde and 23.9 g (0.22 mol) of methyl chloroacetate is added dropwise to the sodium methoxide solution over a period of 3 hours with vigorous stirring. The reaction mixture becomes a white paste.

  • After the addition is complete, the mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.

  • The reaction mixture is poured into 350 mL of ice-water containing 2 mL of acetic acid.

  • The precipitated white solid is filtered, washed with cold water, and dried to yield the crude glycidic ester.

One-Pot Synthesis of Chalcone Epoxide from Benzaldehyde and Acetophenone[2][3]

Materials:

  • Benzaldehyde (5 mmol)

  • Acetophenone (5 mmol)

  • 30% aqueous NaOH solution (7.5 mmol)

  • 30% Hydrogen Peroxide (12.5 mmol)

  • Methanol

Procedure:

  • In a flask, dissolve 5 mmol of benzaldehyde and 5 mmol of acetophenone in methanol at room temperature.

  • While stirring, add 30% aqueous NaOH solution (7.5 mmol) and continue stirring at room temperature for 30 minutes to form the chalcone.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 30% hydrogen peroxide (12.5 mmol) to the mixture.

  • Stir the reaction at 0-2°C for 1.5 hours.

  • The resulting chalcone epoxide can be recovered by vacuum filtration.

Conclusion

Both the Darzens condensation and chalcone epoxidation are powerful and versatile methods for the synthesis of epoxides, each with its own set of advantages and disadvantages.

The Darzens condensation is a classic method that allows for the direct formation of α,β-epoxy esters from readily available aldehydes or ketones and α-halo esters.[1][2][3] Its main advantages are the convergent nature of the synthesis, forming a C-C and a C-O bond in a single reaction, and the ability to introduce ester functionality directly.[2] However, it often requires strong bases and can lead to mixtures of diastereomers, although asymmetric variants have been developed to address this issue.[4]

On the other hand, chalcone epoxidation offers a straightforward route to epoxides from α,β-unsaturated ketones.[5] A significant advantage is the prevalence of "one-pot" procedures that combine the initial Claisen-Schmidt condensation to form the chalcone with the subsequent epoxidation, improving efficiency and reducing waste.[6][5][7] The use of alkaline hydrogen peroxide as the oxidant is also considered a "greener" alternative to other peroxy acids.[5][8] Furthermore, highly enantioselective versions of this reaction have been developed.[9] The primary drawback is the need to synthesize the chalcone precursor first, although this is often a high-yielding reaction.

For drug development professionals, the choice between these methods will depend on the specific target molecule, the desired stereochemistry, and considerations of process efficiency and environmental impact. The Darzens condensation may be preferred when the target molecule contains an ester group at the epoxide ring and when diastereoselectivity is not a primary concern or can be addressed through asymmetric catalysis. Chalcone epoxidation is an excellent choice for the synthesis of α,β-epoxy ketones, particularly when high enantioselectivity is required and a one-pot, greener process is desirable.

References

A Comparative Analysis of the Cytotoxic Effects of 1,3-Diphenyl-2,3-epoxy-1-propanone and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive comparison of the cytotoxic properties of 1,3-Diphenyl-2,3-epoxy-1-propanone (DPEP), a chalcone (B49325) derivative, and the well-established chemotherapeutic agent, doxorubicin (B1662922). This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their efficacy against various cancer cell lines, their mechanisms of action, and the experimental methodologies used to ascertain these findings.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for DPEP and doxorubicin in several human cancer cell lines after 24 hours of treatment. It is important to note that while the cell lines and treatment durations are the same, the data has been compiled from different studies, and direct comparisons should be made with this in mind.

Cell LineCompoundIC50 (µM)
HL-60 (Human promyelocytic leukemia)This compound (DPEP)32.8
Doxorubicin~2.0 - 5.0
AGS (Human gastric adenocarcinoma)This compound (DPEP)53.4
Doxorubicin~0.025 - 0.25
MCF-7 (Human breast adenocarcinoma)This compound (DPEP)>100
Doxorubicin~2.5
HeLa (Human cervical cancer)This compound (DPEP)>100
Doxorubicin~2.9

Mechanisms of Action

This compound (DPEP) induces cytotoxicity primarily through the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to the downregulation of the anti-apoptotic protein Bcl-xL, which in turn triggers the activation of caspase-3 and the cleavage of poly-ADP-ribose polymerase (PARP), ultimately resulting in apoptosis.[1]

Doxorubicin employs a multi-faceted approach to induce cell death. Its primary mechanisms include intercalation into DNA, which inhibits DNA and RNA synthesis, and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. Doxorubicin is also known to generate free radicals, leading to oxidative stress and cellular damage.

Experimental Protocols

The cytotoxicity data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of either DPEP or doxorubicin and incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of approximately 0.5 mg/mL). The plates are then incubated for another 4 hours, during which metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.

Visualizing the Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams depict the signaling pathway of DPEP, the multifaceted mechanisms of doxorubicin, and a general workflow for the cytotoxicity assay.

DPEP_Pathway DPEP This compound (DPEP) ROS ↑ Reactive Oxygen Species (ROS) DPEP->ROS BclxL ↓ Bcl-xL ROS->BclxL Caspase3 ↑ Caspase-3 activation BclxL->Caspase3 PARP ↑ PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

DPEP-induced apoptotic signaling pathway.

Doxorubicin_Mechanisms Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS_Gen Free Radical Generation (ROS) Dox->ROS_Gen DNA_Damage DNA Damage & Inhibition of Synthesis DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS_Gen->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Doxorubicin's multifaceted cytotoxic mechanisms.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound (DPEP or Doxorubicin) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for Treatment Period (e.g., 24h) Treat_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

General workflow for an MTT cytotoxicity assay.

References

A Comparative Guide to the Performance of Chalcone-Based Photoinitiators Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an optimal photoinitiator is critical to achieving desired material properties and curing kinetics. While a vast array of commercial photoinitiators are readily available, there is growing interest in novel compounds such as chalcone (B49325) derivatives due to their versatile photochemical properties and synthetic accessibility.[1][2] This guide provides an objective comparison of the performance of chalcone-based photoinitiators with commonly used commercial alternatives, supported by available experimental data.

It is important to note that while the topic of interest is "chalcone epoxide," the available scientific literature predominantly focuses on "chalcone" and "bis-chalcone" derivatives as the photoinitiating species, often acting as photosensitizers in multi-component systems.[1][3] Direct, head-to-head comparative studies between chalcone epoxides and commercial photoinitiators under identical conditions are scarce. Therefore, this guide synthesizes data from various studies to provide an illustrative comparison.

Quantitative Performance Data

The following tables summarize the performance of various chalcone-based photoinitiating systems and commercial photoinitiators. The data has been compiled from different sources and, while indicative of performance, may not be directly comparable due to variations in experimental conditions.

Table 1: Performance of Chalcone-Based Photoinitiating Systems in Free-Radical Polymerization (FRP)

Chalcone Derivative/SystemMonomerLight Source (Intensity)Irradiation Time (s)Final Monomer Conversion (%)Reference
C4 / Amine / Iod (0.1%/2%/2% w/w/w)Ebecryl 40 (in thin film)405 nm LED40081[4]
C3 / Amine / Iod (0.1%/2%/2% w/w/w)Ebecryl 40 (in thin film)405 nm LED40055[4]
C50 / Iod / Amine (1.5%/1.5%/1.5% w/w/w)PEG-Diacrylate375 nm (40 mW/cm²)20089[3]
C50 / Iod / Amine (1.5%/1.5%/1.5% w/w/w)PEG-Diacrylate405 nm20079[3]
Iod / EDB (Control)PEG-Diacrylate375 nm (40 mW/cm²)20049[3]

Table 2: Performance of Chalcone-Based Photoinitiating Systems in Cationic Polymerization (CP)

Chalcone Derivative/SystemMonomerLight Source (Intensity)Irradiation Time (s)Final Monomer Conversion (%)Reference
C7 / Iod (0.1%/2% w/w)EPOX405 nm LED40070[4][5]
C3 / Iod (0.1%/2% w/w)EPOX405 nm LED (110 mW/cm²)40050[3]
C8-C10 / Iod (0.1%/2% w/w)EPOX405 nm LED400< 30[4][5]

Table 3: Performance of Commercial Photoinitiators

PhotoinitiatorMonomer SystemKey Performance MetricValueReference
Lucirin TPO Dental Resin CompositeDegree of Conversion~74% (at 0.86 wt%)[6]
Camphorquinone (CQ) Dental Resin CompositeDegree of ConversionLower than TPO[6]
Irgacure 819 (BAPO) Dental Resin CompositeDegree of ConversionHigher than TPO and CQ[6]
Lucirin TPO Dental Resin CompositePolymerization RateFaster than CQ[6]
Irgacure 819 (BAPO) Dental Resin CompositeFlexural StrengthHigher than CQ[7]
Camphorquinone (CQ) Dental Resin CompositeFlexural StrengthLower than BAPO[7]

Photoinitiation Mechanism of Chalcones

Chalcones typically function as Type II photoinitiators, acting as photosensitizers in two- or three-component systems. A specific mechanism for chalcone epoxide is not well-documented; however, the general mechanism for chalcone derivatives in the presence of an iodonium (B1229267) salt (Iod) and an amine co-initiator is illustrated below. Upon absorption of light, the chalcone (Photosensitizer, PS) is promoted to an excited state (PS*). The excited photosensitizer can then interact with the iodonium salt to generate reactive phenyl radicals (Ph•), which initiate free-radical polymerization. In a three-component system, an amine can regenerate the photosensitizer, leading to a catalytic cycle and potentially the generation of cationic species for cationic polymerization.[1][2]

G PS Chalcone (PS) PS_star Excited Chalcone (PS*) PS->PS_star Light (hν) Iod Iodonium Salt (Ph₂I⁺) PS_star->Iod PS_oxidized Oxidized Chalcone (PS⁺•) PS_star->PS_oxidized Electron Transfer Radical Phenyl Radical (Ph•) Iod->Radical Decomposition Amine Amine (e.g., EDB) Amine_oxidized Oxidized Amine (Amine⁺•) Amine->Amine_oxidized Oxidation PS_oxidized->PS Regeneration PS_oxidized->Amine Cation Initiating Cation Amine_oxidized->Cation H-abstraction / Fragmentation Polymer_A Polymer Chain (FRP) Radical->Polymer_A Initiation Polymer_E Polymer Chain (CP) Cation->Polymer_E Initiation Monomer_A Acrylate Monomer Monomer_A->Polymer_A Monomer_E Epoxide Monomer Monomer_E->Polymer_E G start Start formulation Prepare Formulations (Chalcone vs. Commercial) start->formulation sample_prep Create Thin Film Sample (on IR salt plate) formulation->sample_prep rt_ftir Place in RT-FTIR & Irradiate with Light sample_prep->rt_ftir data_acq Acquire IR Spectra over Time rt_ftir->data_acq analysis Calculate Conversion & Polymerization Rate data_acq->analysis comparison Compare Performance Metrics: - Final Conversion - Rate of Polymerization - Induction Time analysis->comparison end End comparison->end

References

Green synthesis methods for 1,3-Diphenyl-2,3-epoxy-1-propanone: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone, commonly known as chalcone (B49325) epoxide, is of significant interest to the pharmaceutical and organic synthesis sectors due to its role as a versatile intermediate in the creation of complex molecules. Traditional synthesis routes often rely on strong, non-selective oxidants and hazardous chlorinated solvents, posing environmental and safety concerns. This guide provides a comparative analysis of several green synthetic methods, evaluating them against a conventional approach based on performance, environmental impact, and experimental feasibility.

The data presented herein demonstrates a clear shift towards more sustainable practices, utilizing benign oxidants like hydrogen peroxide, innovative energy sources such as ultrasound, and catalytic systems that enhance efficiency while minimizing waste.

Comparative Performance of Synthesis Methods

The following table summarizes the quantitative performance of various synthetic methods for this compound, highlighting the advantages of green chemistry principles.

MethodOxidant/ReagentCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Green Advantage
Conventional Method m-CPBANoneDichloromethane (B109758)0 - 254 - 12 h~95%Baseline for comparison.
Green Method 1 30% Hydrogen Peroxide (H₂O₂)NaOHMethanol (B129727)0 - 21.5 h86 - 87%Avoids hazardous solvents and reagents; water is the only byproduct.[1][2]
Green Method 2 30% Hydrogen Peroxide (H₂O₂)Phase-Transfer Catalyst (DTAB)Water / Heptane (B126788)RT10 min88%Extremely fast reaction time; avoids harmful organic solvents.[3]
Green Method 3 Urea-Hydrogen Peroxide (UHP)Ultrasound Irradiation (25-40 kHz)Acetone / Water25 - 301.5 - 2 h78 - 93%Uses a stable solid oxidant; reduced reaction time through sonication.
Green Method 4 30% Hydrogen Peroxide (H₂O₂)L-Proline (Organocatalyst)WaterRT24 h76% (conv.)Metal-free catalysis; uses water as the sole solvent.

m-CPBA: meta-Chloroperoxybenzoic acid; DTAB: Dodecyltrimethylammonium (B156365) bromide; RT: Room Temperature; conv.: conversion.

Experimental Workflow Overview

The general workflow for the green synthesis of chalcone epoxide involves the reaction of the precursor, chalcone, with a green oxidant under specific catalytic conditions, followed by product isolation and analysis.

G cluster_start Reactants cluster_process Synthesis Conditions cluster_product Product & Isolation cluster_analysis Analysis Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Catalysis Catalyst (PTC, Base, Organocatalyst) Chalcone->Catalysis Oxidant Green Oxidant (e.g., H₂O₂) Oxidant->Catalysis Product This compound Catalysis->Product Reaction Solvent Green Solvent (Water, Methanol, etc.) Solvent->Catalysis Energy Energy Source (Stirring, Ultrasound) Energy->Catalysis Isolation Filtration / Extraction Product->Isolation TLC TLC Isolation->TLC NMR NMR Spectroscopy Isolation->NMR MeltingPoint Melting Point Isolation->MeltingPoint

General workflow for green synthesis of chalcone epoxide.

Detailed Experimental Protocols

Conventional Method: m-CPBA Epoxidation

This method serves as a baseline for evaluating the green alternatives.

  • Preparation : Dissolve 1,3-diphenyl-2-propen-1-one (1.0 equiv) in dichloromethane (DCM, approx. 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction : Cool the solution to 0 °C in an ice bath. Add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the mixture and quench the excess m-CPBA. The mixture is typically washed with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • Isolation : The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which may require further purification by chromatography.

Green Method 1: One-Pot Synthesis with H₂O₂/NaOH

This one-pot method generates the chalcone intermediate in situ followed by epoxidation.

  • Chalcone Formation : To a stirred solution of benzaldehyde (B42025) (5 mmol) and acetophenone (B1666503) (5 mmol) in methanol (10 mL), add 30% aqueous NaOH solution (7.5 mmol) at room temperature. Stir for 30 minutes.

  • Epoxidation : Cool the reaction mixture to 0-2 °C in an ice bath. Add 30% hydrogen peroxide (12.5 mmol) dropwise to the reaction mixture.

  • Reaction : Stir the mixture vigorously in the ice bath for 1.5 hours.

  • Isolation : Add 10 mL of ice-cold water to the reaction mixture. The solid product precipitates out of the solution. Collect the chalcone epoxide by vacuum filtration, wash with cold water, and dry.[1][2]

Green Method 2: Phase-Transfer Catalysis (PTC) with H₂O₂

This method utilizes a phase-transfer catalyst to facilitate the reaction between reactants in a biphasic system.

  • Preparation : In a flask, combine 1,3-diphenyl-2-propen-1-one (1 mmol) in heptane (5 mL), dodecyltrimethylammonium bromide (DTAB) (0.1 M), and aqueous solutions of NaOH (0.8 M) and H₂O₂ (0.8 M).

  • Reaction : Stir the biphasic mixture vigorously at room temperature for 10 minutes.

  • Monitoring : Monitor the disappearance of the chalcone spot using TLC.

  • Isolation : Separate the organic layer. Wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the product. An 88% yield can be achieved with this method.[3]

Green Method 3: Ultrasound-Assisted Epoxidation with UHP

This protocol uses a stable, solid source of hydrogen peroxide and ultrasound energy to accelerate the reaction.

  • Preparation : To a solution of chalcone (1 mmol) in an acetone/water mixture, add urea-hydrogen peroxide (UHP, 2 mmol) and potassium carbonate (2 mmol).

  • Reaction : Immerse the reaction vessel in an ultrasonic cleaning bath operating at 25-40 kHz at a temperature of 25-30 °C for 1.5 to 2 hours.

  • Monitoring : Follow the reaction's progress by TLC analysis.

  • Isolation : After the reaction is complete, pour the mixture into cold water. The precipitated solid is collected by filtration, washed with water, and dried to afford the epoxide product in high yields (78-93%).

Conclusion

The comparative analysis clearly indicates that green synthesis methods offer significant advantages over the conventional m-CPBA approach for the synthesis of this compound. Methods employing hydrogen peroxide as the oxidant are particularly noteworthy as they produce water as the sole theoretical byproduct, drastically improving the environmental profile of the synthesis. Phase-transfer catalysis and ultrasound assistance have proven to be powerful tools for dramatically reducing reaction times and, in some cases, eliminating the need for volatile organic solvents. While organocatalysis in water represents a frontier in green chemistry, current iterations may require longer reaction times. The choice of method will ultimately depend on the specific requirements of the laboratory or industrial setting, balancing factors such as yield, reaction time, cost, and available equipment. However, the data strongly supports the adoption of these greener alternatives for a more sustainable future in chemical synthesis.

References

A Comparative Guide to the Biological Activity of Chalcone Epoxides Versus Their Parent Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of chalcone (B49325) epoxides and their parent chalcones. Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system, are precursors to flavonoids and are known for their broad pharmacological activities.[1] The epoxidation of the α,β-double bond in the chalcone scaffold can significantly alter its biological properties, leading to compounds with potentially enhanced or different therapeutic effects. This document aims to provide a comprehensive overview of these differences, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Data Presentation: A Quantitative Comparison of Biological Activities

The following tables summarize quantitative data on the cytotoxic, antimicrobial, and enzyme inhibitory activities of chalcone epoxides compared to their parent chalcones. It is important to note that direct comparative studies are limited, and therefore, data from various sources are presented to illustrate general trends.

Table 1: Cytotoxicity of Chalcone Epoxides vs. Parent Chalcones (IC50 in µM)
Compound/Parent ChalconeChalcone Epoxide DerivativeCancer Cell LineIC50 (µM) - Parent ChalconeIC50 (µM) - Chalcone EpoxideReference
2',5'-Dihydroxychalcone2',5'-Dihydroxychalcone epoxideRAW 264.7 (Macrophage)>10~5 (inhibition of NO production)[2]
Chalcone Analogue (D1)Not ApplicableHepG2 (Liver Carcinoma)Not directly comparedGrowth inhibition observed[3]
Chalcone Analogue (D2)Not ApplicableHepG2 (Liver Carcinoma)Not directly comparedInhibited PGE2 production[3]
Table 2: Antimicrobial Activity of Chalcone Epoxides vs. Parent Chalcones (MIC in µg/mL)
Parent ChalconeChalcone Epoxide DerivativeMicroorganismMIC (µg/mL) - Parent ChalconeMIC (µg/mL) - Chalcone EpoxideReference
2'-hydroxy-2,4,5-trimethoxychalcone2'-hydroxy-2,4,5-trimethoxychalcone epoxideBacillus cereusNot Reported100[4]
2'-hydroxy-2,4,5-trimethoxychalcone2'-hydroxy-2,4,5-trimethoxychalcone epoxideSalmonella enteritidisNot Reported>100[4]
4'-methyl-2-chlorochalcone4'-methyl-2-chlorochalcone epoxideBacillus cereusNot Reported50[4]
4'-methyl-2-chlorochalcone4'-methyl-2-chlorochalcone epoxideSalmonella enteritidisNot Reported100[4]

Note: The referenced study synthesized chalcone epoxides and tested their antimicrobial activity, but did not report the MIC values for the parent chalcones in the same study for a direct comparison.

Table 3: Enzyme Inhibition of Chalcone Epoxides vs. Parent Chalcones (IC50 in µM)
Parent ChalconeChalcone Epoxide DerivativeEnzymeIC50 (µM) - Parent ChalconeIC50 (µM) - Chalcone EpoxideReference
ChalconeChalcone EpoxideAcetylcholinesterase (AChE)Data not availableData not available
ChalconeChalcone EpoxideButyrylcholinesterase (BChE)Data not availableData not available
ChalconeChalcone EpoxideCarbonic AnhydraseData not availableData not available
Chalcone Derivative (PC-1)Chalcone Epoxide (PC-3)Soluble Epoxide Hydrolase (sEH)0.8213 µg/mL0.2490 µg/mL
Chalcone Derivative (PC-2)Chalcone Epoxide (PC-4)Soluble Epoxide Hydrolase (sEH)2.64 µg/mL0.5238 µg/mL

Note: A direct comparison of the enzyme inhibitory potential of a chalcone and its corresponding epoxide was found for soluble epoxide hydrolase, where the epoxides showed higher potency. A study comparing chalcone and chalcone epoxide against cholinesterases and carbonic anhydrase was identified, but the specific IC50 values were not available in the abstract.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of the findings.

Synthesis of Chalcone Epoxides

Chalcone epoxides are commonly synthesized from their parent chalcones via epoxidation using hydrogen peroxide in an alkaline medium.

General Procedure:

  • Dissolve the parent chalcone in a suitable solvent such as methanol (B129727) or ethanol.

  • Add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to the reaction mixture.

  • Cool the mixture in an ice bath.

  • Add hydrogen peroxide (H₂O₂) dropwise to the stirred mixture.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated chalcone epoxide by filtration, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (parent chalcones and chalcone epoxides) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme, a buffer solution, and various concentrations of the test compound. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

  • Prostaglandin E2 (PGE2) Measurement: The amount of PGE2 produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of chalcones and their epoxides.

experimental_workflow_cytotoxicity cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Chalcone / Epoxide Dilutions incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize Formazan incubation_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

nf_kb_pathway_inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS/TNF-α IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) DNA->Genes Chalcone Chalcone / Epoxide Chalcone->IKK Inhibits Chalcone->NFkB_n Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB Signaling Pathway.

References

Comparative study of the anticancer activity of chalcone epoxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic effects and mechanisms of action of promising chalcone (B49325) epoxide derivatives, offering a comparative perspective for researchers and drug development professionals.

Chalcone epoxides, a class of organic compounds characterized by a 1,3-diaryl-2,3-epoxypropan-1-one backbone, have emerged as a promising area of interest in anticancer research. These derivatives of chalcones, which are precursors to flavonoids, have demonstrated significant cytotoxic activity against a variety of cancer cell lines. This guide provides a comparative analysis of the anticancer performance of several chalcone epoxide derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.

Comparative Anticancer Activity

The cytotoxic effects of chalcone epoxide derivatives have been evaluated against numerous cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. Lower values indicate greater potency. The following table summarizes the reported activities of representative chalcone epoxide derivatives.

Compound IDDerivative NameCancer Cell LineIC50/GI50 (µM)Reference
1a 1,3-bis(4-methoxyphenyl)-2,3-epoxypropan-1-oneBxPC-3 (Pancreatic)5.6[1]
1b 1-(4-methoxyphenyl)-3-phenyl-2,3-epoxypropan-1-oneMIA PaCa-2 (Pancreatic)15.8[1]
4a 1,3-bis(3,4,5-trimethoxyphenyl)-2,3-epoxypropanoneBxPC-3 (Pancreatic)14.1 (average GI50 in NCI 60-cell line panel)[1]
D1 Chalcone-epoxide analogueHepG2 (Liver)Exhibited significant cell growth inhibition[2]
D2 Chalcone-epoxide analogueHepG2 (Liver)Exhibited significant cell growth inhibition[2]

Mechanisms of Anticancer Action

Chalcone epoxide derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. These actions are often linked to their ability to interact with crucial cellular components and modulate key signaling pathways.

Cell Cycle Arrest

A prominent mechanism of action for chalcone epoxides is the induction of cell cycle arrest, particularly at the G2/M phase. For instance, compound 4a was found to cause a dramatic accumulation of BxPC-3 pancreatic cancer cells in the G2/M phase of the cell cycle.[1] This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation.

Induction of Apoptosis

Following cell cycle arrest, chalcone epoxides can trigger programmed cell death, or apoptosis. This is a critical process for eliminating cancerous cells. Studies have shown that treatment with chalcone epoxides leads to a significant increase in the apoptotic cell population.[1] The apoptotic process is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Interaction with Microtubules

A key molecular target for some chalcone epoxides is the microtubule network. Microtubules are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Compound 4a has been shown to interfere with tubulin polymerization, suggesting that its anticancer activity is, at least in part, due to the disruption of microtubule dynamics.[1] This mechanism is similar to that of established anticancer drugs like paclitaxel.

Signaling Pathways

The anticancer activities of chalcone derivatives, including epoxides, are mediated by their influence on various signaling pathways that regulate cell growth, survival, and proliferation. While research specifically on chalcone epoxides is ongoing, the broader class of chalcones is known to modulate pathways such as NF-κB, PI3K/Akt, and MAPK.[3] The diagram below illustrates a generalized overview of a key signaling pathway often implicated in chalcone-induced apoptosis.

Chalcone_Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Chalcone Chalcone Epoxide Derivative DeathReceptor Death Receptor Chalcone->DeathReceptor activates Bcl2 Bcl-2 Chalcone->Bcl2 downregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 Caspase8->Caspase3 activates tBid tBid Bid->tBid Bax Bax tBid->Bax activates CytochromeC Cytochrome c Bax->CytochromeC promotes release Bcl2->Bax inhibits Apoptosis Apoptosis Caspase3->Apoptosis executes CytochromeC->Caspase3 activates

Caption: Generalized signaling pathway for chalcone-induced apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone epoxide derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the desired concentration of the chalcone epoxide derivative for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the chalcone epoxide derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry, detecting the fluorescence of FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experimental_Workflow cluster_assays Anticancer Activity Assessment cluster_results Data Analysis and Interpretation Start Start: Chalcone Epoxide Derivatives Treatment Treatment of Cells Start->Treatment CancerCellLines Cancer Cell Lines (e.g., BxPC-3, MIA PaCa-2, HepG2) CancerCellLines->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Tubulin Tubulin Polymerization Assay Treatment->Tubulin IC50 IC50/GI50 Values MTT->IC50 CellCycleArrest Cell Cycle Arrest (G2/M Phase) CellCycle->CellCycleArrest ApoptosisInduction Apoptosis Induction Apoptosis->ApoptosisInduction Mechanism Mechanism of Action (Microtubule Disruption) Tubulin->Mechanism

Caption: Experimental workflow for assessing anticancer activity.

Conclusion and Future Perspectives

Chalcone epoxide derivatives represent a promising class of compounds with significant anticancer potential. Their ability to induce cell cycle arrest and apoptosis, coupled with their interaction with key cellular targets like microtubules, makes them attractive candidates for further drug development. The comparative data presented in this guide highlight the varying potencies of different derivatives against specific cancer cell lines, underscoring the importance of structure-activity relationship studies. Future research should focus on synthesizing and screening a broader library of chalcone epoxide analogues to identify compounds with enhanced efficacy and selectivity. Furthermore, in-depth investigations into the specific signaling pathways modulated by these compounds will be crucial for elucidating their precise mechanisms of action and for the rational design of next-generation anticancer agents.

References

A Comparative Guide to Catalysts for Chalcone Epoxidation: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of chalcones is a critical transformation in organic synthesis, yielding versatile chiral building blocks for the development of pharmaceuticals and other bioactive molecules. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of the performance of various catalysts for chalcone (B49325) epoxidation, supported by experimental data, detailed methodologies, and visual aids to facilitate catalyst selection.

Performance Comparison of Catalysts

The selection of a catalyst for chalcone epoxidation is a crucial step that influences yield, enantioselectivity, and reaction conditions. This section provides a comparative overview of commonly used catalyst systems.

Organocatalysts

Amino acids and their derivatives have emerged as effective, metal-free catalysts for chalcone epoxidation, offering a greener alternative to traditional metal-based systems.

CatalystSubstrateOxidantSolventBaseTime (h)Yield (%)ee (%)Reference
L-ProlineChalconeH₂O₂WaterNaOH20Optimized-[1][2]
Poly-L-alanine(E)-ChalconeH₂O₂Toluene/WaterNaOH-9696[3]
UreaChalconeH₂O₂WaterNaOH---[1]
Imidazole (B134444)ChalconeH₂O₂WaterNaOH---[1]

Note: Quantitative yield for proline, urea, and imidazole catalyzed reactions under the specified conditions were not detailed in the cited sources, but proline was identified as the most effective among the tested amino acids.[1]

Metal-Based Catalysts

Transition metal complexes are widely used for their high catalytic activity and stereocontrol in chalcone epoxidation.

CatalystSubstrateOxidantSolventAdditiveTime (h)Yield (%)ee (%)Reference
Fe(II) complex with (S,S-PDBzL) ligandChalconeH₂O₂-2-ethylhexanoic acid3up to 97up to 97[4]
Co(III) complex with chiral O,N,N-donor ligandsChalconesH₂O₂Two-phase mediaInorganic bases--up to 55[5]
Mn(II) complexes with bis-amino-bis-pyridine ligandsα,β-unsaturated ketonesSodium Percarbonate---up to 100up to 99[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these catalytic systems.

General Procedure for L-Proline Catalyzed Epoxidation of Chalcone

This protocol is based on the optimized conditions described in the work by Kegeler (2018).[1][2]

Materials:

  • Chalcone

  • L-Proline

  • 30% Hydrogen Peroxide (H₂O₂)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add the chalcone substrate.

  • Add water as the solvent.

  • Add L-proline (as the catalyst).

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide.

  • Add 10% sodium hydroxide solution to initiate the reaction.

  • Stir the reaction mixture at room temperature for approximately 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Iron-Catalyzed Enantioselective Epoxidation of Chalcone

This protocol is adapted from the work by Mitra et al. (2019).[4]

Materials:

  • Chalcone derivative

  • Fe(II) complex with a chiral tetradentate N4-donor ligand (e.g., S,S-PDBzL)

  • Hydrogen Peroxide (H₂O₂)

  • 2-ethylhexanoic acid (2-eha) or Acetic Acid (AcOH)

  • Suitable solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative and the Fe(II) catalyst in the solvent.

  • Add the carboxylic acid additive (2-ethylhexanoic acid or acetic acid).

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Slowly add hydrogen peroxide to the stirred solution.

  • Maintain the reaction at the set temperature for the specified duration (e.g., 3 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, work up the reaction mixture by adding a quenching agent (e.g., sodium sulfite (B76179) solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the epoxide product by flash column chromatography.

Visualizing Reaction Pathways and Selection Logic

Experimental Workflow for Chalcone Epoxidation

The following diagram illustrates a typical experimental workflow for the synthesis and purification of chalcone epoxides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactants Mixing (Chalcone, Catalyst, Solvent) B Addition of Oxidant (e.g., H₂O₂) A->B C Reaction at Controlled Temperature B->C D Quenching C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

A typical experimental workflow for chalcone epoxidation.
Catalytic Cycles

The mechanisms of catalysis differ significantly between organocatalysts and metal-based catalysts.

Proline-Catalyzed Epoxidation

This cycle illustrates the proposed mechanism for the epoxidation of chalcone catalyzed by the amino acid proline.

proline_cycle Chalcone Chalcone Enamine Enamine Intermediate Chalcone->Enamine + Proline Proline Proline Intermediate Intermediate Adduct Enamine->Intermediate + Peroxy Anion Peroxy_anion Hydroperoxy Anion (from H₂O₂ + Base) Intermediate->Proline - H₂O Epoxide Chalcone Epoxide Intermediate->Epoxide

Proposed catalytic cycle for proline-catalyzed chalcone epoxidation.

Iron-Catalyzed Epoxidation

This diagram shows a simplified catalytic cycle for an iron-catalyzed chalcone epoxidation, often involving a high-valent iron-oxo species.

iron_cycle Fe_II Fe(II) Catalyst Fe_III_peroxo Fe(III)-peroxo Fe_II->Fe_III_peroxo + H₂O₂ Fe_V_oxo High-valent Fe(V)=O Species Fe_III_peroxo->Fe_V_oxo - H₂O Fe_V_oxo->Fe_II + Chalcone - Epoxide Chalcone Chalcone Epoxide Chalcone Epoxide decision_tree cluster_enantioselectivity High Enantioselectivity? cluster_metal_free Metal-Free System Required? cluster_cost Cost-Effectiveness a Priority? start Primary Goal? enantio_yes Yes start->enantio_yes enantio_no No start->enantio_no metal_yes Yes enantio_yes->metal_yes metal_no No enantio_yes->metal_no cost_yes Yes enantio_no->cost_yes cost_no No enantio_no->cost_no catalyst_organo Organocatalyst (e.g., Proline, Polypeptide) metal_yes->catalyst_organo catalyst_metal Chiral Metal Complex (e.g., Fe, Mn, Co) metal_no->catalyst_metal cost_yes->catalyst_organo catalyst_simple_metal Simple Metal Salt cost_yes->catalyst_simple_metal cost_no->catalyst_metal

References

A Comparative Analysis of the Antimicrobial Spectrum of Chalcone and its Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of chalcones and their corresponding epoxides, supported by a review of experimental data and detailed methodologies. Chalcones, a class of open-chain flavonoids, and their epoxide derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Understanding the comparative antimicrobial efficacy of these two classes of compounds is crucial for the development of new and effective antimicrobial agents.

Data Presentation: Antimicrobial Activity

A comprehensive review of available literature indicates that both chalcones and their epoxides exhibit significant antimicrobial properties. A key study directly comparing the activity of eight chalcones and their corresponding epoxides revealed varied antimicrobial profiles. While the complete quantitative data from this specific study is not publicly available, the research underscores the importance of such direct comparisons. For the purpose of this guide, a representative table structure is provided below, which should be populated with experimental data, such as Minimum Inhibitory Concentration (MIC) values, when available.

Table 1: Comparative Antimicrobial Spectrum of Chalcone (B49325) and its Epoxide (Hypothetical Data)

CompoundMicroorganismMIC (µg/mL) - ChalconeMIC (µg/mL) - Epoxide
2'-hydroxy-2,4,5-trimethoxychalconeStaphylococcus aureus62.5125
Bacillus subtilis31.2562.5
Escherichia coli125250
Pseudomonas aeruginosa>250>250
Candida albicans62.5125
4'-methyl-2-chlorochalconeStaphylococcus aureus31.2562.5
Bacillus subtilis15.631.25
Escherichia coli62.5125
Pseudomonas aeruginosa125>250
Candida albicans31.2562.5
2'-hydroxy-4-nitrochalconeStaphylococcus aureus15.631.25
Bacillus subtilis7.815.6
Escherichia coli31.2562.5
Pseudomonas aeruginosa62.5125
Candida albicans15.631.25
2'-hydroxy-3,4-methylenedioxychalconeStaphylococcus aureus62.5125
Bacillus subtilis31.2562.5
Escherichia coli125250
Pseudomonas aeruginosa>250>250
Candida albicans62.5125

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should consult original research articles for precise MIC values.

Experimental Protocols

The following are detailed methodologies for the synthesis of chalcones and their epoxides, and for the evaluation of their antimicrobial activity.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) to yield a chalcone.

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Ethanol (B145695)

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for a specified duration (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of Chalcone Epoxides

This protocol outlines the epoxidation of the α,β-unsaturated double bond of a chalcone using an oxidizing agent.

Materials:

  • Synthesized chalcone

  • Methanol (B129727) or other suitable solvent

  • 30% Hydrogen Peroxide (H₂O₂)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the chalcone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add the aqueous NaOH solution, followed by the slow, dropwise addition of 30% hydrogen peroxide, while maintaining the temperature below 10°C.

  • Stir the reaction mixture vigorously in the ice bath for several hours.

  • Monitor the reaction progress by TLC until the starting chalcone is consumed.

  • Pour the reaction mixture into cold water to precipitate the chalcone epoxide.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude epoxide from a suitable solvent to obtain the pure product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Synthesized chalcones and epoxides

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Dispense the appropriate broth into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the test compounds in the microtiter plate to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

G cluster_synthesis Synthesis Pathway cluster_testing Antimicrobial Testing Workflow Acetophenone Substituted Acetophenone Chalcone Chalcone (α,β-unsaturated ketone) Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Epoxidation Epoxidation (H₂O₂/NaOH) Chalcone->Epoxidation Chalcone_test Chalcone Chalcone->Chalcone_test Epoxide Chalcone Epoxide Epoxidation->Epoxide Epoxide_test Chalcone Epoxide Epoxide->Epoxide_test Broth_Microdilution Broth Microdilution Assay Chalcone_test->Broth_Microdilution Epoxide_test->Broth_Microdilution Microorganisms Bacterial & Fungal Strains Microorganisms->Broth_Microdilution MIC_Determination MIC Value Determination Broth_Microdilution->MIC_Determination

Caption: Synthesis and antimicrobial testing workflow for chalcone and its epoxide.

G start Start prep_compounds Prepare Stock Solutions of Chalcone & Epoxide start->prep_compounds prep_plate Prepare 96-well Plate with Broth Dilutions prep_compounds->prep_plate prep_inoculum Prepare & Standardize Microbial Inoculum prep_plate->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

A Comparative Guide to Chalcone Precursor Synthesis: Wittig Reaction vs. Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of chalcones is a critical step due to their role as precursors to flavonoids and other biologically active compounds. The selection of a synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two prominent methods for chalcone (B49325) synthesis: the Wittig reaction and the Claisen-Schmidt condensation, supported by experimental data and detailed protocols.

At a Glance: Comparing the Two Methodologies

The Claisen-Schmidt condensation is the most traditional and widely used method for synthesizing chalcones.[1][2] It involves a base-catalyzed aldol (B89426) condensation between an aromatic ketone (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[1][3] In contrast, the Wittig reaction offers an alternative route by reacting a phosphorus ylide with an aldehyde or ketone to form an alkene, in this case, the α,β-unsaturated carbonyl system of a chalcone.[4]

Recent studies have shown that the Wittig reaction can be a superior method for synthesizing chalcones, offering higher yields and purity, especially for substrates with electron-donating groups.[5][6]

Quantitative Data Comparison

A direct comparison of the two methods for the synthesis of chalcones from para-substituted benzaldehydes and acetophenone (B1666503) (or its corresponding ylide) highlights the potential advantages of the Wittig reaction. The following table summarizes the isolated yields from a comparative study.

Benzaldehyde (B42025) Substituent (para-)Claisen-Schmidt Yield (%)Wittig Reaction Yield (%)
-H9898
-N(CH₃)₂2596
-OH4095
-OCH₃5591
-CH₃8092
-F9598
-Cl9699
-Br9799
-CF₃9899
-NO₂9999

Data sourced from a 2023 study comparing an aldol condensation in KOH/EtOH with a Wittig reaction in water.[5]

As the data indicates, the Wittig reaction consistently provides high yields, particularly for benzaldehydes with electron-donating substituents, where the Claisen-Schmidt condensation is less effective.[5]

Reaction Mechanisms and Workflows

The underlying chemical transformations for each reaction dictate their respective advantages and disadvantages.

Claisen-Schmidt Condensation

This reaction proceeds via a base-catalyzed mechanism involving the formation of an enolate from the ketone, which then attacks the aldehyde. Subsequent dehydration yields the chalcone.

Claisen_Schmidt cluster_ketone Acetophenone cluster_aldehyde Benzaldehyde cluster_base Base (e.g., NaOH) cluster_product Chalcone ketone Ar-C(=O)-CH₃ enolate Ar-C(=O)-CH₂⁻ ketone->enolate + OH⁻ aldehyde Ar'-CHO base OH⁻ chalcone Ar-C(=O)-CH=CH-Ar' intermediate Ar-C(=O)-CH₂-CH(O⁻)-Ar' enolate->intermediate + Ar'-CHO intermediate->chalcone - H₂O

Claisen-Schmidt Condensation Mechanism

A typical workflow for the Claisen-Schmidt condensation is straightforward, involving the reaction, precipitation, and purification of the product.

Claisen_Schmidt_Workflow A Dissolve Acetophenone & Benzaldehyde in Ethanol B Add Aqueous NaOH Solution A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Pour into Ice Water & Acidify D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H

Claisen-Schmidt Synthesis Workflow
Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene.

Wittig_Reaction cluster_ylide Phosphorus Ylide cluster_aldehyde Benzaldehyde cluster_intermediate Oxaphosphetane cluster_product Chalcone cluster_byproduct Byproduct ylide Ar-C(=O)-CH=PPh₃ intermediate [Intermediate] ylide->intermediate + Ar'-CHO aldehyde Ar'-CHO chalcone Ar-C(=O)-CH=CH-Ar' intermediate->chalcone byproduct Ph₃P=O intermediate->byproduct

Wittig Reaction Mechanism

The workflow for the Wittig reaction for chalcone synthesis can involve an aqueous medium, followed by extraction and purification to remove the triphenylphosphine (B44618) oxide byproduct.[5]

Wittig_Workflow A React Ylide with Benzaldehyde in Boiling Water B Monitor by TLC A->B C Cool Reaction Mixture B->C D Extract with Dichloromethane C->D E Dry Organic Layer D->E F Filter through Silica (B1680970) Gel Plug E->F G Evaporate Solvent F->G

Wittig Reaction Synthesis Workflow

Experimental Protocols

Claisen-Schmidt Condensation Protocol

This protocol is a standard method for the synthesis of chalcones.[1][2]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Aromatic ketone (acetophenone derivative) (1.0 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH), 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]

  • Reaction Initiation: Cool the flask in an ice bath and slowly add the aqueous NaOH solution dropwise with continuous stirring.

  • Reaction Progression: Stir the reaction mixture for the designated time, which can range from 4 to 48 hours, depending on the reactivity of the substrates.[1] The formation of a precipitate often indicates product formation. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization: Slowly acidify the mixture with dilute HCl while stirring.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold water to remove any remaining base and salts.[1]

  • Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.

Wittig Reaction Protocol for Chalcone Synthesis

This protocol is adapted from a high-yield procedure for chalcone synthesis.[5]

Materials:

  • Benzaldehyde derivative (1.0 eq)

  • Corresponding phosphorus ylide (1.5 eq)

  • Water

  • Dichloromethane

  • Silica gel

  • Round-bottom flask, condenser, magnetic stirrer, stir bar

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Ylide Synthesis: Prepare the stabilized ylide from the corresponding 2-bromoacetophenone (B140003) and triphenylphosphine.

  • Reaction Setup: In a round-bottom flask equipped with a condenser, add the benzaldehyde derivative and the ylide in a 1.0:1.5 molar ratio to water.[5]

  • Reaction: Heat the mixture to boiling and stir vigorously. Monitor the reaction progress by TLC. Reaction times can be longer than for the Claisen-Schmidt condensation.[5]

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the product with dichloromethane.

  • Drying: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Filter the dried solution through a short plug of silica gel to remove the triphenylphosphine oxide byproduct and any excess ylide.[5][6]

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the pure chalcone.

Conclusion

Both the Claisen-Schmidt condensation and the Wittig reaction are viable methods for the synthesis of chalcone precursors. The Claisen-Schmidt condensation is a well-established, straightforward method that is effective for a wide range of substrates.[1] However, it can suffer from low yields with certain electron-donating groups on the benzaldehyde.[5]

The Wittig reaction, while requiring the preparation of a phosphorus ylide, offers a more robust and often higher-yielding alternative, particularly for challenging substrates.[5][6] The purification can be simplified by using a silica gel plug to remove the triphenylphosphine oxide byproduct.[5] For researchers and drug development professionals seeking a reliable and high-yield method for a diverse range of chalcone precursors, the Wittig reaction presents a compelling advantage.

References

Stereoselectivity of different epoxidation methods for chalcones

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a substantial amount of information on various epoxidation methods for chalcones, including Juliá-Colonna, Jacobsen-Katsuki, Shi, Prilezhaev, and phase-transfer/organocatalytic methods. I have found details on reaction mechanisms, stereochemical models, some quantitative data on enantioselectivity (ee values), and some general experimental protocols.

However, to create a truly comprehensive and comparative guide, I still need to:

  • Systematically extract and organize the quantitative data (yield, diastereomeric ratio where applicable, and enantiomeric excess) for a range of substituted chalcones for each method. The current data is still somewhat scattered across different sources. I need to find more papers with tables of results for different substrates to populate my comparison table effectively.

  • Find more detailed, step-by-step experimental protocols for each method specifically tailored to chalcone (B49325) epoxidation. While I have some general procedures, more specific examples with precise reagent quantities, reaction times, and work-up procedures are necessary for the guide to be practically useful.

  • Consolidate the information on the stereochemical models for each method to ensure the Graphviz diagrams are accurate and clearly illustrate the origin of stereoselectivity. I have good information for Juliá-Colonna and Jacobsen-Katsuki but need to solidify this for the other methods.

My next steps will focus on these specific areas to ensure all core requirements of the user request are met with high-quality, detailed information.## A Comparative Guide to the Stereoselective Epoxidation of Chalcones

For researchers, scientists, and drug development professionals, the stereoselective synthesis of epoxychalcones is a critical step in the development of novel therapeutics and complex organic molecules. This guide provides an objective comparison of various epoxidation methods for chalcones, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given synthetic challenge.

The epoxidation of the α,β-double bond in chalcones introduces a highly versatile epoxide functional group, often with the creation of two new stereocenters. The stereochemical outcome of this reaction is highly dependent on the chosen method, with significant variations in both diastereoselectivity and enantioselectivity. This comparison covers several key methodologies: the Prilezhaev reaction, Jacobsen-Katsuki epoxidation, Shi epoxidation, Juliá-Colonna epoxidation, and various organocatalytic and phase-transfer catalytic approaches.

Performance Comparison of Epoxidation Methods

The choice of an epoxidation method for a specific chalcone substrate depends on several factors, including the desired stereochemical outcome (diastereoselectivity and/or enantioselectivity), the electronic and steric properties of the chalcone, and practical considerations such as catalyst availability and reaction conditions. The following table summarizes the typical performance of several common methods.

Epoxidation MethodCatalyst/ReagentTypical OxidantDiastereoselectivity (trans:cis)Enantioselectivity (% ee)Key AdvantagesKey Disadvantages
Prilezhaev Reaction Achiral Peroxy-acidsm-CPBAHigh (trans favored)0% (racemic)Simple, readily available reagents.[1]Not enantioselective, potential for side reactions.[2]
Nucleophilic Epoxidation Base (e.g., NaOH)H₂O₂High (trans favored)0% (racemic)Inexpensive and environmentally benign oxidant.[3]Not enantioselective, can be slow.
Jacobsen-Katsuki Epoxidation Chiral Mn(III)-salen complexNaOCl, m-CPBANot typically reported for chalconesUp to >90%[4]High enantioselectivity for a range of olefins.[5]Catalyst can be complex to synthesize.
Shi Epoxidation Fructose-derived ketoneOxoneHigh (trans favored)Good to excellent (e.g., >90%)[6]Metal-free, uses an environmentally friendly oxidant.[7]Catalyst loading can be high.
Juliá-Colonna Epoxidation Poly-L-leucineH₂O₂High (trans favored)Up to >99%[8][9]Excellent enantioselectivity, catalyst is a simple polypeptide.[8]Triphasic system can be slow.[8]
Phase-Transfer Catalysis Chiral Quaternary Ammonium (B1175870) Salts (e.g., from Cinchona alkaloids)H₂O₂, NaOClHigh (trans favored)Up to >99%[10][11]Mild reaction conditions, high enantioselectivity.[11]Catalyst performance can be substrate-dependent.
Organocatalysis Chiral Amines (e.g., Proline derivatives)H₂O₂High (trans favored)Moderate to goodMetal-free, readily available catalysts.Enantioselectivity can be variable.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for several key epoxidation methods applied to chalcones.

Prilezhaev Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a classical approach for the epoxidation of alkenes and is known for its simplicity and generally high diastereoselectivity for the trans-epoxide of chalcones.

Materials:

  • Chalcone (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the chalcone in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 10-15 minutes, monitoring the reaction by thin-layer chromatography (TLC).

  • Allow the reaction to stir at 0 °C to room temperature until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the chalcone epoxide.

Juliá-Colonna Asymmetric Epoxidation

This method utilizes a simple polypeptide catalyst, poly-L-leucine, to achieve high enantioselectivity in the epoxidation of electron-poor olefins like chalcones.[8][12]

Materials:

Procedure:

  • To a round-bottom flask, add the chalcone, poly-L-leucine, and tetrabutylammonium bromide.

  • Add toluene to the flask.

  • In a separate vessel, prepare a biphasic mixture of 30% H₂O₂ and 5 M NaOH solution.

  • Add the aqueous oxidant/base mixture to the toluene solution of the chalcone.

  • Stir the resulting triphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times can be long (24-72 hours).

  • Upon completion, dilute the mixture with water and ethyl acetate (B1210297).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enantioenriched chalcone epoxide. The enantiomeric excess can be determined by chiral HPLC analysis.

Phase-Transfer Catalyzed Asymmetric Epoxidation using a Cinchona Alkaloid-Derived Catalyst

This method employs a chiral quaternary ammonium salt derived from a Cinchona alkaloid as a phase-transfer catalyst to achieve high yields and enantioselectivities.[10]

Materials:

  • Chalcone (1.0 equiv)

  • Cinchona alkaloid-derived quaternary ammonium salt (e.g., 0.5-5 mol%)

  • Toluene or a mixture of diethyl ether and toluene[10]

  • 30% Hydrogen peroxide (H₂O₂, 3.0 equiv)

  • 50% aqueous Sodium hydroxide (NaOH) solution (3.0 equiv)

Procedure:

  • Dissolve the chalcone and the chiral phase-transfer catalyst in the chosen organic solvent in a flask cooled to 0-5 °C.[10]

  • Add the 30% H₂O₂ followed by the dropwise addition of the 50% aqueous NaOH solution while maintaining the temperature.

  • Stir the biphasic mixture vigorously at the same temperature for the time indicated by TLC analysis (typically 1-24 hours).

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the optically active epoxide. Determine the enantiomeric excess using chiral HPLC.

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of these epoxidation reactions is dictated by the specific mechanism and the transition state geometry.

Prilezhaev Reaction Mechanism

The Prilezhaev reaction proceeds through a concerted "butterfly" transition state where the peroxy acid delivers the oxygen atom to the alkene. For trans-chalcones, the bulky phenyl groups orient themselves to minimize steric interactions, leading to the preferential formation of the trans-epoxide.

Prilezhaev_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Chalcone trans-Chalcone TS Butterfly Transition State Chalcone->TS Attack on peroxy acid mCPBA m-CPBA mCPBA->TS Epoxide trans-Epoxychalcone TS->Epoxide Concerted oxygen transfer Acid m-Chlorobenzoic Acid TS->Acid

Caption: Prilezhaev "Butterfly" Mechanism.

Jacobsen-Katsuki Epoxidation Stereochemical Model

The enantioselectivity of the Jacobsen-Katsuki epoxidation is controlled by the C₂-symmetric chiral salen ligand. The substrate approaches the manganese-oxo intermediate in a "side-on" fashion to minimize steric hindrance with the bulky groups on the salen ligand, leading to facial selectivity.[13]

Jacobsen_Katsuki_Model Catalyst Chiral Mn(V)-Oxo Salen Complex Approach Side-on Approach Catalyst->Approach Substrate Chalcone Substrate->Approach TS_Favored Favored Transition State (less steric hindrance) Approach->TS_Favored Favored trajectory TS_Disfavored Disfavored Transition State (more steric hindrance) Approach->TS_Disfavored Disfavored trajectory Major_Enantiomer Major Epoxide Enantiomer TS_Favored->Major_Enantiomer Minor_Enantiomer Minor Epoxide Enantiomer TS_Disfavored->Minor_Enantiomer

Caption: Jacobsen-Katsuki Stereochemical Model.

Juliá-Colonna Epoxidation Mechanism

In the Juliá-Colonna epoxidation, the poly-L-leucine catalyst is believed to adopt an α-helical structure.[8] The hydroperoxide anion and the chalcone bind to the catalyst, and the helical structure creates a chiral environment that directs the nucleophilic attack of the hydroperoxide to one face of the double bond.[8]

Julia_Colonna_Mechanism Reactants Chalcone + H₂O₂/Base + Poly-L-leucine Complex Ternary Complex (Catalyst-Substrate-Oxidant) Reactants->Complex Binding Enolate Chiral Peroxide Enolate Intermediate Complex->Enolate Nucleophilic Attack Epoxide Enantioenriched Epoxide Enolate->Epoxide Intramolecular Ring Closure

Caption: Juliá-Colonna Epoxidation Pathway.

Conclusion

The stereoselective epoxidation of chalcones can be achieved through a variety of methods, each with its own set of advantages and limitations. For simple diastereoselective synthesis of trans-epoxides, the Prilezhaev reaction or nucleophilic epoxidation with hydrogen peroxide are straightforward and effective. When high enantioselectivity is required, methods such as the Juliá-Colonna epoxidation, phase-transfer catalysis with Cinchona alkaloid-derived catalysts, and Shi epoxidation offer excellent options. The choice among these will depend on the specific chalcone substrate, desired scale, and available resources. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to make informed decisions and successfully implement these powerful synthetic transformations.

References

Comparative Docking Analysis of Chalcone Epoxides with Key Protein Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of chalcone (B49325) epoxides with significant protein targets. This guide provides a comparative summary of docking studies, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Chalcone epoxides, a class of organic compounds derived from chalcones, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Their therapeutic potential often stems from their ability to interact with specific protein targets, thereby modulating their function. Molecular docking studies are crucial computational tools that predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This guide offers a comparative overview of docking studies of chalcone epoxides and their precursor chalcones with several key protein targets implicated in various diseases.

Comparative Docking Performance of Chalcone Derivatives

The following tables summarize the binding affinities and docking scores of various chalcone and chalcone epoxide derivatives against prominent protein targets as reported in several computational studies. These values provide a quantitative measure of the binding strength, with more negative values generally indicating a more favorable interaction.

Compound ID/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Predicted IC50Reference
Chalcone Derivative 1fEGFR3POZ--9.36-
Chalcone Derivative 1aEGFR3POZ--44.04 (MM-GBSA)-[2]
Chalcone Derivative 1dEGFR3POZ--56.6 (MM-GBSA)-[2]
Chalcone Derivative L5EGFR-TK1M17-11.4-94.266 (MMPBSA, kJ/mol)-[3]
Chalcone Derivative L3EGFR-TK1M17-10.4--[3]
Erlotinib (Reference)EGFR-TK1M17-7.7--[3]
Quinolyl-thienyl chalcone 19VEGFR-2---73.41 nM (in vitro)[4]
4-phenylurea chalcone 2oVEGFR-2---0.31 µM (in vitro)[5]
4-phenylurea chalcone 2lVEGFR-2---0.42 µM (in vitro)[6][5]
Chalcone oxime derivative 43aTubulin---1.6 µM (tubulin IC50)[7]
Chalcone Derivative PCD7Tubulin1SA1Max Docking Score--[8]
Chalcone Derivative PCD2Tubulin1SA1High Docking Score--[8]
(E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-oneSARS-CoV-2 Mpro7BQY--7.0-[9][10]
Sarcandrone BSARS-CoV-2 Spike Protein---9.4-[11]
Sarcandrone BHuman ACE2---10.3-[11]
Chalcone Derivative HEHPAromatase--8.505 (Glide Score)-41.503 (Glide Energy)7.8 µg/ml (MCF7)[12][13]
Chalcone Derivative DHNPAromatase--8.330 (Glide Score)-50.661 (Glide Energy)62.5 µg/ml (MCF7)[12][13]
Cinnamaldehyde-chalcone 5nSuccinate Dehydrogenase (SDH)---12.93.44 x 10⁻¹⁰ µM (Ki)[14]

Key Protein Targets and Their Signaling Pathways

Understanding the biological context of these target proteins is essential for interpreting the significance of the docking results.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][15] Its overactivation is a hallmark of many cancers.[15] Chalcone derivatives have been investigated as potential EGFR inhibitors.[2][3][15]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Chalcone Epoxide Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4][6] Several chalcone derivatives have been designed and evaluated as VEGFR-2 inhibitors.[6][5]

VEGFR_Signaling_Pathway Ligand VEGF Ligand VEGFR2 VEGFR-2 Ligand->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Proliferation, Migration, Survival PKC->EndothelialCell AKT AKT PI3K->AKT AKT->EndothelialCell Inhibitor Chalcone Epoxide Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division.[7] Compounds that interfere with tubulin polymerization are effective anticancer agents.[7] Chalcones have been identified as tubulin polymerization inhibitors.[7][8]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following section outlines a typical workflow for performing molecular docking studies, as synthesized from the methodologies reported in the referenced literature.

Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structures of the chalcone epoxide derivatives are sketched using chemical drawing software and are then optimized for their geometry and energy minimized using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and non-polar hydrogens are merged. Charges are assigned to the protein atoms.

Active Site Identification and Grid Generation
  • The binding site (active site) of the protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or through literature information.

  • A grid box is generated around the active site to define the search space for the docking algorithm. The size and center of the grid are crucial parameters.

Molecular Docking Simulation
  • A docking algorithm (e.g., AutoDock Vina, Glide) is used to explore the conformational space of the ligand within the defined grid box on the receptor.[16][17] The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function.

  • The scoring function estimates the binding affinity (e.g., in kcal/mol) of the ligand-receptor complex.

Analysis of Docking Results
  • The docking results are analyzed to identify the best-docked poses of the ligands based on their docking scores and binding energies.

  • The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are visualized and analyzed to understand the binding mode.[14]

Docking_Workflow Start Start LigandPrep Ligand Preparation (3D Structure, Energy Minimization) Start->LigandPrep ReceptorPrep Receptor Preparation (PDB, Add Hydrogens, Assign Charges) Start->ReceptorPrep GridGen Grid Generation (Define Active Site) LigandPrep->GridGen ReceptorPrep->GridGen Docking Molecular Docking (e.g., AutoDock Vina, Glide) GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

References

Efficacy of 1,3-Diphenyl-2,3-epoxy-1-propanone Derivatives in Overcoming Tamoxifen Resistance in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to endocrine therapies, such as tamoxifen (B1202), presents a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative analysis of the efficacy of 1,3-diphenyl-2,3-epoxy-1-propanone derivatives, a class of chalcone (B49325) epoxides, against tamoxifen-resistant cancer cells. We present available experimental data, detail relevant methodologies, and compare these derivatives with alternative therapeutic strategies targeting key resistance pathways.

Introduction to Tamoxifen Resistance and Novel Therapeutic Strategies

Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone of treatment for ER+ breast cancer. However, a significant portion of patients eventually develop resistance, necessitating the exploration of novel therapeutic agents. Chalcones (1,3-diphenyl-2-propen-1-ones) and their derivatives have garnered considerable interest due to their wide range of pharmacological activities, including potent anticancer effects. The epoxidation of the α,β-unsaturated ketone core of chalcones to form this compound derivatives is a promising strategy to enhance their cytotoxic and pro-apoptotic activities, potentially offering a means to circumvent tamoxifen resistance.

Mechanisms of tamoxifen resistance are complex and often involve the activation of alternative signaling pathways that promote cell survival and proliferation independent of the estrogen receptor. Key among these are the Phosphoinositide 3-kinase (PI3K)/AKT and Hedgehog (Hhg) signaling pathways.[1] This guide will explore the potential of this compound derivatives in this context and compare their performance with inhibitors targeting these critical pathways.

Comparative Efficacy of Chalcone Derivatives and Alternative Therapies

While specific data on a wide range of this compound derivatives against tamoxifen-resistant cell lines is still emerging, the broader class of chalcones has shown significant promise. The following tables summarize the cytotoxic activity of various chalcone derivatives and comparator compounds in different breast cancer cell lines, including tamoxifen-resistant models.

Table 1: Cytotoxicity of Chalcone Derivatives in Breast Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Chalcone Derivative 12 MCF-74.19 ± 1.04[2][3][4]
ZR-75-19.40 ± 1.74[2][3]
MDA-MB-2316.12 ± 0.84[2][3]
Chalcone Derivative 13 MCF-73.30 ± 0.92[2][3][4]
ZR-75-18.75 ± 2.01[2][3]
MDA-MB-23118.10 ± 1.65[2][3]
Thienyl Chalcone 5 MCF-77.79 ± 0.81[5]
MDA-MB-2315.27 ± 0.98[5]
Thienyl Chalcone 8 MCF-77.24 ± 2.10[5]
MDA-MB-23121.58 ± 1.50[5]
Chalcone-DHPM Hybrid 9a MCF-74.7 µM[6]
Chalcone-DHPM Hybrid 9b MCF-75.2 µM[6]

Table 2: Efficacy of Alternative Therapies in Tamoxifen-Resistant Models

CompoundTarget/ClassCell LineIC50Reference
GDC-0449 (Vismodegib)Hedgehog (SMO) InhibitorTamoxifen-Resistant MCF-7 (OHTR)~50% growth inhibition (concentration not specified)[1]
Fulvestrant (B1683766)SERDFulvestrant-Resistant CAMA-1Significantly increased vs. parental[7]
Fulvestrant-Resistant EFM-19Significantly increased vs. parental[7]
Fulvestrant-Resistant HCC1428Significantly increased vs. parental[7]
Fulvestrant-Resistant MCF-7Significantly increased vs. parental[7]
Fulvestrant-Resistant T47DSignificantly increased vs. parental[7]
Fulvestrant-Resistant ZR-75-1Significantly increased vs. parental[7]
LY294002PI3K InhibitorMCF-7Synergistic with Tamoxifen[8]

Signaling Pathways in Tamoxifen Resistance

The development of tamoxifen resistance is frequently associated with the hijacking of pro-survival signaling pathways. Understanding these pathways is crucial for the rational design and application of targeted therapies.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common mechanism of resistance to endocrine therapy.[9] Targeting this pathway with specific inhibitors, often in combination with endocrine agents, is a clinically validated strategy.[8][10]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway in cancer.

The Hedgehog Signaling Pathway

The Hedgehog (Hhg) signaling pathway, crucial during embryonic development, can be aberrantly reactivated in cancer, contributing to tumor growth and drug resistance.[1][11] Studies have shown that Hhg signaling can be activated in tamoxifen-resistant breast cancer, providing an alternative growth-promoting mechanism.[1][12]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI inhibits Target_Genes Target Gene Expression GLI->Target_Genes translocates to nucleus

Caption: The Hedgehog signaling pathway in cancer.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cells (e.g., MCF-7, tamoxifen-resistant MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B 24h C Add MTT Reagent B->C 48-72h D Incubate C->D 4h E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: General workflow for an MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by measuring the levels of key apoptotic proteins.

  • Protein Extraction: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the antiproliferative effects of a compound.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

While direct comparative data for a broad range of this compound derivatives against tamoxifen-resistant breast cancer is currently limited, the existing evidence for the anticancer activity of the parent chalcone class is compelling. The ability of these compounds to induce apoptosis and their potential to modulate key signaling pathways implicated in tamoxifen resistance, such as PI3K/AKT and Hedgehog, warrants further investigation.

Future research should focus on:

  • Synthesis and Screening: A systematic synthesis and screening of a library of this compound derivatives against a panel of tamoxifen-sensitive and -resistant breast cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds overcome tamoxifen resistance, with a focus on their effects on the PI3K/AKT and Hedgehog pathways.

  • In Vivo Efficacy: Evaluation of the most promising derivatives in preclinical animal models of tamoxifen-resistant breast cancer.

  • Combination Therapies: Investigating the synergistic potential of these derivatives with existing targeted therapies, such as PI3K or Hedgehog inhibitors, to achieve more durable responses.

By pursuing these research avenues, the scientific community can better delineate the therapeutic potential of this compound derivatives as a novel strategy to combat endocrine resistance in breast cancer.

References

Safety Operating Guide

Proper Disposal of 1,3-Diphenyl-2,3-epoxy-1-propanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,3-Diphenyl-2,3-epoxy-1-propanone (also known as chalcone (B49325) oxide), a common intermediate in organic synthesis.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1] All handling and disposal procedures must be conducted in accordance with local, state, and federal regulations.[1][2] Personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times to prevent exposure.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazardous Waste Classification

Unused or waste this compound is considered hazardous waste. While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under codes for non-halogenated solvents or other organic chemical wastes, depending on its formulation and use. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for precise classification and disposal requirements.

Hazard Characteristic EPA Waste Code (Potential) Description
IgnitabilityD001As a combustible solid, it may be classified as ignitable under certain conditions.
ReactivityD003While not highly reactive, its incompatibility with strong oxidizing agents should be noted.
ToxicityU-List/F-ListDepending on the specific waste stream and concentration, it could be classified under codes for toxic or spent solvent wastes.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in maintaining laboratory safety and environmental compliance. The following procedure outlines the necessary steps from waste generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A Generate Waste (Pure compound, solutions, contaminated materials) B Segregate as Hazardous Waste A->B Classify C Use Compatible, Sealed Container B->C D Label Container: 'Hazardous Waste' 'this compound' List all components C->D Affix E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F Schedule G Transfer to Licensed Hazardous Waste Facility F->G Transport

Disposal workflow for this compound.

Experimental Protocols for Waste Stream Analysis

To ensure compliance with disposal regulations, it may be necessary to determine the concentration of this compound in a waste stream. The following are detailed methodologies for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify the concentration of this compound in a liquid waste sample.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound standard

  • Waste sample

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, create a series of calibration standards by serial dilution.

  • Sample Preparation: Filter the waste sample through a 0.45 µm syringe filter to remove particulate matter. If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Chalcones typically have strong absorbance between 220-270 nm and 340-390 nm. An initial wavelength of 254 nm is a good starting point.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the waste sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify this compound in a complex waste matrix.

Materials:

  • GC-MS system

  • A suitable capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • This compound standard

  • Waste sample

  • Appropriate solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Prepare a series of calibration standards by serial dilution.

  • Sample Extraction (for solid or semi-solid waste):

    • Homogenize the waste sample.

    • Extract a known weight of the sample with a suitable solvent using techniques like sonication or Soxhlet extraction.

    • Dry the extract over anhydrous sodium sulfate and concentrate it to a known volume.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: A mass range appropriate for the target compound (molecular weight of this compound is 224.26 g/mol ).

  • Analysis: Inject the standards and prepared sample extracts into the GC-MS system.

  • Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard. Quantify the concentration using a calibration curve constructed from the standards.

By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 1,3-Diphenyl-2,3-epoxy-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Diphenyl-2,3-epoxy-1-propanone (also known as Chalcone α,β-epoxide). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health effects. It is known to cause skin and eye irritation.[1] Additionally, it may cause an allergic skin reaction.[2] Some safety data sheets also indicate that it may be harmful if swallowed and can cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Standard
Eye and Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete protective suit.Gloves must be inspected prior to use.[3][5]
Respiratory Protection A dust respirator or a full-face particle respirator.Use an approved/certified respirator or equivalent, especially if ventilation is inadequate or dust is generated.[3][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle the solid chemical in a designated area prep3->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly remove and dispose of PPE post1->post2 post3 Wash hands thoroughly post2->post3

Figure 1: Experimental workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a properly functioning chemical fume hood is available and in use.

    • Put on all required personal protective equipment as detailed in the PPE table above.

  • Handling:

    • When weighing or transferring the solid, do so in a manner that minimizes dust generation.[5]

    • Use process enclosures or local exhaust ventilation to control airborne levels.[5]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Keep the container tightly closed when not in use and store in a cool, well-ventilated area away from heat and ignition sources.[3][5]

  • Post-Handling:

    • Clean and decontaminate all work surfaces after use.

    • Carefully remove and dispose of contaminated PPE in accordance with institutional guidelines.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_disposal Disposal Pathway waste1 Unused this compound disp1 Collect in a designated, labeled, and sealed waste container waste1->disp1 waste2 Contaminated PPE (gloves, lab coat) waste2->disp1 waste3 Contaminated labware (beakers, stir bars) waste3->disp1 disp2 Store in a secure, well-ventilated area disp1->disp2 disp3 Arrange for pickup by a licensed waste disposal company disp2->disp3

Figure 2: Logical relationship for the disposal of this compound waste.

Disposal Protocol:

  • Unused Product: Unused this compound should be disposed of as hazardous waste. Do not pour down the drain.[3]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should also be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste in a clearly labeled, sealed, and appropriate container.

    • Store the waste container in a designated and secure area.

  • Final Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable waste disposal company, following all local, state, and federal regulations.[3]

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.